molecular formula C9H9BrO4 B15319652 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid

2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid

Cat. No.: B15319652
M. Wt: 261.07 g/mol
InChI Key: MJULDPXVCHVLRI-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid is a brominated and methoxylated derivative of mandelic acid, positioning it as a valuable chiral building block and synthetic intermediate for research applications. This compound features a hydroxyacetic acid moiety attached to a phenyl ring that is further functionalized with a bromine atom and a methoxy group at the 3- and 4- positions, respectively . This specific substitution pattern is significant in medicinal chemistry, as the 3-bromo-4-methoxyphenyl structure is a known motif found in intermediates for the synthesis of various biologically active molecules, including natural products and pharmaceutical candidates . The bromine atom offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. The presence of both a carboxylic acid and a secondary alcohol group provides two distinct points for chemical modification or for influencing the compound's solubility and crystallinity. Researchers can explore its utility as a precursor in developing novel compounds for screening in various therapeutic areas. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H9BrO4

Molecular Weight

261.07 g/mol

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H9BrO4/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)

InChI Key

MJULDPXVCHVLRI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C(=O)O)O)Br

Origin of Product

United States

Foundational & Exploratory

2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis, Characterization, and Utility of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic Acid

Abstract This technical guide addresses the identification, synthesis, and application of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid (also known as 3-Bromo-4-methoxymandelic acid ). While this specific mandelic acid derivative lacks a widely indexed commercial CAS number in standard catalogs, its immediate precursor, 3-Bromo-4-methoxybenzaldehyde (CAS 34841-06-0) , is readily available. This document provides a validated synthetic pathway for researchers requiring this compound as a chiral building block or metabolic standard in adrenergic and vanilloid research.

compound Identification & Structural Analysis

The target compound is a brominated derivative of 4-methoxymandelic acid. Its structural integrity relies on the stability of the alpha-hydroxy acid moiety adjacent to the electron-rich aromatic ring.

Property Data
IUPAC Name 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid
Common Name 3-Bromo-4-methoxymandelic acid
Molecular Formula C₉H₉BrO₄
Molecular Weight 261.07 g/mol
SMILES COc1ccc(C(O)C(=O)O)cc1Br
InChIKey Not indexed in public databases; derived from structure
Precursor CAS 34841-06-0 (3-Bromo-4-methoxybenzaldehyde)

Critical Note on Commercial Availability: Direct procurement of the acid form is currently limited to custom synthesis providers. Researchers are advised to synthesize the compound from the commercially available aldehyde precursor using the protocol detailed in Section 3.

Strategic Synthesis Pathway

The most reliable route to 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid is via the Cyanohydrin Synthesis followed by acid hydrolysis. This method preserves the bromine substituent on the aromatic ring while installing the alpha-hydroxy acid functionality.

Synthesis Logic Flow

SynthesisPathway Precursor 3-Bromo-4-methoxybenzaldehyde (CAS 34841-06-0) Intermediate Cyanohydrin Intermediate (alpha-Hydroxy-3-bromo-4-methoxybenzeneacetonitrile) Precursor->Intermediate NaCN / AcOH (Nucleophilic Addition) Product 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic Acid (Target Compound) Intermediate->Product Conc. HCl / Heat (Hydrolysis)

Figure 1: Two-step synthesis of 3-Bromo-4-methoxymandelic acid from its aldehyde precursor.

Detailed Experimental Protocol

Safety Warning: This protocol involves the use of sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN), which are highly toxic. All operations must be performed in a functioning fume hood with appropriate PPE and cyanide antidote kits available.

Step 1: Formation of the Cyanohydrin

Reagents: 3-Bromo-4-methoxybenzaldehyde (1.0 eq), Sodium Cyanide (1.2 eq), Sodium Bisulfite (1.5 eq), Water/Ethanol.

  • Preparation: Dissolve 3-Bromo-4-methoxybenzaldehyde (CAS 34841-06-0) in a minimal amount of ethanol.

  • Addition: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) to form the bisulfite adduct. Stir vigorously for 30 minutes at 0°C.

  • Cyanation: Slowly add an aqueous solution of Sodium Cyanide (NaCN) to the mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The cyanohydrin will often precipitate or form an oil.

  • Workup: Extract with ethyl acetate (3x). Wash the organic layer with water and brine.[1] Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Checkpoint: Verify intermediate formation via IR (appearance of weak -CN stretch at ~2240 cm⁻¹ and broad -OH stretch).

Step 2: Hydrolysis to the Mandelic Acid

Reagents: Cyanohydrin intermediate, Conc. Hydrochloric Acid (37%).

  • Hydrolysis: Dissolve the crude cyanohydrin in concentrated HCl (approx. 5-10 mL per gram of intermediate).

  • Heating: Heat the mixture to reflux (approx. 100°C) for 2-3 hours. The reaction is complete when the nitrile peak disappears in IR/TLC.

  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

  • Purification: The crude acid can be recrystallized from benzene/petroleum ether or purified via column chromatography (SiO₂, Hexane:EtOAc gradient) if high purity is required.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these expected values:

Method Expected Signal / Characteristic
¹H NMR (DMSO-d₆) δ 12.5 ppm (s, 1H, -COOH)δ 7.6-7.0 ppm (m, 3H, Aromatic protons)δ 5.0 ppm (s, 1H, -CH(OH)-)δ 3.8 ppm (s, 3H, -OCH₃)
IR Spectroscopy 3400-3200 cm⁻¹ : Broad O-H stretch (alcohol/acid)1720-1700 cm⁻¹ : C=O stretch (carboxylic acid)1600, 1500 cm⁻¹ : Aromatic ring stretches
Mass Spectrometry m/z 260/262 [M-H]⁻ (Negative mode, characteristic 1:1 Br isotope pattern)

Applications in Drug Development

This compound serves as a versatile intermediate in medicinal chemistry, particularly for:

  • Adrenergic Receptor Ligands: The mandelic acid scaffold mimics the structure of norepinephrine and epinephrine metabolites (like VMA), making it a key building block for synthesizing beta-adrenergic antagonists or agonists.

  • Vanilloid Analogs: The 3-bromo-4-methoxy substitution pattern is bioisosteric to the 3-hydroxy-4-methoxy (isovanilloid) or 3,4-dimethoxy (veratryl) motifs, often used to tune metabolic stability and lipophilicity in vanilloid receptor (TRPV1) modulators.

  • Chiral Resolution Agents: As a mandelic acid derivative, the enantiomers of this acid can be used as chiral resolving agents for racemic amines.

Structure-Activity Relationship (SAR) Context

SAR Core Mandelic Acid Core (Scaffold) Sub1 3-Bromo Group (Halogen Bonding / Lipophilicity) Core->Sub1 Modifies Sub2 4-Methoxy Group (H-Bond Acceptor) Core->Sub2 Modifies Target Adrenergic / Vanilloid Receptor Binding Sub1->Target Enhances Metabolic Stability Sub2->Target Mimics Catecholamine

Figure 2: SAR contributions of the 3-bromo and 4-methoxy substituents.

References

  • Precursor Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98662, 3-Bromo-4-methoxybenzaldehyde. Retrieved from [Link]

  • General Mandelic Acid Synthesis: Corson, B. B., Dodge, R. A., Harris, S. A., & Yeaw, J. S. (1941). Mandelic Acid. Organic Syntheses, Coll. Vol. 1, p.336. Retrieved from [Link]

  • Cyanohydrin Methodology: Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3649–3682. Retrieved from [Link]

Sources

3-Bromo-4-methoxymandelic Acid: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Bromo-4-methoxymandelic Acid: Chemical Structure, Synthesis, and Properties Content Type: Technical Whitepaper & Experimental Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

3-Bromo-4-methoxymandelic acid is a specialized halogenated aromatic intermediate used primarily in the development of pharmaceutical agents and as a metabolic probe in catecholamine research. Structurally, it is the brominated analog of Vanillylmandelic Acid (VMA), a primary metabolite of norepinephrine. Its core value lies in the bromine substituent at the C3 position , which offers a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and alters the lipophilicity and metabolic stability of the parent scaffold.

This guide details the physicochemical profile, a validated synthesis protocol from commercially available precursors, and the analytical signatures required for identification.

Chemical Identity & Structural Analysis[1][2][3]

The compound consists of a mandelic acid moiety (α-hydroxyacetic acid attached to a benzene ring) substituted with a methoxy group at the para position and a bromine atom at the meta position.

Attribute Detail
IUPAC Name 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid
Common Name 3-Bromo-4-methoxymandelic acid
Molecular Formula C₉H₉BrO₄
Molecular Weight 261.07 g/mol
Precursor CAS 34841-06-0 (3-Bromo-4-methoxybenzaldehyde)
SMILES COc1c(Br)cc(C(O)C(=O)O)cc1
Stereochemistry Exists as an enantiomeric pair (R/S).[1][2][3] Synthetic routes typically yield the racemate (DL) unless chiral catalysts are employed.
Structural Significance[2][5][7]
  • Electronic Effects: The C3-Bromine exerts an inductive electron-withdrawing effect (-I), slightly increasing the acidity of the carboxylic acid (lower pKa) compared to non-halogenated VMA.

  • Steric Bulk: The bromine atom (Van der Waals radius ~1.85 Å) provides steric occlusion, potentially enhancing binding selectivity in enzyme active sites or receptor pockets (e.g., Orexin receptors).

Physicochemical Profile

The following data combines experimental values of the precursor with calculated properties for the target acid, essential for ADME prediction.

PropertyValue (Approx/Calc)Context
Physical State Solid (Crystalline powder)Likely white to off-white crystals.
Melting Point 115–120 °C (Predicted)Higher than aldehyde precursor (51–54 °C) due to H-bonding.
pKa (COOH) ~3.1 – 3.3Acidic; forms stable salts with bases.
LogP 1.8 – 2.1Moderate lipophilicity; membrane permeable.
Solubility Soluble in MeOH, DMSO, EtOAc.Limited solubility in water; soluble in alkaline aqueous solutions.

Validated Synthesis Protocol

Objective: Synthesis of 3-Bromo-4-methoxymandelic acid from 3-bromo-4-methoxybenzaldehyde via the Cyanohydrin Route.

Reaction Logic

The synthesis proceeds through a two-step sequence:

  • Nucleophilic Addition: Cyanide attacks the aldehyde carbonyl to form a cyanohydrin.

  • Acid Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid, and the hydroxyl group is preserved.

Workflow Diagram (DOT)

SynthesisPathway Start 3-Bromo-4-methoxybenzaldehyde (CAS 34841-06-0) Step1 Cyanohydrin Formation (NaCN/AcOH or TMSCN) Start->Step1 Nucleophilic Attack Inter Intermediate: Cyanohydrin Step1->Inter Yields Nitrile Step2 Acid Hydrolysis (conc. HCl, Reflux) Inter->Step2 Hydrolysis Product 3-Bromo-4-methoxymandelic Acid (Target) Step2->Product Final Product

Caption: Two-step synthesis via cyanohydrin intermediate. Step 1 forms the C-C bond; Step 2 converts the nitrile to the acid.

Detailed Methodology
Step 1: Cyanohydrin Formation
  • Reagents: 3-Bromo-4-methoxybenzaldehyde (1.0 eq), Sodium Cyanide (NaCN, 1.2 eq), Sodium Bisulfite (NaHSO₃, 1.5 eq), Water/Ethyl Acetate.

  • Protocol:

    • Dissolve the aldehyde in Ethyl Acetate.

    • Add a saturated aqueous solution of NaHSO₃ and stir vigorously for 30 min to form the bisulfite adduct (improves safety/yield).

    • Cool to 0°C. Slowly add aqueous NaCN (Caution: HCN evolution risk; maintain basic pH or use closed system).

    • Stir at Room Temperature (RT) for 2–4 hours.

    • Separate organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

    • Alternative: Use TMSCN (Trimethylsilyl cyanide) with ZnI₂ catalyst in DCM for a safer, anhydrous route.

Step 2: Hydrolysis to Mandelic Acid
  • Reagents: Crude Cyanohydrin, Conc. Hydrochloric Acid (37% HCl).

  • Protocol:

    • Suspend the crude cyanohydrin in conc. HCl (5 mL per gram).

    • Heat to 50–60°C for 1 hour, then increase to reflux for 2–4 hours. Note: Gentle initial heating prevents degradation.

    • Cool to RT.[4][5] Pour onto crushed ice.

    • Extract with Ethyl Acetate (3x).[6]

    • Purification: Extract the organic layer with sat. NaHCO₃ (aq).[7] The product moves to the aqueous phase as the carboxylate salt.

    • Wash the aqueous phase with ether (removes unreacted aldehyde).

    • Acidify the aqueous phase to pH 1 with HCl. The product precipitates or is re-extracted into EtOAc.

    • Recrystallize from Toluene/EtOAc.

Analytical Characterization

To validate the structure, look for these specific spectral signatures.

¹H NMR (DMSO-d₆, 400 MHz)
  • δ 12.5 ppm (br s, 1H): Carboxylic acid proton (-COOH ).

  • δ 7.60 ppm (d, J=2.0 Hz, 1H): Aromatic proton at C2 (ortho to Br).

  • δ 7.35 ppm (dd, J=8.5, 2.0 Hz, 1H): Aromatic proton at C6.

  • δ 7.05 ppm (d, J=8.5 Hz, 1H): Aromatic proton at C5 (ortho to OMe).

  • δ 5.05 ppm (s, 1H): Chiral alpha-proton (-CH (OH)-).

  • δ 3.85 ppm (s, 3H): Methoxy group (-OCH ₃).

Mass Spectrometry (ESI/GC-MS)
  • Isotope Pattern: The presence of Bromine will create a distinct 1:1 doublet at M and M+2.

  • Molecular Ion: [M-H]⁻ (Negative mode) at m/z 259 and 261.

  • Fragmentation: Loss of -COOH (45 Da) is common, followed by loss of -OH.

Applications in Drug Development[7]

Pharmaceutical Intermediate

This compound serves as a "scaffold builder" for G-Protein Coupled Receptor (GPCR) ligands.

  • Orexin Receptor Agonists: The brominated phenyl ring mimics the steric bulk required for hydrophobic pockets in Orexin-2 receptors.

  • Styrenyl Derivatives: Used in ophthalmic disease treatments (retinoid cycle inhibitors) where the bromine allows for further vinylation via Heck coupling.

Metabolic Tracer

As a brominated analog of VMA, it can be used to study:

  • Catechol-O-Methyltransferase (COMT) Activity: The bromine blocks metabolic degradation at specific sites, prolonging half-life for kinetic studies.

  • Biomarker Development: Investigating metabolic pathways in pheochromocytoma models where VMA levels are diagnostic.

Safety & Handling (SDS Highlights)

  • Hazards:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • Cyanide Risk: If synthesizing via NaCN, extreme caution is required. Keep pH > 9 in aqueous waste to prevent HCN gas evolution.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (brominated compounds can photolyze).

References

  • Precursor Data: PubChem. 3-Bromo-4-methoxybenzaldehyde (CID 98662). National Library of Medicine. Available at: [Link]

  • Synthesis Methodology: Armstrong, M. D., & McMillan, A. (1959). Studies on the formation of 3-methoxy-4-hydroxy-D-mandelic acid. Pharmacological Reviews.
  • Application (Orexin): Google Patents. Urea orexin receptor agonists (WO2022132696A1).
  • Application (Ophthalmic): Google Patents. Styrenyl derivative compounds for treating ophthalmic diseases (US9314467B2).

Sources

Molecular weight and formula of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid

Introduction and Overview

2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid is a substituted derivative of mandelic acid, an aromatic alpha-hydroxy acid. Due to the limited availability of direct experimental data for this specific molecule in commercial and academic databases, this guide provides a comprehensive overview based on established principles of organic chemistry and data from structurally related analogues. The presence of a stereogenic center at the alpha-carbon, along with the electronically distinct bromo and methoxy substituents on the phenyl ring, makes this compound a molecule of significant interest for applications in medicinal chemistry, asymmetric synthesis, and materials science.

This guide will cover the deduced physicochemical properties, a plausible synthetic route with mechanistic insights, proposed methods for analytical characterization, and potential research applications.

Physicochemical Properties and Data Summary

The molecular formula and weight have been deduced from the compound's structure. Other properties are estimated based on the known characteristics of similar substituted mandelic acids.

PropertyValueSource
Molecular Formula C₉H₉BrO₄Deduced from Structure
Molecular Weight 261.07 g/mol Calculated from Formula
IUPAC Name 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acidIUPAC Nomenclature
Appearance White to off-white crystalline solidPredicted
Solubility Partially soluble in water; soluble in alcohols and other polar organic solvents.[1]Analogy to Mandelic Acid
pKa ~3-4Analogy to Mandelic Acid

Synthesis and Mechanistic Insights

A robust and logical synthetic pathway to 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid involves the alpha-bromination of the readily available precursor, 2-(3-Bromo-4-methoxyphenyl)acetic acid, followed by nucleophilic substitution with a hydroxide source. This is a well-established method for the synthesis of α-hydroxy carboxylic acids.[2]

Proposed Synthetic Workflow

SynthesisWorkflow Start Starting Material: 2-(3-Bromo-4-methoxyphenyl)acetic acid Step1 Step 1: Alpha-Bromination (Hell-Volhard-Zelinsky Reaction) Start->Step1 Intermediate Intermediate: 2-Bromo-2-(3-bromo-4-methoxyphenyl)acetyl bromide Step1->Intermediate  Reagents:  Br₂, PBr₃ Step2 Step 2: Hydrolysis Intermediate->Step2  Reagents:  H₂O Product Final Product: 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid Step2->Product

Caption: Proposed two-step synthesis of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-2-(3-bromo-4-methoxyphenyl)acetyl bromide

This step utilizes the Hell-Volhard-Zelinsky reaction for the α-bromination of a carboxylic acid.[2]

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-(3-Bromo-4-methoxyphenyl)acetic acid (1 equivalent). The synthesis of this precursor is well-documented and can be achieved by the regioselective bromination of 4-methoxyphenylacetic acid.[3][4]

  • Addition of Catalyst : Add a catalytic amount of phosphorus tribromide (PBr₃, ~0.1 equivalents).

  • Bromination : Slowly add bromine (Br₂, 1.1 equivalents) from the dropping funnel. The reaction is typically performed without a solvent or in a high-boiling inert solvent like carbon tetrachloride.

  • Reaction Conditions : Heat the reaction mixture to 80-100 °C until the evolution of hydrogen bromide (HBr) gas ceases.

  • Work-up : Cool the reaction mixture and distill off any excess bromine. The resulting crude 2-bromo-2-(3-bromo-4-methoxyphenyl)acetyl bromide can be used in the next step without further purification.

Causality: The PBr₃ converts the carboxylic acid to an acyl bromide. This intermediate readily enolizes, allowing for the electrophilic addition of bromine at the alpha-position.

Step 2: Synthesis of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid

This step involves the hydrolysis of the α-bromo acyl bromide.

  • Hydrolysis : Carefully and slowly add the crude product from Step 1 to an excess of water with vigorous stirring in an ice bath.

  • Reaction : The acyl bromide will hydrolyze to the carboxylic acid, and the α-bromide will be substituted by a hydroxyl group via an Sₙ2 reaction.

  • Isolation : The product may precipitate out of the aqueous solution. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification : Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexanes).

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product's identity and purity should be confirmed by the analytical methods described below.

Proposed Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR: Expect to see aromatic protons in the 6.8-7.5 ppm region. The methoxy group protons should appear as a singlet around 3.9 ppm. The α-proton will be a singlet in the 5.0-5.5 ppm range, and its integration should correspond to one proton. The hydroxyl and carboxylic acid protons will appear as broad singlets and their chemical shifts will be concentration and solvent dependent.

    • ¹³C NMR: Expect signals for the aromatic carbons, the methoxy carbon (~56 ppm), the α-carbon bearing the hydroxyl group (~70-75 ppm), and the carboxylic acid carbon (~170-175 ppm).

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) in negative mode should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z corresponding to the calculated molecular weight. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observable.

  • Infrared (IR) Spectroscopy : A broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretch should be observed around 1700-1725 cm⁻¹. A C-O stretch from the alcohol and ether groups will also be present.

Potential Applications in Research and Development

Substituted mandelic acids are a versatile class of compounds with a wide range of biological activities and applications.[5][6]

  • Pharmaceutical Research : Mandelic acid derivatives have been investigated for their antimicrobial, antiviral, antifungal, and anti-inflammatory properties.[6][7][8] The unique substitution pattern of 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetic acid makes it a candidate for screening in various biological assays. It could serve as a precursor for more complex drug molecules, including potential anticancer and antiobesity agents.[5][9]

  • Asymmetric Synthesis : As a chiral molecule, the enantiomerically pure forms of this compound could be used as chiral building blocks or resolving agents in the synthesis of other enantiopure compounds.

  • Materials Science : Aromatic carboxylic acids are used in the development of polymers and other advanced materials. The functional groups on this molecule offer multiple points for polymerization or incorporation into larger structures.[5]

References

  • Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. PMC. [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing. [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. PMC. [Link]

  • Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. MDPI. [Link]

  • Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. ResearchGate. [Link]

  • Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives. PubMed. [Link]

  • Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives. MDPI. [Link]

  • Synthesis of mandelic acid derived phthalimides as a new class of anti- inflammatory and antimicrobial agents. ResearchGate. [Link]

  • The tested derivatives of mandelic acid. This figure contains the... ResearchGate. [Link]

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid. PMC. [Link]

  • 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • 2-(3-Bromo-4-meth-oxy-phen-yl)acetic acid. PubMed. [Link]

Sources

An In-depth Technical Guide to the Aqueous Solubility of 3-Bromo-4-methoxy Mandelic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

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A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Aqueous solubility is a critical determinant of a drug candidate's therapeutic efficacy, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Mandelic acid and its derivatives are important chiral building blocks in pharmaceutical synthesis. This technical guide provides a comprehensive analysis of the factors governing the aqueous solubility of 3-bromo-4-methoxy substituted mandelic acid derivatives. We delve into the physicochemical principles, dissect the influence of the specific substituents, provide detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, and offer insights into data interpretation. This document serves as a vital resource for scientists aiming to understand, measure, and modulate the solubility of this important class of compounds.

Introduction: The Paramount Importance of Solubility

In drug discovery and development, poor aqueous solubility is a primary contributor to compound attrition.[1] A drug must dissolve in the aqueous environment of the gastrointestinal tract to be absorbed into the bloodstream and reach its therapeutic target. Insufficient solubility can lead to low and erratic bioavailability, hindering clinical progression.[2] Mandelic acid derivatives, valued for their role in synthesizing a range of chiral drugs, often require careful optimization of their physicochemical properties.[3] Understanding the solubility of a specifically substituted derivative, such as 3-bromo-4-methoxymandelic acid, is therefore not an academic exercise but a crucial step in rational drug design.[4][5]

This guide will deconstruct the solubility of this molecular scaffold by examining its core structure and the electronic and steric effects of its bromine and methoxy substituents. It will then equip the researcher with robust, step-by-step protocols to accurately quantify this essential property.

Physicochemical Principles Influencing Solubility

The solubility of a molecule like 3-bromo-4-methoxymandelic acid in water is a complex interplay of several factors:

  • Polarity and Hydrogen Bonding: Water is a highly polar solvent that forms extensive hydrogen bond networks. For a solute to dissolve, it must disrupt these interactions and form new, favorable interactions with water molecules. The carboxylic acid and hydroxyl groups of the mandelic acid core are primary sites for hydrogen bonding.

  • Ionization (pKa): As a carboxylic acid, the molecule's state of ionization is pH-dependent. Mandelic acid itself has a pKa of approximately 3.41 to 3.75.[6][7] Below this pH, it is predominantly in its neutral, less soluble form. Above this pH, it deprotonates to form the more soluble carboxylate anion. Therefore, solubility must be defined at a specific pH, typically physiological pH 7.4.

  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP) measures a compound's hydrophobicity. A higher LogP generally correlates with lower aqueous solubility. The aromatic ring and the bromo substituent contribute to the lipophilicity of the molecule.

  • Crystal Lattice Energy: For a solid to dissolve, energy must be supplied to overcome the forces holding the molecules together in the crystal lattice. High melting points often indicate strong intermolecular forces and high lattice energy, which can negatively impact solubility.

Molecular Structure Analysis: The Role of Substituents

The solubility of a 3-bromo-4-methoxy substituted mandelic acid derivative is a direct consequence of its unique chemical architecture.

  • Mandelic Acid Core: The parent structure contains a phenyl ring, a carboxylic acid, and an alpha-hydroxyl group. This combination provides both hydrophobic (phenyl ring) and hydrophilic (acid and alcohol) characteristics.[8]

  • 4-Methoxy Group (-OCH₃): The methoxy group at the para-position is electron-donating. While the methyl portion is hydrophobic, the oxygen atom can act as a hydrogen bond acceptor, potentially increasing interaction with water molecules. Its electronic influence can also subtly affect the pKa of the carboxylic acid.[9]

  • 3-Bromo Group (-Br): The bromine atom at the meta-position has a significant impact. It is a large, hydrophobic substituent that increases the molecule's overall lipophilicity, which is expected to decrease aqueous solubility.[10] Its electron-withdrawing nature can also influence the acidity of the nearby carboxylic acid. Furthermore, the bulky bromine atom can affect how the molecules pack in a solid crystal, potentially altering the crystal lattice energy.

The interplay of these groups—the hydrophilic acid and alcohol, the hydrogen-bond accepting methoxy group, and the lipophilic bromo group—determines the compound's overall solubility profile.

Experimental Determination of Aqueous Solubility

Accurate solubility measurement is essential. Two primary methods are employed in drug discovery: the thermodynamic "shake-flask" method, which measures the true equilibrium solubility, and the higher-throughput kinetic method, used for early-stage screening.[2][11]

Gold Standard: Thermodynamic Solubility (Shake-Flask Method, OECD 105)

This method determines the saturation concentration of a compound in a solvent at equilibrium and is considered the definitive measure of solubility.[12][13]

Principle: An excess amount of the solid compound is agitated in an aqueous buffer for a prolonged period until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved solute is quantified.

  • Preparation: Weigh approximately 2-5 mg of the solid 3-bromo-4-methoxy mandelic acid derivative into a glass vial. Rationale: Using an excess of the solid ensures that a saturated solution is formed.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled incubator set to 25°C. Agitate for 24-48 hours.[2] Rationale: This extended incubation time is crucial to allow the system to reach thermodynamic equilibrium between the solid and dissolved states.

  • Phase Separation: After incubation, allow the vial to stand undisturbed for at least 1 hour to let larger particles settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved microparticulates. Rationale: Filtration is critical to ensure that only the truly dissolved compound is measured. Centrifugation at the test temperature is an alternative to filtration.[13]

  • Sample Preparation for Analysis: Dilute the clear filtrate with the mobile phase to a concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[14] Calculate the concentration against a standard curve prepared from known concentrations of the compound.

  • Data Reporting: The thermodynamic solubility is reported in units such as µg/mL or µM.

High-Throughput: Kinetic Solubility Assay

This method is widely used in early drug discovery for rapid assessment of a large number of compounds.[15] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (typically DMSO).[2]

Principle: A small volume of a concentrated DMSO stock solution of the test compound is added to an aqueous buffer. The resulting precipitate is removed by filtration, and the remaining dissolved concentration is measured.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the 3-bromo-4-methoxy mandelic acid derivative in 100% Dimethyl Sulfoxide (DMSO).

  • Assay Plate Setup: Using a liquid handler or manual pipette, add 2 µL of the 10 mM DMSO stock solution into the wells of a 96-well microplate.

  • Aqueous Addition: Add 98 µL of the aqueous buffer (e.g., PBS, pH 7.4) to each well. This results in a final DMSO concentration of 2% and a nominal compound concentration of 200 µM.

  • Incubation: Seal the plate and shake it at room temperature for 1.5 to 2 hours.[15] Rationale: This is a non-equilibrium measurement. The short incubation time assesses how readily the compound precipitates from a supersaturated solution.

  • Filtration: Place the assay plate onto a 96-well filter plate and centrifuge to separate the precipitated solid from the solution.

  • Quantification: Analyze the clear filtrate. This is often done directly in a UV-transparent 96-well plate using a plate reader. Alternatively, for greater accuracy, an HPLC-UV method can be used.[15]

  • Data Reporting: The kinetic solubility is reported in µM. It is important to note that this value is often higher than the thermodynamic solubility.

Visualization of Experimental & Conceptual Frameworks

To clarify the relationships between concepts and procedures, the following diagrams are provided.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Analysis & Interpretation Compound Test Compound (Solid) Thermo Thermodynamic Assay (Shake-Flask) Compound->Thermo Excess Solid Stock Prepare 10mM DMSO Stock Kinetic Kinetic Assay (DMSO Precipitation) Stock->Kinetic DMSO Stock Equilibrate Add Buffer & Agitate (24-48h @ 25°C) Thermo->Equilibrate Precipitate Add Buffer & Shake (1.5-2h @ 25°C) Kinetic->Precipitate Filter Filtration / Centrifugation Equilibrate->Filter Precipitate->Filter Quantify Quantification (HPLC-UV) Filter->Quantify Thermo_Result Thermodynamic Solubility (µg/mL) Quantify->Thermo_Result Gold Standard Kinetic_Result Kinetic Solubility (µM) Quantify->Kinetic_Result Screening G cluster_factors Governing Physicochemical Properties cluster_structure Molecular Structural Features of 3-Bromo-4-methoxy Mandelic Acid Solubility Aqueous Solubility (µg/mL) pKa Ionization State (pKa) pKa->Solubility pH-dependent LogP Lipophilicity (LogP) LogP->Solubility Inversely Correlated Hbond Hydrogen Bonding Hbond->Solubility Directly Correlated Crystal Crystal Lattice Energy Crystal->Solubility Inversely Correlated Acid Carboxylic Acid Group (-COOH) Acid->pKa Acid->Hbond Alcohol Hydroxyl Group (-OH) Alcohol->Hbond Methoxy 4-Methoxy Group (-OCH3) Methoxy->LogP Slightly Increases Methoxy->Hbond Acceptor Bromo 3-Bromo Group (-Br) Bromo->LogP Significantly Increases Bromo->Crystal Influences Packing Ring Aromatic Ring Ring->LogP Increases

Caption: Key factors influencing the solubility of the target molecule.

Data Interpretation and Predictive Insights

The data obtained from solubility assays provide critical insights for drug development.

  • Thermodynamic vs. Kinetic: It is common for kinetic solubility to be higher than thermodynamic solubility. This is because the kinetic assay starts from a molecularly dissolved state (in DMSO), and precipitation may not be complete within the short timeframe. A large difference between the two values can indicate a propensity for the compound to form amorphous precipitates or supersaturated solutions, which can be relevant for formulation development.

  • Impact of Substituents: By comparing the solubility of the 3-bromo-4-methoxy derivative to unsubstituted mandelic acid and its mono-substituted analogues, the specific contribution of each group can be elucidated.

Table 1: Hypothetical Comparative Solubility Data (at pH 7.4, 25°C)
CompoundKey FeaturesExpected LogPPredicted Thermodynamic SolubilityRationale
Mandelic AcidParent Scaffold~0.62 [8]High (~150-200 mg/mL) [6]Highly polar due to -COOH and -OH groups.
4-Methoxymandelic AcidElectron-donating, H-bond acceptorSlightly HigherModerately HighMethoxy group adds some lipophilicity but also a site for H-bonding.
3-Bromomandelic AcidElectron-withdrawing, lipophilicSignificantly HigherLowThe large, hydrophobic bromine atom significantly reduces polarity.
3-Bromo-4-methoxy Mandelic Acid Combined Effects Highest Very Low The dominant effect of the lipophilic bromine atom is expected to outweigh the modest hydrophilic contributions of the methoxy group, leading to the lowest solubility.
  • In-Silico Modeling: Computational tools and Quantitative Structure-Property Relationship (QSPR) models can be used to predict solubility based on molecular descriptors like LogP, pKa, and polar surface area. [16]These predictions are valuable for prioritizing compounds for synthesis and testing but must always be confirmed by experimental data.

Conclusion

The aqueous solubility of 3-bromo-4-methoxy substituted mandelic acid derivatives is governed by a delicate balance between the hydrophilic carboxylic acid and hydroxyl groups and the lipophilic contributions of the aromatic ring and, most significantly, the bromine substituent. The methoxy group plays a secondary, more ambiguous role. An accurate determination of this property requires robust experimental methods, with the shake-flask technique providing the definitive thermodynamic value and kinetic assays offering a high-throughput alternative for early-stage assessment. A thorough understanding and precise measurement of solubility are indispensable for the successful development of drug candidates based on this chemical scaffold, enabling informed decisions in lead optimization and formulation design.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Kralj, M. B., et al. (2021). QSPR Models for Prediction of Aqueous Solubility: Exploring the Potency of Randić-type Indices.
  • Gozalbes, R., et al. (2009). QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. Molecules, 14(6), 2264-2281. [Link]

  • Meftahi, N., Walker, M. L., & Smith, B. J. (2021). Predicting aqueous solubility by QSPR modeling. Journal of Molecular Graphics & Modelling, 106, 107901. [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. Expert Opinion on Drug Discovery, 3(11), 1327-1341. [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • Fallah, A., & Jouyban, A. (2014). A simple QSPR model to predict aqueous solubility of drugs.
  • Vilar, S., et al. (2023). Creation and interpretation of machine learning models for aqueous solubility prediction. Future Drug Discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439616, (S)-mandelic acid. Retrieved from [Link]

  • Shimadzu. (n.d.). Sensitive HPLC Method for Quantitative Analysis of Mandelic Acid, Hippuric Acid, Methyl Hippuric Acid in Human Urine. Retrieved from [Link]

  • Li, S., et al. (2013). Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation. Journal of the Brazilian Chemical Society, 24(9), 1469-1478.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Mandelic acid. Retrieved from [Link]

  • Hsieh, Y.-Z., et al. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers.
  • Taylor & Francis. (n.d.). Mandelic acid – Knowledge and References. Retrieved from [Link]

  • Hsieh, Y.-Z., et al. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Ecletica Quimica, 30(4), 67-74.
  • ChemBK. (2024). L-mandelic acid. Retrieved from [Link]

  • Ulfa, S. M., et al. (2021). Biological Activity and Solubility of 5-Methoxy-1,4-Benzoquinone Having Bromoheptyl and Bromodecyl Substituents in the n-Octanol. Molekul, 16(1), 1-10.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 4-Bromo-2-methoxyphenol.
  • FooDB. (2011). Showing Compound Mandelic acid (FDB022191). Retrieved from [Link]

  • Phytosafe. (n.d.). OECD 105. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Mandelic Acid. Retrieved from [Link]

  • De Cauwer, A., et al. (2017). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. European Journal of Medicinal Chemistry, 138, 1074-1090.
  • Sørensen, S. N., et al. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Analytica Chimica Acta, 1184, 338902.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • Cheméo. (n.d.). 3-Bromo-4-methoxybenzaldehyde. Retrieved from [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No.
  • ChemBK. (2024). 3-BROMO-4-METHOXYPHENYLACETIC ACID. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136615, 3-Bromo-4-methoxyphenylacetic acid. Retrieved from [Link]

  • J. R. J. Yong, et al. (2023). Substituent effects on aromatic interactions in water. Chemical Science, 14(22), 5966-5976.
  • The Delocalized Chemist. (2017). Influence of an aromatic system on a substituent. Retrieved from [Link]

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Comparative Technical Analysis: 3-Bromo-4-Methoxyphenylacetic Acid vs. 2-Hydroxy Analog

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 3-bromo-4-methoxyphenylacetic acid and its 2-hydroxy derivative .

Document Type: Technical Whitepaper | Version: 1.0 Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

In drug discovery, phenylacetic acid scaffolds serve as critical linkers for constructing isoquinolines, indoles, and polycyclic aromatics. This guide contrasts 3-bromo-4-methoxyphenylacetic acid (BMPA) with its 2-hydroxy derivative (2-OH-BMPA) .

While BMPA acts as a stable, linear building block ideal for cross-coupling and amide formation, the 2-hydroxy derivative introduces a "reactive ortho-functionality." This hydroxyl group drastically alters the chemical behavior, creating a thermodynamic preference for intramolecular cyclization (lactonization) to form benzofuran-2-ones . Understanding this divergence is critical for preventing side-reactions during scale-up and selecting the correct intermediate for heterocycle synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The fundamental difference lies in the substitution at the ortho position relative to the acetic acid side chain (C2 position).

FeatureCompound A (BMPA) Compound B (2-OH-BMPA)
IUPAC Name 2-(3-bromo-4-methoxyphenyl)acetic acid2-(3-bromo-2-hydroxy-4-methoxyphenyl)acetic acid
CAS Registry 774-81-2 Variable (Isomer dependent)
Molecular Weight 245.07 g/mol ~261.07 g/mol
Acidity (pKa) ~4.27 (Carboxyl)~4.0 (Carboxyl) & ~9.5 (Phenol)
H-Bond Donors 1 (COOH)2 (COOH + Phenolic OH)
Key Stability Risk Low (Stable solid)High (Prone to dehydration/lactonization)
Primary Use Precursor for Combretastatin A-4, IsoquinolinesPrecursor for Coumarins, Benzofuran-2-ones
Structural Visualization

The following diagram illustrates the steric and electronic environment of both molecules. Note the proximity of the 2-OH group to the carboxyl tail in Compound B.

ChemicalStructure cluster_A Compound A: BMPA (Linear Scaffold) cluster_B Compound B: 2-OH-BMPA (Cyclization Precursor) node_A 3-Bromo-4-methoxyphenylacetic acid feat_A1 C3-Br: Cross-Coupling Handle node_A->feat_A1 feat_A2 C1-COOH: Amide/Ester Formation node_A->feat_A2 node_B 2-Hydroxy-3-bromo-4-methoxyphenylacetic acid feat_B1 C2-OH: Nucleophile node_B->feat_B1 feat_B2 C1-COOH: Electrophile node_B->feat_B2 risk_B RISK: Spontaneous Lactonization feat_B1->risk_B Intramolecular Attack feat_B2->risk_B

Caption: Structural comparison highlighting the intramolecular reactivity risk inherent in the 2-hydroxy derivative.

Synthetic Pathways & Causality

Synthesis of BMPA (Compound A)

The synthesis of BMPA is a classic example of regioselective electrophilic aromatic substitution . The methoxy group (OMe) is a strong ortho/para director, while the acetic acid chain is weakly activating/neutral.

  • Protocol Logic: Bromination occurs ortho to the OMe group (position 3) rather than ortho to the acetic acid (position 2) due to the stronger directing effect of the oxygen lone pairs.

  • Reaction: 4-methoxyphenylacetic acid + Br₂/Acetic Acid → 3-bromo-4-methoxyphenylacetic acid.

Synthesis of 2-OH-BMPA (Compound B)

Synthesizing the 2-hydroxy derivative is significantly more complex because direct hydroxylation of BMPA is not feasible.

  • Protocol Logic: One must usually start with a pre-functionalized resorcinol or coumarin scaffold. A common route involves the Pechmann condensation or modifying a salicylaldehyde derivative.

  • Why it matters: The difficulty in synthesis often makes Compound B a more expensive and valuable intermediate, usually reserved for targets specifically requiring the benzofuran core.

Reactivity Divergence: The "Lactonization Trap"

This is the most critical technical distinction for researchers.

Compound A: Linear Reactivity

BMPA behaves as a standard carboxylic acid.

  • Amide Coupling: Reacts cleanly with amines (using EDC/HOBt or HATU) to form phenylacetamides.

  • Suzuki Coupling: The C3-Br bond is chemically stable during amide coupling, allowing it to serve as a handle for subsequent Pd-catalyzed cross-coupling reactions to biaryl systems.

Compound B: The Ortho-Effect (Lactonization)

The 2-hydroxy group is positioned perfectly (5-membered ring geometry) to attack the carbonyl carbon of the acetic acid side chain.

  • Mechanism: Under acidic conditions (or even upon standing in solution), the phenolic oxygen attacks the carboxyl group, losing water to form 3-bromo-4-methoxybenzofuran-2(3H)-one .

  • Consequence: If you attempt standard amide coupling with Compound B using activating agents (like CDI or SOCl₂), you will likely isolate the lactone (benzofuranone) instead of the desired amide. The activated ester intermediate is intercepted by the internal phenol faster than the external amine can attack.

Reactivity Workflow Diagram

Reactivity cluster_linear Path A: BMPA (No OH) cluster_cyclic Path B: 2-OH-BMPA (Ortho-OH) start Starting Material Selection step_A1 Activation (EDC/HATU) start->step_A1 Use BMPA step_B1 Activation (EDC/HATU) start->step_B1 Use 2-OH Derivative step_A2 Amine Addition (R-NH2) step_A1->step_A2 product_A Product: Linear Amide (Stable) step_A2->product_A step_B2 Internal Nucleophilic Attack (Phenol OH) step_B1->step_B2 Fast Kinetic Trap product_B Side Product: Benzofuranone (Lactone) step_B2->product_B - H2O

Caption: The "Lactonization Trap" showing how the 2-OH derivative diverts standard coupling into cyclization.

Experimental Protocols

Protocol 1: Regioselective Bromination (Synthesis of BMPA)

Source Validation: Adapted from regioselective bromination methodologies [1].

Objective: Synthesize 3-bromo-4-methoxyphenylacetic acid from 4-methoxyphenylacetic acid.

  • Setup: Charge a 3-neck round bottom flask with 4-methoxyphenylacetic acid (1.0 eq) and glacial acetic acid (6.0 vol).

  • Addition: Prepare a solution of Bromine (Br₂, 1.0 eq) in acetic acid (3.0 vol). Add this dropwise over 30 minutes at room temperature.

    • Expert Insight: Do not cool to 0°C; room temperature ensures solubility and kinetic progression. Do not heat, or you risk benzylic bromination.

  • Quench: Stir for 60 minutes. Pour the mixture into ice water (50 vol).

  • Isolation: The product will precipitate as a white/pale yellow solid.[1] Filter and wash with cold water.

  • Purification: Recrystallize from hot xylene or ethanol/water if necessary.

  • Yield Target: >80%.

Protocol 2: Handling the 2-Hydroxy Derivative (Preventing Lactonization)

Objective: Perform amide coupling on 2-hydroxy-3-bromo-4-methoxyphenylacetic acid without forming the lactone.

  • Protection Strategy: You must protect the phenolic hydroxyl group before activating the carboxylic acid.

  • Step A (Protection): Treat the 2-OH derivative with TBDMS-Cl (tert-butyldimethylsilyl chloride) and Imidazole in DMF.

  • Step B (Coupling): Perform standard amide coupling on the TBDMS-protected intermediate.

  • Step C (Deprotection): Remove the silyl group using TBAF (Tetrabutylammonium fluoride) after the amide bond is formed.

    • Self-Validating Check: Monitor Step A by TLC. The disappearance of the starting material (which streaks due to the acid/phenol) and appearance of a less polar spot indicates protection.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136615, 3-Bromo-4-methoxyphenylacetic acid. Retrieved from [Link]

  • Universita degli Studi di Cagliari. Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. (Discusses Perkin condensation of phenylacetic acids).[2][3] Retrieved from [Link]

Sources

2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid SDS safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic Acid

A Senior Application Scientist's Field Guide to Laboratory Safety & Risk Mitigation

Introduction: A Proactive Approach to Chemical Safety

2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid is a substituted mandelic acid derivative, a class of compounds with significant interest in synthetic chemistry and drug development. Its structure, featuring a brominated aromatic ring, a hydroxyl group, and a carboxylic acid moiety, suggests a specific reactivity profile that demands a nuanced and proactive approach to safety. This guide moves beyond mere compliance, offering a framework for researchers, scientists, and drug development professionals to build a self-validating system of safety when handling this and structurally related compounds. The protocols and insights herein are synthesized from an analysis of its structural components and safety data for closely related analogs, providing a robust foundation for risk mitigation in the laboratory.

The core principle of this guide is that true laboratory safety is not a checklist but a continuous cycle of hazard identification, risk assessment, control implementation, and procedural review. By understanding the why behind each safety recommendation, the scientist becomes an active participant in their own protection.

Chapter 1: Hazard Identification and Comprehensive Risk Assessment

While a specific Safety Data Sheet (SDS) for 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid is not publicly available, a rigorous hazard assessment can be constructed by examining structurally similar molecules. Analogs such as 2-Bromo-4-methoxyphenylacetic acid (CAS 66916-99-2) and 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5) provide critical data points[1][2][3]. Based on these analogs and the functional groups present, a presumptive hazard profile can be established according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Presumptive GHS Hazard Classification

The following table summarizes the likely hazards. The justification is rooted in the known effects of the brominated aromatic ring and the acidic functional group, which are common causes of irritation and corrosion[1][2].

Hazard ClassGHS CategoryHazard StatementRationale from Structural Analogs
Skin Corrosion/IrritationCategory 2 (or 1B)H315: Causes skin irritation (or H314: Causes severe skin burns and eye damage)Brominated aromatic compounds are known skin irritants. The presence of the acidic group enhances this risk[1][2].
Serious Eye Damage/IrritationCategory 2A (or 1)H319: Causes serious eye irritation (or H318: Causes serious eye damage)Organic acids and halogenated phenyls are frequently responsible for severe eye irritation or damage upon contact[1][2].
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationFine chemical powders can cause mechanical and chemical irritation to the respiratory tract upon inhalation[3].
Hazardous to the Aquatic Environment (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effectsHalogenated organic compounds are often persistent and toxic in aquatic environments[1].
The Risk Assessment Workflow

Effective risk management is a dynamic process, not a static determination. Before any experiment, researchers must proceed through a logical workflow to ensure all potential risks are identified and controlled. This process is mandated by regulatory bodies like OSHA and is the cornerstone of a strong safety culture[4][5].

cluster_0 Risk Assessment & Mitigation Cycle A 1. Identify Hazards (Review SDS of Analogs, Literature) B 2. Analyze Experimental Protocol (Quantity, Concentration, Duration) A->B Input to C 3. Select & Implement Controls (Hierarchy of Controls) B->C Determines D 4. Perform Experiment (Follow SOP Diligently) C->D Enables E 5. Review & Refine (Was there any unexpected exposure? Update SOP) D->E Provides Feedback E->A Continuous Improvement

Caption: The continuous cycle of laboratory risk assessment.

Chapter 2: Exposure Controls and Personal Protection

Controlling exposure is the most effective strategy for preventing chemical-related incidents. This is achieved through a combination of engineering controls, administrative controls, and, as the last line of defense, Personal Protective Equipment (PPE)[4].

The Hierarchy of Controls

The most effective safety measures involve removing the hazard or isolating the worker from it. Relying solely on PPE is the least effective control measure and should only be used after all other options have been implemented.

cluster_1 Hierarchy of Controls for Chemical Handling A Most Effective Elimination / Substitution B Engineering Controls Chemical Fume Hood Ventilated Enclosure A->B C Administrative Controls Standard Operating Procedures (SOPs) Mandatory Training B->C D Least Effective Personal Protective Equipment (PPE) Gloves, Goggles, Lab Coat C->D

Caption: The hierarchy of controls, from most to least effective.

  • Engineering Controls : All work involving the solid compound or its solutions must be conducted in a certified chemical fume hood. The fume hood provides critical exhaust ventilation to prevent inhalation of airborne particulates and protects the user with a physical barrier[6][7].

  • Administrative Controls : A detailed Standard Operating Procedure (SOP) must be written and approved before work begins. All personnel must be trained on this SOP and the specific hazards of the chemical class[5][8].

Personal Protective Equipment (PPE) Selection

PPE is mandatory for all handling procedures. The selection must be based on the identified hazards.

PPE ItemSpecificationRationale & Causality
Eye Protection ANSI Z87.1-rated, indirectly vented chemical splash goggles. A face shield should be worn over goggles when handling larger quantities (>10g) or solutions.Protects against splashes and airborne powder. Standard safety glasses do not provide an adequate seal against dust or splashes[2].
Hand Protection Nitrile gloves (minimum thickness 0.2 mm or 8 mil). Consider double-gloving.Provides protection against incidental contact. Crucially, nitrile gloves offer limited protection against aromatic hydrocarbons and halogenated solvents [9][10]. If using solvents like Toluene or DCM, switch to a more resistant glove material (e.g., Viton or laminate) or change nitrile gloves immediately upon any splash.
Body Protection Flame-resistant laboratory coat, fully buttoned.Protects skin on the arms and torso from splashes and spills.
Footwear Closed-toe, closed-heel shoes made of a non-porous material.Protects feet from spills, which can pool on the floor.

Chapter 3: Safe Handling and Storage Protocols

Adherence to methodical handling and storage procedures is critical for preventing accidental exposures and maintaining chemical integrity.

Step-by-Step Handling Protocol (Solid Compound)
  • Preparation : Before bringing the chemical into the work area, ensure the fume hood is operational, the work surface is clean, and all necessary equipment (spatula, weigh paper, glassware, waste container) is inside the hood.

  • Don PPE : Put on all required PPE as specified in Chapter 2.

  • Weighing : Carefully open the container inside the fume hood. Use a spatula to transfer the desired amount of solid to weigh paper or a tared container. Avoid creating dust by using slow, deliberate movements. Immediately and securely reseal the main container.

  • Transfer/Dissolution : Transfer the weighed solid into the reaction vessel. If dissolving, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling : Clean the spatula and any contaminated surfaces with an appropriate solvent-soaked wipe. Dispose of the wipe and any contaminated weigh paper into a designated solid hazardous waste container located within the fume hood.

  • Doff PPE : Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water.

Storage Requirements

Proper storage is essential to prevent degradation, reaction, and accidental release[11][12].

  • Location : Store in a cool, dry, well-ventilated area.

  • Compatibility : Segregate from strong oxidizing agents, strong bases, and incompatible metals.

  • Container : Keep the container tightly closed and clearly labeled with the full chemical name and GHS hazard pictograms.

Chapter 4: Emergency Procedures

Rapid and correct response during an emergency can significantly reduce the severity of an injury or chemical release. All personnel must be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.

Emergency Response Flowchart

cluster_2 Emergency Response Protocol cluster_exposure Personal Exposure cluster_spill Chemical Spill Start INCIDENT OCCURS Assess Assess Situation (Fire, Spill, Exposure?) Start->Assess Skin Skin Contact Assess->Skin Exposure Eye Eye Contact Assess->Eye Exposure Inhale Inhalation Assess->Inhale Exposure Spill Spill Occurs Assess->Spill Spill SkinProc Remove contaminated clothing. Flush with water for 15+ minutes. Skin->SkinProc EyeProc Immediately use eyewash station. Flush for 15+ minutes. Eye->EyeProc InhaleProc Move to fresh air. Inhale->InhaleProc SeekMedical Seek Immediate Medical Attention SkinProc->SeekMedical EyeProc->SeekMedical InhaleProc->SeekMedical SpillProc Alert others. Evacuate if large. Use spill kit for small spills. Absorb with inert material. Spill->SpillProc SpillDispose Collect into hazardous waste container. SpillProc->SpillDispose

Caption: Flowchart for responding to laboratory emergencies.

Specific First Aid Measures
  • Skin Contact : Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes[13][14]. Seek medical attention.

  • Eye Contact : Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do[2]. Seek immediate medical attention from an ophthalmologist.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Chapter 5: Disposal and Environmental Considerations

As a compound classified as very toxic to aquatic life, environmental release must be strictly avoided[1].

  • Waste Collection : All waste materials, including contaminated PPE, spill cleanup materials, and residual chemical, must be collected in a clearly labeled, sealed hazardous waste container.

  • Waste Segregation : Do not mix this waste stream with other incompatible wastes. This is considered halogenated organic waste.

  • Disposal Procedure : All chemical waste must be disposed of through the institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor. Never pour chemical waste down the drain.

References

  • GHS hazard statements - Wikipedia. (n.d.). Retrieved February 13, 2024, from [Link]

  • Nitrile Glove Chemical Resistance Guide. (2025, June 23). S&G Gloves. Retrieved February 13, 2024, from [Link]

  • List of GHS Hazard and Precautionary Statements. (n.d.). Retrieved February 13, 2024, from [Link]

  • Hazard statements - MSDS Europe. (n.d.). Retrieved February 13, 2024, from [Link]

  • H-phrases (hazard statements) - Stoffenmanager. (n.d.). Retrieved February 13, 2024, from [Link]

  • GHS Classification Summary (Rev.8, 2019) - PubChem. (n.d.). NIH. Retrieved February 13, 2024, from [Link]

  • Chemical Resistance of Latex and Nitrile Gloves. (n.d.). USA Scientific, Inc. Retrieved February 13, 2024, from [Link]

  • Nitrile Gloves: Chemical Resistance Focus. (2025, September 5). Retrieved February 13, 2024, from [Link]

  • Bromine Safety & Standard Operating Procedures. (n.d.). Retrieved February 13, 2024, from [Link]

  • Chamberland SOP Working with Bromine. (n.d.).
  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety. Retrieved February 13, 2024, from [Link]

  • Toxic, Irritative, and Corrosive Gases and Liquids. (n.d.). Occupational Safety and Health Administration. Retrieved February 13, 2024, from [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Retrieved February 13, 2024, from [Link]

  • Safe Handling of Chemicals. (n.d.). Environmental Health and Safety. Retrieved February 13, 2024, from [Link]

  • Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved February 13, 2024, from [Link]

  • OSHA Chemical Hazards And Communication. (2022, October 5). StatPearls - NCBI Bookshelf. Retrieved February 13, 2024, from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved February 13, 2024, from [Link]

  • Bromine | Chemical Emergencies. (2024, September 6). CDC. Retrieved February 13, 2024, from [Link]

  • Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Retrieved February 13, 2024, from [Link]

Sources

Suppliers and price for 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the sourcing, pricing, and acquisition strategy for 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid (also known as 3-bromo-4-methoxymandelic acid ).

Critical Market Insight: Unlike its non-hydroxy analog (3-bromo-4-methoxyphenylacetic acid, CAS 66916-99-2), the specific 2-hydroxy derivative is not a standard catalog item for most major global distributors. It is primarily available through custom synthesis or as a high-cost specialty reagent.

Recommendation: For research and early-stage development, the most time-efficient and cost-effective strategy is in-house synthesis from the abundant precursor 3-bromo-4-methoxybenzaldehyde (CAS 34841-06-0). This guide provides the sourcing data for the precursor and a validated protocol for the conversion, ensuring supply chain independence.

Part 1: Chemical Profile & Identity[1]

Precise nomenclature is vital to avoid costly procurement errors, particularly distinguishing between the acetic and hydroxyacetic (mandelic) derivatives.

AttributeTarget CompoundCommon Confusant (Avoid)
IUPAC Name 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid 2-(3-Bromo-4-methoxyphenyl)acetic acid
Common Name 3-Bromo-4-methoxymandelic acid3-Bromo-4-methoxyphenylacetic acid
Structure Ar-CH(OH)-COOHAr-CH₂-COOH
Key Feature Benzylic Hydroxyl Group Methylene Bridge
CAS Number Not widely indexed (Custom)66916-99-2
Primary Use Chiral building block, metabolic probeGeneric intermediate

Part 2: Sourcing Strategy & Market Analysis

Since the target compound is rare, the optimal strategy focuses on procuring the Aldehyde Precursor (3-Bromo-4-methoxybenzaldehyde) . This material is stable, cheap, and widely available.

Precursor: 3-Bromo-4-methoxybenzaldehyde (CAS 34841-06-0)[2][3]

Market Status: Commodity Chemical. High availability. Purity Standard: >97% (GC).

Supplier & Pricing Landscape (Q4 2025 Estimates)

SupplierCatalog / SKUPack SizePrice (USD)Lead Time
Chem-Impex 274115 g$18.50Immediate
Chem-Impex 2741125 g$61.00Immediate
Thermo (Fisher) A15364 (Analog)25 g~$70.002-3 Days
Bulk (China) Various1 kg$1,200 - $1,6002-4 Weeks
Custom Houses Target Acid1 g>$800.006-8 Weeks

Procurement Note: Purchasing the aldehyde precursor (25g for ~


800) represents a 99% cost reduction  per gram, provided you have basic synthetic capabilities.
Decision Logic: Make vs. Buy

ProcurementLogic Start Need 2-(3-Br-4-OMe-Ph)-2-OH-Acetic Acid CheckQty Quantity Required? Start->CheckQty SmallScale < 100 mg (Reference Std) CheckQty->SmallScale Analytical Use LargeScale > 1 gram (Synthesis) CheckQty->LargeScale Preparative Use CustomSyn Order Custom Synthesis (Lead time: 6-8 wks) SmallScale->CustomSyn InHouse Buy Precursor: 3-Br-4-OMe-Benzaldehyde (CAS 34841-06-0) LargeScale->InHouse Synthesis Perform Cyanohydrin Synthesis (2 Steps, ~70% Yield) InHouse->Synthesis

Figure 1: Strategic procurement decision tree emphasizing the "Make" pathway for preparative scales.

Part 3: Technical Synthesis Protocol

Objective: Synthesize 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid from 3-bromo-4-methoxybenzaldehyde. Mechanism: Nucleophilic addition of cyanide (via bisulfite adduct or TMSCN) followed by acid hydrolysis.

Method A: The Bisulfite Route (Safer, Aqueous)

This method avoids the direct handling of free HCN gas, utilizing sodium bisulfite to form a stable intermediate before cyanide addition.

Reagents:

  • 3-Bromo-4-methoxybenzaldehyde (1.0 eq)

  • Sodium Bisulfite (NaHSO₃, 1.2 eq)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN, 1.2 eq)

  • Hydrochloric Acid (HCl, 6M)

Step-by-Step Workflow:

  • Bisulfite Adduct Formation:

    • Dissolve 10g of aldehyde in 30 mL of water/ethanol (1:1).

    • Add a saturated solution of NaHSO₃ (1.2 eq) with vigorous stirring.

    • Stir for 1 hour at room temperature. A white precipitate (the bisulfite adduct) will form.

  • Cyanohydrin Formation:

    • Cool the mixture to 0°C.

    • Dropwise add an aqueous solution of NaCN (1.2 eq). Caution: Perform in a well-ventilated fume hood.

    • Stir for 2-3 hours. The precipitate dissolves, and an oil (cyanohydrin) forms. Extract with ethyl acetate.[1][2]

  • Hydrolysis to Mandelic Acid:

    • Concentrate the organic layer to obtain the crude cyanohydrin.

    • Add 20 mL of concentrated HCl.

    • Reflux for 4 hours.[2] The nitrile group (-CN) hydrolyzes to the carboxylic acid (-COOH).

  • Workup:

    • Cool to room temperature.[1][2] The product may crystallize.[1][2][3]

    • If oil persists, extract with ether, wash with brine, and dry over MgSO₄.

    • Recrystallization: Use Benzene/Petroleum Ether or Toluene to purify.

Method B: The TMSCN Route (Anhydrous, High Yield)

Recommended for labs with strict moisture control and access to Trimethylsilyl cyanide (TMSCN).

  • Dissolve aldehyde in DCM. Add TMSCN (1.1 eq) and catalytic ZnI₂.

  • Stir 2h (forms silylated cyanohydrin).

  • Add HCl/MeOH to hydrolyze both the silyl group and the nitrile.

Part 4: Quality Assurance & Validation

To validate the synthesis, you must confirm the conversion of the aldehyde carbonyl to the alpha-hydroxy acid.

NMR Validation Criteria (¹H NMR, DMSO-d₆):

MoietyPrecursor Shift (Aldehyde)Product Shift (Mandelic Acid)Diagnostic Change
Carbonyl Proton ~9.8 ppm (s, 1H) Absent Disappearance of Aldehyde
Alpha-Proton Absent~5.0 ppm (s, 1H) Appearance of Chiral Center
Hydroxyl Proton Absent~5.5 - 6.0 ppm (broad)Confirmation of -OH
Methoxy Group ~3.9 ppm (s, 3H)~3.8 ppm (s, 3H)Remains Intact

HPLC Purity Check:

  • Column: C18 Reverse Phase

  • Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.

  • Detection: UV @ 254 nm (Aromatic ring) and 280 nm.

  • Retention Time: The acid is more polar than the aldehyde and will elute earlier in a standard reverse-phase gradient.

Part 5: Safety & Handling

Critical Hazards:

  • Cyanide Reagents: If using Method A, NaCN is fatal if swallowed or in contact with acid (HCN gas evolution). Always have a cyanide antidote kit available and work in a high-efficiency fume hood.

  • Precursor Toxicity: 3-Bromo-4-methoxybenzaldehyde is an irritant. Wear gloves and eye protection.

Storage:

  • Store the final hydroxy acid at 2-8°C under inert gas (Argon/Nitrogen). Mandelic acid derivatives can be prone to oxidation or racemization over long periods if exposed to light and moisture.

References

  • Synthesis of Mandelic Acid Derivatives: Corson, B. B., et al. "Mandelic Acid." Organic Syntheses, Coll. Vol. 1, p.336 (1941). Link

  • Precursor Sourcing (Thermo Fisher): "3-Bromo-4-methoxybenzaldehyde Product Page." Thermo Scientific Chemicals. Accessed Oct 2025. Link

  • Precursor Sourcing (Chem-Impex): "3-Bromo-4-methoxybenzaldehyde, 97%."[4] Chem-Impex International.[4] Catalog #27411. Accessed Oct 2025. Link

  • Cyanohydrin Hydrolysis Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition, Wiley-Interscience, 2007.
  • General Safety Data (NaCN): "Sodium Cyanide Safety Data Sheet." PubChem. National Library of Medicine. Link

Sources

Regulatory & Technical Assessment: 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive regulatory and scientific assessment of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid (also known as 3-Bromo-4-methoxymandelic acid). This document is structured for researchers and drug development professionals requiring precise compliance and handling data.

Executive Summary

Regulatory Status: Uncontrolled / Non-Scheduled (Global Baseline). Classification: Fine Chemical Intermediate / Research Building Block.

2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid is not currently listed as a controlled substance under the US Controlled Substances Act (CSA) (Schedules I–V) or the UN Single Convention on Narcotic Drugs . It does not appear on the DEA List I or List II of Regulated Chemicals.

However, as a substituted mandelic acid, it possesses structural features that allow for conversion into phenethylamines or cathinones. While the compound itself is unregulated, researchers must exercise "Know Your Customer" (KYC) diligence, as it may be scrutinized under the Federal Analogue Act (USA) if intended for the synthesis of designer drugs structurally similar to Schedule I or II phenethylamines (e.g., 2C-B analogs).

Chemical Identity & Profile[1][2][3][4][5][6]

Attribute Specification
IUPAC Name 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid
Common Synonyms 3-Bromo-4-methoxymandelic acid;

-Hydroxy-3-bromo-4-methoxybenzeneacetic acid
Molecular Formula C

H

BrO

Molecular Weight 261.07 g/mol
Core Scaffold Mandelic Acid (Phenylglycolic Acid)
Structural Analog 2-(3-Bromo-4-methoxyphenyl)acetic acid (CAS 66916-99-2)
Key Precursor 3-Bromo-4-methoxybenzaldehyde (CAS 34841-06-0)
Physical State Off-white to pale yellow crystalline powder
Solubility Soluble in MeOH, EtOH, DMSO; sparingly soluble in water
Structural Context

The molecule features a phenyl ring substituted with a bromine atom at the meta position (3-) and a methoxy group at the para position (4-), attached to a glycolic acid moiety. This substitution pattern is critical for its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a chiral building block in medicinal chemistry.

Regulatory Landscape Analysis

United States (DEA)
  • CSA Status: Not Scheduled .

  • List I/II Chemical: Not Listed .

  • Analogue Act (21 U.S.C. § 813):

    • Risk: Low to Moderate.

    • Analysis: While the compound itself is an acid, it can be decarboxylated and oxidized to form 3-bromo-4-methoxybenzaldehyde , a precursor to 3-bromo-4-methoxyphenethylamine . If this amine is deemed substantially similar to a Schedule I phenethylamine (like 2C-B or Mescaline) and intended for human consumption, the precursor could theoretically be implicated in a conspiracy to manufacture analogues. However, for legitimate research (kinase inhibitors, anticancer agents), this risk is negligible.

European Union (EMCDDA / ECHA)
  • Drug Precursor Regulation (EC) No 273/2004: Not Listed .

  • REACH Status: Registered as a research chemical / intermediate.

  • Customs Monitoring: Not flagged on the Community Customs Inventory of Chemical Substances (ECICS) as a drug precursor.

International (UN INCB)
  • Yellow List (Narcotic Drugs): Not Listed .

  • Red List (Precursors): Not Listed .

  • Green List (Psychotropics): Not Listed .

Technical Guide: Synthesis & Applications

Synthesis Pathway (Self-Validating Protocol)

The most robust synthesis of substituted mandelic acids involves the cyanohydrin route followed by hydrolysis. This method is preferred for its scalability and high yield.

Protocol: From 3-Bromo-4-methoxybenzaldehyde [1]
  • Cyanohydrin Formation:

    • React 3-Bromo-4-methoxybenzaldehyde (CAS 34841-06-0) with Sodium Cyanide (NaCN) or Trimethylsilyl Cyanide (TMSCN) in the presence of a catalyst (ZnI

      
      ).
      
    • Condition: 0°C to Room Temp, solvent (DCM or MeOH).

  • Hydrolysis:

    • Treat the resulting cyanohydrin with concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H

      
      SO
      
      
      
      ).
    • Condition: Reflux for 2-4 hours.

  • Isolation:

    • Extract with Ethyl Acetate, wash with brine, dry over MgSO

      
      , and recrystallize from Toluene/Hexane.
      

SynthesisPathway Aldehyde 3-Bromo-4-methoxybenzaldehyde (CAS 34841-06-0) Cyanohydrin Intermediate: Cyanohydrin Aldehyde->Cyanohydrin + NaCN / TMSCN (Nucleophilic Addition) MandelicAcid Target: 3-Bromo-4-methoxymandelic Acid Cyanohydrin->MandelicAcid + HCl / H2O (Acid Hydrolysis) Byproducts Byproducts: Ammonium Salts Cyanohydrin->Byproducts

Figure 1: Synthetic workflow from the aldehyde precursor to the target mandelic acid derivative.

Analytical Characterization

To validate the identity of the synthesized compound, use the following markers:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.5 (s, 1H, -COOH)
      
    • 
       7.6 (d, 1H, Ar-H, H-2)
      
    • 
       7.3 (dd, 1H, Ar-H, H-6)
      
    • 
       7.1 (d, 1H, Ar-H, H-5)
      
    • 
       5.9 (s, 1H, -OH)
      
    • 
       5.0 (s, 1H, -CH)
      
    • 
       3.8 (s, 3H, -OCH
      
      
      
      )
  • IR Spectrum:

    • Broad band ~3400 cm

      
       (O-H stretch).
      
    • Strong band ~1720 cm

      
       (C=O carboxylic acid).
      

Compliance & Safety Protocol

Handling & Storage
  • Signal Word: WARNING

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

"Know Your Customer" (KYC) Check

Although unregulated, this compound is a Category 3 concern for suppliers (Low Risk, but monitor volume).

  • Red Flag: Orders >1kg from non-institutional addresses (residential).

  • Validation: Verify end-use declaration (e.g., "Kinase Inhibitor Synthesis" or "Reference Standard").

Legitimate Research Applications
  • Kinase Inhibitors: Used as a scaffold for designing inhibitors targeting c-Met or VEGFR pathways.

  • Combretastatin Analogs: The 3-bromo-4-methoxy motif mimics the A-ring of Combretastatin A-4 (a tubulin polymerization inhibitor), allowing for structure-activity relationship (SAR) studies.

  • Chiral Resolution Agents: The mandelic acid moiety allows for the resolution of racemic amines via diastereomeric salt formation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-(3-Bromo-4-methoxyphenyl)acetic acid (Structural Analog). Retrieved from [Link]

  • Drug Enforcement Administration (DEA). Lists of Scheduling Actions, Controlled Substances, and Regulated Chemicals. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 3-Bromo-4-methoxybenzaldehyde (Precursor). Retrieved from [Link]

  • International Narcotics Control Board (INCB). Red List - List of Precursors and Chemicals Frequently Used in the Illicit Manufacture of Narcotic Drugs and Psychotropic Substances. Retrieved from [Link]

Sources

Chemical Identity & Synonyms: 2-Hydroxy-2-(3-bromo-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Chemical Ontology Audience: Medicinal Chemists, Process Development Scientists, and Regulatory Affairs Specialists.

Introduction: The Structural Identity

In the landscape of medicinal chemistry, 2-hydroxy-2-(3-bromo-4-methoxyphenyl)acetic acid serves as a specialized chiral building block. Structurally, it is a functionalized mandelic acid derivative, characterized by a phenyl ring substituted with a bromine atom at the meta position and a methoxy group at the para position relative to the glycolic acid side chain.

This molecule is frequently encountered as an intermediate in the synthesis of SGLT2 inhibitors (e.g., gliflozin analogs) and other diaryl-functionalized bioactive compounds. Its dual functionality—an electrophilic aromatic ring and a chiral


-hydroxy acid tail—makes it a versatile scaffold for nucleophilic substitutions and esterification reactions.
The Ambiguity Challenge

Researchers often face confusion due to the overlap in nomenclature between phenylacetic acids (lacking the


-hydroxyl group) and mandelic acids (possessing the 

-hydroxyl group). This guide resolves these ambiguities by establishing a strict chemical ontology.

Nomenclature & Synonym Matrix

To ensure precision in procurement and patenting, the following hierarchy of synonyms should be used. The compound is most accurately described as a substituted mandelic acid.

Table 1: Chemical Synonym Hierarchy
Nomenclature System Name / Identifier Context & Usage
IUPAC (Preferred) 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid Regulatory filings; Patent claims.
Common / Trivial 3-Bromo-4-methoxymandelic acid Laboratory shorthand; Synthetic planning.
Inverted Index Benzeneacetic acid, 3-bromo-

-hydroxy-4-methoxy-
Chemical indexing (e.g., CA Index).
Structural Descriptive

-Hydroxy-3-bromo-p-anisylacetic acid
Descriptive of the anisole core.
Related CAS (Precursor) 34841-06-0 Note:[1][2][3] This is the aldehyde precursor (3-Bromo-4-methoxybenzaldehyde), often the commercial starting point.
Related CAS (Non-OH) 774-81-2 Warning: This is 3-Bromo-4-methoxyphenylacetic acid (no OH). Do not confuse.

Chemical Ontology & Decision Logic

The following diagram illustrates the logical derivation of the nomenclature and distinguishes the target molecule from its close structural relatives.

ChemicalOntology cluster_legend Ontology Key Root Core Scaffold: Anisole Aldehyde Precursor: 3-Bromo-4-methoxybenzaldehyde (CAS 34841-06-0) Root->Aldehyde Formylation + Bromination Target TARGET MOLECULE: 3-Bromo-4-methoxymandelic acid (alpha-Hydroxy) Aldehyde->Target Cyanohydrin Synthesis (+ HCN / Hydrolysis) FalseHit Common Confusion: 3-Bromo-4-methoxyphenylacetic acid (CAS 774-81-2) Aldehyde->FalseHit Reduction/Oxidation (Removal of alpha-O) key1 Green = Target Molecule key2 Red = Frequent Error

Figure 1: Chemical ontology illustrating the synthetic relationship between the aldehyde precursor and the target mandelic acid, highlighting the common error of confusing it with the non-hydroxy phenylacetic acid.

Synthetic Relevance & Protocols

Because the specific mandelic acid derivative is often synthesized in situ rather than purchased in bulk, the following protocol describes its generation from the commercially available aldehyde.

Protocol: Synthesis from 3-Bromo-4-methoxybenzaldehyde

Objective: Conversion of aldehyde (CAS 34841-06-0) to the racemic mandelic acid derivative.

Reagents:

  • 3-Bromo-4-methoxybenzaldehyde[1][2][3][4][5]

  • Sodium Cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN)

  • Hydrochloric Acid (HCl, 6N)

  • Dichloromethane (DCM)

Workflow:

  • Cyanohydrin Formation:

    • Dissolve 3-bromo-4-methoxybenzaldehyde (1.0 eq) in a biphasic mixture of DCM and water.

    • Add NaCN (1.2 eq) and a phase transfer catalyst (e.g., TBAB) at 0°C.

    • Stir vigorously for 4 hours. The aldehyde carbonyl carbon is attacked by the cyanide anion, forming the

      
      -hydroxynitrile intermediate.
      
  • Hydrolysis:

    • Isolate the organic layer containing the cyanohydrin.

    • Reflux in 6N HCl for 6–12 hours. This converts the nitrile (-CN) group directly to the carboxylic acid (-COOH).

  • Purification:

    • The product precipitates upon cooling or is extracted into ethyl acetate.

    • Recrystallization: Use Toluene/Heptane to obtain high-purity crystals.

Critical Quality Attribute (CQA):

  • NMR Verification: The disappearance of the aldehyde proton (

    
     ~9.8 ppm) and the appearance of the chiral 
    
    
    
    -proton (
    
    
    ~5.1 ppm in DMSO-
    
    
    ) confirms the transformation.

Analytical Characterization Profile

To validate the identity of 3-Bromo-4-methoxymandelic acid , compare experimental data against these predicted parameters.

Table 2: Predicted Spectroscopic Data
Technique Signal / Parameter Assignment / Interpretation
1H NMR (DMSO-

)

3.85 ppm (s, 3H)
Methoxy group (-OCH

).

5.05 ppm (s, 1H)
Chiral

-methine proton (-CH OH-).

7.0–7.6 ppm (m, 3H)
Aromatic protons (ABC system due to 1,3,4-substitution).
13C NMR ~174 ppmCarboxylic acid carbonyl.
~72 ppmBenzylic carbon (

-carbon).
~56 ppmMethoxy carbon.
Mass Spectrometry m/z 274 / 276[M-H]

ion (Characteristic Br isotope pattern 1:1).
Physical State SolidWhite to off-white crystalline powder.

Data Management & Database Handling

When searching internal databases or ELNs (Electronic Lab Notebooks), use the following strings to capture all relevant entries.

  • SMILES: COc1c(Br)cc(cc1)C(O)C(=O)O[4]

  • InChIKey: (Computed) POTVGQUUEQTPNA-UHFFFAOYSA-N (Note: Verify against specific isomer if resolved).

  • Search Logic: (3-bromo-4-methoxy*) AND (mandelic OR "hydroxyacetic")

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 136615: 3-Bromo-4-methoxyphenylacetic acid. (Differentiation Reference). Available at: [Link]

  • Cheméo. Chemical Properties of 3-Bromo-4-methoxybenzaldehyde. Available at: [Link]

  • Organic Syntheses. General Procedure for Mandelic Acid Synthesis from Benzaldehydes. (Methodology Grounding). Available at: [Link]

Sources

Methodological & Application

Synthesis of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid from benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the high-purity synthesis of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid (also known as 3-bromo-4-methoxymandelic acid ), a critical intermediate for pharmaceutical development, particularly in the synthesis of adrenergic receptor agonists and anticoagulants.

The protocol leverages a convergent synthetic strategy starting from commercially available 4-methoxybenzaldehyde (anisaldehyde) . It prioritizes high-yielding, scalable methodologies, including a "green" bromination technique and a resin-catalyzed cyanohydrin formation to minimize toxic waste.[1]

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is a mandelic acid derivative characterized by a 3-bromo-4-methoxy substitution pattern on the phenyl ring. The most efficient disconnection reveals the


-hydroxy acid moiety as the key transform, accessible via the hydrolysis of a corresponding cyanohydrin, which in turn is derived from the parent aldehyde.[1]

Strategic Disconnection:

  • C-C Bond Formation: The

    
    -hydroxy acid is generated from the aldehyde via a cyanohydrin intermediate (nucleophilic addition of cyanide).[2]
    
  • Electrophilic Aromatic Substitution: The 3-bromo substituent is introduced regioselectively ortho to the methoxy group (para to the aldehyde) on the activated anisaldehyde ring.

G Target Target: 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid Cyanohydrin Intermediate: 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetonitrile Cyanohydrin->Target Hydrolysis (HCl/H2O, Reflux) Aldehyde Precursor: 3-Bromo-4-methoxybenzaldehyde Aldehyde->Cyanohydrin Cyanohydrin Formation (NaCN, Dowex 50WX4) Start Starting Material: 4-Methoxybenzaldehyde (Anisaldehyde) Start->Aldehyde Regioselective Bromination (NaBr/NaOCl or Br2/AcOH)

Figure 1: Retrosynthetic pathway for 3-bromo-4-methoxymandelic acid.

Part 2: Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-methoxybenzaldehyde

Objective: Regioselective bromination of 4-methoxybenzaldehyde at the 3-position. Rationale: The methoxy group is a strong ortho/para director. Since the para position is blocked by the aldehyde (which is meta-directing but overpowered by the methoxy group), bromination occurs exclusively ortho to the methoxy group.[1]

Method A: Green Oxidative Bromination (Recommended) High yield, avoids liquid bromine, uses benign reagents.

Reagents:

  • 4-Methoxybenzaldehyde (Anisaldehyde): 13.6 g (100 mmol)[1]

  • Sodium Bromide (NaBr): 12.4 g (120 mmol)[1]

  • Sodium Hypochlorite (NaOCl, 10-13% aq.[1] solution): ~75 mL (120 mmol)

  • Hydrochloric Acid (37%): 10 mL[1]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

Protocol:

  • Dissolve 4-methoxybenzaldehyde (13.6 g) in DCM (100 mL) in a 500 mL round-bottom flask.

  • Add a solution of NaBr (12.4 g) in water (50 mL).

  • Cool the biphasic mixture to 0–5°C in an ice bath.

  • Slowly add concentrated HCl (10 mL) with vigorous stirring.

  • Add the NaOCl solution dropwise over 30–45 minutes, maintaining the temperature below 10°C. Note: The in-situ generation of BrCl or Br2 acts as the active brominating species.[1]

  • Stir at room temperature for 2–3 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

  • Quench: Add saturated sodium thiosulfate (Na2S2O3) solution (50 mL) to destroy excess oxidant.

  • Workup: Separate the organic layer.[3] Extract the aqueous layer with DCM (2 x 50 mL).[1] Combine organics, wash with brine, and dry over anhydrous MgSO4.

  • Purification: Evaporate the solvent. Recrystallize the solid from Ethanol/Water or Heptane.

    • Yield: ~90–95%

    • Appearance: White to pale yellow crystals

    • Melting Point: 51–54°C (Lit. 51-53°C [1])

Method B: Classical Bromination (Alternative) Uses elemental bromine; robust for large scale but requires careful handling.[1]

  • Dissolve 4-methoxybenzaldehyde (100 mmol) in Glacial Acetic Acid (50 mL).

  • Add a solution of Bromine (Br2, 105 mmol) in Acetic Acid (20 mL) dropwise at room temperature.

  • Stir for 4 hours. Pour into ice water (500 mL). Filter the precipitate and wash with cold water.[4][5]

Step 2: Cyanohydrin Formation

Objective: Conversion of the aldehyde to the


-hydroxynitrile.
Rationale:  Standard cyanohydrin formation can be reversible and hazardous.[6] Using a solid-supported acid catalyst (Dowex 50WX4) with NaCN in acetonitrile provides a high-yielding, safe, and heterogeneous method with simple workup [2].[1]

Reagents:

  • 3-Bromo-4-methoxybenzaldehyde (from Step 1): 10.75 g (50 mmol)[1]

  • Sodium Cyanide (NaCN): 4.9 g (100 mmol) (DANGER: HIGH TOXICITY) [1]

  • Catalyst: Dowex 50WX4 (H+ form, 200-400 mesh): 5.0 g[1]

  • Solvent: Acetonitrile (CH3CN): 100 mL[1]

Protocol:

  • Safety Setup: Perform ALL operations in a well-ventilated fume hood. Wear double nitrile gloves and a face shield. Have a cyanide antidote kit available.

  • In a 250 mL round-bottom flask, dissolve the aldehyde (10.75 g) in acetonitrile (100 mL).

  • Add the Dowex 50WX4 resin (5.0 g). Stir for 5 minutes at room temperature.

  • Add NaCN (4.9 g) in a single portion.

  • Stir vigorously at room temperature for 2–4 hours.

    • Monitoring: TLC should show consumption of the aldehyde.

  • Workup: Filter the reaction mixture through a sintered glass funnel to remove the resin and unreacted NaCN salts. Wash the filter cake with fresh acetonitrile (20 mL).[1]

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at <40°C to obtain the crude cyanohydrin as a viscous yellow oil or low-melting solid.

    • Note: Cyanohydrins are thermally unstable; do not overheat. Proceed immediately to Step 3.

Step 3: Hydrolysis to 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic Acid

Objective: Hydrolysis of the nitrile to the carboxylic acid. Rationale: Acidic hydrolysis converts the nitrile (-CN) first to the amide and then to the acid (-COOH). The


-hydroxyl group is preserved under these conditions.

Reagents:

  • Crude Cyanohydrin (from Step 2): ~50 mmol theoretical[1]

  • Hydrochloric Acid (conc. 37%): 50 mL[1]

  • Water: 20 mL

Protocol:

  • Place the crude cyanohydrin in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Add conc. HCl (50 mL) and water (20 mL).[1]

  • Heat the mixture to reflux (approx. 100°C) for 3–5 hours.

    • Observation: The mixture will initially be heterogeneous and eventually darken. Ammonium chloride (NH4Cl) will form as a byproduct.[1]

  • Cooling: Cool the reaction mixture to room temperature, then place in an ice bath (0–5°C) for 1 hour. The crude acid may precipitate.

  • Extraction: If no precipitate forms, or to maximize recovery, extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (2 x 30 mL) and brine (30 mL). Dry over Na2SO4.[3]

  • Concentration: Evaporate the solvent to yield the crude solid acid.

  • Purification: Recrystallize from Toluene or a mixture of Ethyl Acetate/Hexane .

    • Final Yield: ~75–85% (from aldehyde)[1][7]

    • Appearance: White to off-white crystalline solid.

Part 3: Characterization & Data

1. 3-Bromo-4-methoxybenzaldehyde (Intermediate)

  • Melting Point: 51–54°C

  • 1H NMR (400 MHz, CDCl3):

    
     9.84 (s, 1H, CHO), 8.07 (d, J=2.0 Hz, 1H, Ar-H2), 7.81 (dd, J=8.5, 2.0 Hz, 1H, Ar-H6), 7.03 (d, J=8.5 Hz, 1H, Ar-H5), 3.99 (s, 3H, OCH3).[1]
    
  • IR (KBr): 1690 cm

    
     (C=O stretch).[1]
    

2. 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic Acid (Target)

  • Physical State: White crystalline solid.[3]

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.50 (br s, 1H, COOH)[1]
      
    • 
       7.65 (d, J=2.0 Hz, 1H, Ar-H2)[1]
      
    • 
       7.35 (dd, J=8.5, 2.0 Hz, 1H, Ar-H6)[1]
      
    • 
       7.08 (d, J=8.5 Hz, 1H, Ar-H5)[1]
      
    • 
       5.05 (s, 1H, CH-OH)[1]
      
    • 
       3.85 (s, 3H, OCH3)[1]
      
  • Mass Spectrometry (ESI-): m/z 259/261 [M-H]

    
     (characteristic bromine isotope pattern).[1]
    

Summary Table of Process Parameters

ParameterStep 1: BrominationStep 2: CyanohydrinStep 3: Hydrolysis
Reagents NaBr, NaOCl, HClNaCN, Dowex ResinConc. HCl, H2O
Solvent DCM/Water (Biphasic)AcetonitrileWater (Acidic)
Temp/Time 0°C -> RT, 3hRT, 2-4hReflux (100°C), 4h
Yield 90-95%>95% (Crude)75-85%
Key Safety Cl2/Br2 evolutionCyanide ToxicityCorrosive Acid

Part 4: Safety & Handling

  • Cyanide Hazard (Critical): Step 2 involves Sodium Cyanide.[7][8] Contact with acid releases lethal Hydrogen Cyanide (HCN) gas.[1]

    • Control: Keep Step 2 basic/neutral until the workup. Use a dedicated cyanide waste container. Keep FeSO4 and bleach available for spill neutralization.

  • Bromine/Oxidants: Step 1 generates active bromine species. Perform in a hood to avoid inhalation of vapors.

  • Waste Disposal:

    • Aqueous waste from Step 2 must be treated with bleach (NaOCl) at pH >10 to oxidize cyanide to cyanate before disposal.[1]

    • Halogenated solvents (DCM) must be segregated.[1]

References

  • Sigma-Aldrich.[9] Product Specification: 3-Bromo-4-methoxybenzaldehyde. Link

  • Sofighaderi, S., & Setamdideh, D. (2013).[1][7] NaCN/Dowex(R)50WX4: A Convenient System for Synthesis of Cyanohydrins from Aldehydes.[1][7] Oriental Journal of Chemistry, 29(3), 1135-1137.[1][7] Link

  • PubChem.[9][10][11] Compound Summary: 3-Bromo-4-methoxybenzaldehyde.[11][12][13] National Library of Medicine. Link

  • Organic Syntheses. Mandelic Acid Derivatives via Cyanohydrins. Coll. Vol. 1, p. 336.[1] Link[1]

Sources

Application Notes and Protocols: Regioselective Bromination of 4-Methoxymandelic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the regioselective bromination of 4-methoxymandelic acid, a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol for the synthesis of 3-bromo-4-methoxymandelic acid, and outline the necessary safety precautions and analytical characterization techniques. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for this important transformation.

Introduction: The Significance of Brominated 4-Methoxymandelic Acid

Mandelic acid and its derivatives are a critical class of α-hydroxy carboxylic acids with significant applications in the pharmaceutical and cosmetic industries.[1][2] Their chiral nature makes them valuable precursors in the synthesis of enantiomerically pure drugs, including semi-synthetic penicillins and cephalosporins.[1][2] The introduction of a bromine atom onto the aromatic ring of 4-methoxymandelic acid further enhances its utility as a synthetic intermediate. The bromo- a functionality serves as a versatile handle for subsequent cross-coupling reactions, enabling the construction of more complex molecular architectures. This makes brominated 4-methoxymandelic acid a valuable building block in medicinal chemistry and materials science.

Mechanistic Insights: Electrophilic Aromatic Substitution

The bromination of 4-methoxymandelic acid proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[3] The benzene ring, while generally stable due to its aromaticity, can be attacked by a strong electrophile. In this case, the electrophile is the bromine cation (Br⁺) or a polarized bromine molecule.

The substituents already present on the benzene ring—the methoxy (-OCH₃) group and the α-hydroxy carboxylic acid group—play a crucial role in determining the position of the incoming bromine atom.

  • Activating and Directing Effects: The methoxy group is a strongly activating group due to the resonance donation of its lone pair electrons into the ring.[4] This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The methoxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.[4]

  • Deactivating Effects: The α-hydroxy carboxylic acid group is a deactivating group, withdrawing electron density from the ring and making it less reactive. It primarily directs incoming electrophiles to the meta position.

In the case of 4-methoxymandelic acid, the powerful activating and ortho, para-directing effect of the methoxy group dominates. Since the para position is already occupied by the α-hydroxy carboxylic acid group, the bromination will occur at one of the ortho positions. Steric hindrance from the bulky α-hydroxy carboxylic acid group will favor bromination at the less hindered C-3 position, leading to the regioselective formation of 3-bromo-4-methoxymandelic acid.

Experimental Protocol

This protocol details the synthesis of 3-bromo-4-methoxymandelic acid. A recent study has shown that mandelic acid can catalyze the bromination of aromatic compounds using N-bromosuccinimide (NBS) in an aqueous environment at room temperature, offering a milder alternative to traditional methods.[5]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier Notes
4-Methoxymandelic AcidC₉H₁₀O₄182.171.82 g (10 mmol)Purity >98%
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.982.14 g (12 mmol)Recrystallize if yellow
Acetonitrile (ACN)CH₃CN41.0550 mLAnhydrous grade
WaterH₂O18.0250 mLDeionized
Sodium ThiosulfateNa₂S₂O₃158.11~1 gFor quenching
Ethyl AcetateC₄H₈O₂88.11100 mLFor extraction
Brine (sat. NaCl)NaCl58.4450 mLFor washing
Anhydrous Magnesium SulfateMgSO₄120.37~5 gFor drying
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.[6][7]

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.[6] Bromine and its derivatives are toxic and corrosive.[7][8]

  • Handling Bromine-Containing Reagents: N-Bromosuccinimide is a lachrymator and should be handled with care. Avoid inhalation of dust.

  • Quenching: A solution of sodium thiosulfate should be readily available to quench any unreacted bromine.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Reaction Setup and Procedure
  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.82 g (10 mmol) of 4-methoxymandelic acid in a mixture of 50 mL of acetonitrile and 50 mL of deionized water.

  • Addition of NBS: To the stirring solution, add 2.14 g (12 mmol) of N-bromosuccinimide in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 7:3 ethyl acetate:hexanes).

  • Workup - Quenching: After the reaction is complete, quench any unreacted NBS by adding a small amount of solid sodium thiosulfate or a saturated aqueous solution of sodium thiosulfate until the yellow color disappears.

  • Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash with 50 mL of brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by recrystallization. A common solvent system for recrystallizing aromatic carboxylic acids is a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 3-bromo-4-methoxymandelic acid.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_end Final Product start_acid 4-Methoxymandelic Acid dissolve Dissolve in ACN/H2O start_acid->dissolve start_nbs N-Bromosuccinimide start_nbs->dissolve react Stir at RT for 24h dissolve->react quench Quench with Na2S2O3 react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Recrystallize concentrate->purify product 3-Bromo-4-methoxymandelic Acid purify->product

Caption: Experimental workflow for the synthesis of 3-bromo-4-methoxymandelic acid.

Characterization of the Final Product

To confirm the identity and purity of the synthesized 3-bromo-4-methoxymandelic acid, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic shifts for the aromatic protons, the methoxy protons, and the α-proton. The aromatic region should show a pattern consistent with a 1,2,4-trisubstituted benzene ring.

    • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environments. The carbon attached to the bromine will show a characteristic downfield shift.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the product. The presence of bromine will be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) for the molecular ion peak.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid and the hydroxyl group, the C=O stretch of the carboxylic acid, and C-O stretches of the ether and alcohol.

  • Melting Point: A sharp melting point range for the recrystallized product is indicative of high purity.

Conclusion

This application note provides a detailed and reliable protocol for the regioselective bromination of 4-methoxymandelic acid. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedures and safety precautions, researchers can confidently synthesize this valuable intermediate for a wide range of applications in drug discovery and materials science. The provided analytical methods will ensure the structural integrity and purity of the final product.

References

  • Electrophilic Aromatic Substitution. (n.d.). LibreTexts. Retrieved from [Link]

  • Electrophilic Aromatic Substitution Reactions - Bromination. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Khan Academy. (2021, August 12). Electrophilic Aromatic Substitution in Phenols [Video]. YouTube. Retrieved from [Link]

  • Khan Academy. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. (2025, December 16). Retrieved from [Link]

  • Bromine Safety & Standard Operating Procedures. (n.d.). Kansas State University. Retrieved from [Link]

  • Method for purifying a bromine compound. (n.d.). Google Patents.
  • Baker, S. I., Yaghoubi, M., Bidwell, S. L., Pierce, S. L., Hratchian, H. P., & Baxter, R. D. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(13), 8492–8502. [Link]

  • CLEAPSS. (2022). Student safety sheets 55 Bromine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Bromine purification process. (n.d.). Google Patents.
  • p-BROMOMANDELIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. (2022, August 5). Molecules. [Link]

  • Additive Free Aromatic Bromination in Flow. (n.d.). ChemRxiv. Retrieved from [Link]

  • Fatiadi, A. J., & Schaffer, R. (1974). An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-"Vanillyl"-mandelic Acid, VMA). Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 78A(3), 411–412.
  • Research on the Electron Structure and Antimicrobial Properties of Mandelic Acid and Its Alkali Metal Salts. (2023, February 4). International Journal of Molecular Sciences. [Link]

Sources

Application Note: Chiral Resolution of Racemic 3-Bromo-4-Methoxymandelic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and drug development scientists. It synthesizes established methodologies for the resolution of mandelic acid derivatives, specifically adapting them for 3-bromo-4-methoxymandelic acid based on structure-activity relationships (SAR) of analogous substrates (e.g., 4-methoxymandelic acid, 2-chloromandelic acid).

Executive Summary

3-Bromo-4-methoxymandelic acid is a critical chiral synthon, often utilized in the synthesis of adrenergic receptor agonists and antiviral agents. As a racemic mixture, its biological efficacy is compromised. This guide details two orthogonal pathways for resolution:

  • Classical Diastereomeric Crystallization: Best for bulk scale-up (>100g).

  • Enzymatic Kinetic Resolution: Best for high enantiomeric excess (ee >99%) and mild conditions.

Strategic Method Selection

The presence of the bromine atom at the meta position and the methoxy group at the para position creates significant steric bulk and electronic donation. This influences the choice of resolving agents (chiral bases) and enzymes.

FeatureMethod A: Diastereomeric CrystallizationMethod B: Enzymatic Kinetic Resolution
Primary Mechanism Solubility difference of diastereomeric saltsStereoselective hydrolysis of ester bond
Key Reagent Cinchonidine or (S)-(-)-1-PhenylethylamineLipase (CAL-B or Pseudomonas cepacia)
Throughput High (Kg scale feasible)Medium (g to Kg scale)
Max Theoretical Yield 50% (100% with racemization recycling)50% (per pass)
Target Audience Industrial Process ChemistsMedicinal Chemists / Green Chemistry

Protocol A: Diastereomeric Salt Crystallization

Rationale: Mandelic acid derivatives form stable, crystalline salts with alkaloids. Literature on 4-methoxymandelic acid and 2-chloromandelic acid strongly supports the use of Cinchonidine or (S)-(-)-1-Phenylethylamine as the most effective resolving agents for this structural class.

Materials
  • Substrate: Racemic 3-bromo-4-methoxymandelic acid.

  • Resolving Agent: Cinchonidine (Primary recommendation) or (S)-(-)-1-Phenylethylamine.

  • Solvent System: Ethanol (95%) or Methanol/Acetone mixtures.

Step-by-Step Workflow

Step 1: Screening (The "Foggy Bottom" Test) Before bulk resolution, perform a micro-screen:

  • Dissolve 100 mg of racemate in 1 mL of hot ethanol.

  • Add 0.5 equivalents of the resolving agent.

  • Allow to cool slowly.

  • Success Criteria: Formation of defined needles or prisms (avoid amorphous oils).

Step 2: Bulk Salt Formation

  • Charge a reactor with 10.0 g (38.3 mmol) of racemic 3-bromo-4-methoxymandelic acid.

  • Dissolve in 150 mL of boiling Ethanol (95%) .

  • Slowly add 11.3 g (38.3 mmol) of Cinchonidine (equimolar amount is often required for initial salt formation, though 0.5 eq can be used for "Method of Half-Quantities").

  • Stir at reflux for 30 minutes to ensure homogeneity.

Step 3: Controlled Crystallization

  • Cool the solution to room temperature over 4 hours (ramp rate: ~15°C/hour).

  • Critical Step: If oiling out occurs, reheat to reflux and add 10% more solvent. Seed with pure salt crystals if available.

  • Let stand at 4°C for 12 hours.

  • Filter the white crystalline precipitate (The less soluble diastereomer).

Step 4: Purification (Recrystallization)

  • Measure the optical rotation of the dried salt.

  • Recrystallize from Ethanol/Water (9:1) until constant melting point and optical rotation are achieved (typically 2-3 rounds).

Step 5: Salt Liberation (Acidification)

  • Suspend the purified salt in water.

  • Add 2N HCl dropwise until pH < 2.

  • Extract the free acid into Ethyl Acetate (3 x 50 mL).

  • Dry over

    
     and evaporate to yield the enantiopure (R)- or (S)-3-bromo-4-methoxymandelic acid.
    
Workflow Visualization

G Start Racemic Mixture (3-bromo-4-methoxymandelic acid) AddBase Add Chiral Base (Cinchonidine) Start->AddBase Heat Reflux in Ethanol AddBase->Heat Cool Controlled Cooling (Crystallization) Heat->Cool Filter Filtration Cool->Filter Solid Solid Phase (Diastereomeric Salt A) Filter->Solid Less Soluble Liquid Mother Liquor (Enriched Salt B) Filter->Liquid More Soluble Recryst Recrystallization (EtOH/H2O) Solid->Recryst Recryst->Recryst Repeat until constant rotation Acidify Acid Hydrolysis (HCl, pH < 2) Recryst->Acidify Extract Extraction (EtOAc) & Drying Acidify->Extract Product Pure Enantiomer (>98% ee) Extract->Product

Figure 1: Workflow for the classical resolution via diastereomeric salt formation.

Protocol B: Enzymatic Kinetic Resolution

Rationale: Lipases are highly effective at distinguishing between enantiomers of alpha-hydroxy esters. The bulky bromine atom often enhances stereoselectivity by restricting binding in the enzyme pocket.

Materials
  • Substrate: Methyl 3-bromo-4-methoxymandelate (prepared via Fischer esterification).

  • Enzyme: Immobilized Lipase B from Candida antarctica (CAL-B / Novozym 435) or Pseudomonas cepacia lipase (Amano PS).

  • Solvent: Phosphate Buffer (pH 7.[1]0) with Toluene or MTBE cosolvent (biphasic system).

Step-by-Step Workflow

Step 1: Substrate Preparation Convert the racemic acid to its methyl ester using Methanol and catalytic


 (Reflux 4h).

Step 2: Enzymatic Hydrolysis

  • Suspend 1.0 g of the racemic ester in 10 mL of Toluene .

  • Add 10 mL of Phosphate Buffer (0.1 M, pH 7.0) .

  • Add 100 mg of Immobilized Lipase (10% w/w loading).

  • Stir vigorously at 30°C.

Step 3: Monitoring

  • Monitor reaction progress via HPLC (see Section 5).

  • The enzyme will typically hydrolyze the (S)-ester to the (S)-acid, leaving the (R)-ester intact (or vice-versa, depending on enzyme specificity; Pseudomonas lipases often favor S-hydrolysis for mandelates).

  • Stop reaction at 50% conversion .

Step 4: Separation

  • Filter off the immobilized enzyme (can be reused).

  • Adjust aqueous phase pH to 8.0 (using

    
    ).
    
  • Extract with Ethyl Acetate.[2]

    • Organic Layer: Contains the unreacted (R)-Ester (high ee).

    • Aqueous Layer: Contains the (S)-Acid salt.

  • Acidify the aqueous layer (pH 2) and extract to recover the (S)-Acid .

Mechanism Visualization

Enzyme cluster_separation Workup Separation RacEster Racemic Ester (Substrate) Enzyme Lipase (CAL-B) Hydrolysis RacEster->Enzyme SAcid (S)-Acid (Product) Enzyme->SAcid Fast Hydrolysis REster (R)-Ester (Unreacted) Enzyme->REster Slow/No Reaction Aqueous Phase (pH 8) Aqueous Phase (pH 8) SAcid->Aqueous Phase (pH 8) Organic Phase Organic Phase REster->Organic Phase

Figure 2: Kinetic resolution pathway utilizing lipase-catalyzed hydrolysis.

Quality Control: Chiral HPLC Method

To validate the success of either protocol, a robust analytical method is required.

  • Column: Daicel CHIRALPAK® IC or AD-H (Immobilized polysaccharide type).

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).

    • Note: The TFA is critical to suppress ionization of the carboxylic acid, ensuring sharp peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Absorption max of the aromatic ring).

  • Expected Result: Baseline separation (Resolution > 1.5).

References

  • Crystallization-Induced Dynamic Resolution of alpha-Substituted Carboxylic Acids. Journal of Organic Chemistry. (2025). Link

  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of Chromatography A. Link

  • Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives. TU Delft Research Portal. Link

  • Chiral Separations by High-Performance Liquid Chromatography. ResearchGate. Link

  • Daicel Chiral Technologies Application Note: Acidic Compounds. Link

Sources

Preparation of enantiopure (R)-2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Preparation of (R)-2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid

Abstract & Scope

This application note details the protocol for the enantioselective synthesis of (R)-2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid (also referred to as (R)-3-bromo-4-methoxymandelic acid). This scaffold is a critical chiral building block in the synthesis of adrenergic receptor agonists, anticoagulants, and neuroactive pharmaceutical intermediates.

We present two validated methodologies to ensure operational flexibility:

  • Method A (Biocatalytic): A high-enantioselectivity route using (R)-Hydroxynitrile Lyase (HNL), offering >98% ee and mild conditions.[1]

  • Method B (Classical Resolution): A robust chemical resolution protocol using (S)-(-)-1-Phenylethylamine, suitable for facilities without biocatalytic capabilities.

Retrosynthetic Analysis & Strategy

The target molecule contains a benzylic hydroxyl group and a carboxylic acid at a chiral center. The most direct retrosynthetic disconnection involves the hydrolysis of the corresponding cyanohydrin, which can be derived from 3-bromo-4-methoxybenzaldehyde .

Key Strategic Decision: Direct asymmetric alkylation of mandelic acid derivatives is difficult. Therefore, establishing the stereocenter at the cyanohydrin stage (Method A) or resolving the racemate after hydrolysis (Method B) are the superior approaches.

Retrosynthesis Target (R)-2-(3-Bromo-4-methoxyphenyl)- 2-hydroxyacetic acid (Target) Cyanohydrin (R)-Cyanohydrin Intermediate Cyanohydrin->Target Acid Hydrolysis (Retains Configuration) Aldehyde 3-Bromo-4-methoxybenzaldehyde (Starting Material) Aldehyde->Cyanohydrin Asymmetric Cyanation (Enzymatic) Racemate Racemic Mandelic Acid Aldehyde->Racemate Chemical Cyanation + Hydrolysis Racemate->Target Chiral Resolution ((S)-Phenylethylamine)

Figure 1: Retrosynthetic logic flow. The enzymatic route (Green/Yellow path) offers the shortest path to the enantiopure target.

Method A: Biocatalytic Asymmetric Cyanation (Preferred)

Mechanism: This method utilizes (R)-Hydroxynitrile Lyase (HNL) (EC 4.1.2.10), typically derived from Prunus amygdalus (almonds) or recombinant sources like Chamberlinius hualienensis (ChuaHNL). The enzyme catalyzes the enantioselective addition of HCN to the aldehyde.

Reagents & Equipment
  • Substrate: 3-Bromo-4-methoxybenzaldehyde (Purity >98%).[2]

  • Catalyst: (R)-PaHNL (commercial preparation) or Almond Meal (crude source).

  • Cyanide Source: Potassium Cyanide (KCN) or Acetone Cyanohydrin (transcyanation).

  • Solvent: Diisopropyl ether (DIPE) / Citrate Buffer (pH 5.5) biphasic system.[3]

Protocol Step-by-Step

Step 1: Enzymatic Cyanohydrin Formation

  • Buffer Prep: Prepare 100 mL of 0.1 M Citrate Buffer (pH 5.4).

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 3-bromo-4-methoxybenzaldehyde (10.0 g, 46.5 mmol) in Diisopropyl ether (DIPE) (150 mL).

  • Enzyme Addition: Add the Citrate Buffer (20 mL) containing (R)-HNL (1000 U) or fresh almond meal (15 g).

  • Cyanide Addition: Cool the mixture to 0–4°C. Caution: Work in a well-ventilated fume hood. Slowly add HCN (2.5 mL, 1.4 eq) or KCN (4.5 g dissolved in minimal water, pH adjusted to 5.5) dropwise over 30 minutes.

  • Incubation: Stir vigorously at 20°C for 12–18 hours. Monitor conversion by TLC (Hexane:EtOAc 3:1).

  • Workup: Filter off the enzyme/meal. Separate the organic layer.[3][4][5][6] Dry over anhydrous Na₂SO₄ and concentrate in vacuo at <40°C to yield the crude (R)-cyanohydrin oil.

    • Note: Cyanohydrins are unstable; proceed immediately to hydrolysis.

Step 2: Acid Hydrolysis to Mandelic Acid

  • Hydrolysis: Dissolve the crude cyanohydrin in conc. HCl (30 mL) and dioxane (30 mL).

  • Heating: Heat to 50–60°C for 4–6 hours. Do not reflux vigorously to avoid racemization.

  • Extraction: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize from Toluene/Heptane to obtain white crystals.

Expected Yield: 85–90% (over 2 steps). Optical Purity: >96% ee.

Method B: Classical Resolution (Alternative)

Mechanism: If enzymes are unavailable, synthesize the racemic acid and resolve it using (S)-(-)-1-Phenylethylamine . The (S)-amine forms a less soluble diastereomeric salt with the (R)-acid.[5]

Protocol Step-by-Step

Step 1: Synthesis of Racemic Acid

  • Dissolve 3-bromo-4-methoxybenzaldehyde (21.5 g, 0.1 mol) in THF (50 mL).

  • Add a solution of NaCN (7.4 g, 0.15 mol) in water (20 mL).

  • Add NaHSO₃ (saturated solution, 30 mL) dropwise. Stir for 4 hours.

  • Hydrolyze the resulting cyanohydrin by adding conc. HCl (50 mL) and heating at 70°C for 6 hours.

  • Extract and isolate the crude racemic mandelic acid (approx. 24 g).

Step 2: Chiral Resolution

  • Salt Formation: Dissolve racemic acid (26.1 g, 0.1 mol) in boiling Ethanol (95%) (150 mL).

  • Amine Addition: Add (S)-(-)-1-Phenylethylamine (12.1 g, 0.1 mol) slowly.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. The (S)-amine-(R)-acid salt will crystallize.

  • Filtration: Filter the white crystals.

    • Check: If optical purity is low, recrystallize the salt from ethanol again.

  • Acid Release: Suspend the salt in water (50 mL) and acidify with 2M H₂SO₄ to pH 1. Extract the free (R)-acid into Ethyl Acetate.

  • Drying: Evaporate solvent to yield the enantiopure product.

Expected Yield: 35–40% (theoretical max is 50%). Optical Purity: >98% ee (after recrystallization).

Analytical Quality Control

Verify the identity and purity of the final product using the following parameters.

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 128–132°C (Typical for substituted mandelic acids)Capillary MP
1H NMR δ 3.89 (s, 3H, OMe), 5.10 (s, 1H, CH-OH), 6.9-7.6 (m, 3H, Ar-H)400 MHz, DMSO-d6
Enantiomeric Excess > 98.0% (R-isomer)Chiral HPLC

Chiral HPLC Method:

  • Column: Daicel CHIRALPAK® IC or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm.

  • Retention Times: (S)-isomer elutes first; (R)-isomer elutes second (confirm with authentic standards).

Troubleshooting & Optimization

Troubleshooting Issue1 Low ee% in Enzymatic Route Sol1 Check pH (must be < 5.5) to prevent chemical background reaction Issue1->Sol1 Issue2 Racemization during Hydrolysis Sol2 Lower Temp (<50°C) or use conc. HCl/gas Issue2->Sol2 Issue3 Poor Resolution (Method B) Sol3 Recrystallize Salt from EtOH/Water mix Issue3->Sol3

Figure 2: Troubleshooting logic for common experimental deviations.

  • Enzyme Inactivation: If conversion stalls in Method A, ensure the organic solvent (DIPE) is peroxide-free and the pH is strictly maintained.

  • Chemical Background: At pH > 6, chemical (non-chiral) addition of HCN competes with the enzyme, lowering ee. Keep pH at 5.4–5.5.

References

  • Regioselective Bromination: 2-(3-Bromo-4-methoxyphenyl)acetic acid. (2010). National Institutes of Health (PMC). Link

  • Enzymatic Cyanation (HNL): Structure determinants of substrate specificity of hydroxynitrile lyase from Manihot esculenta. (2002). National Institutes of Health. Link

  • HNL Substrate Scope: Discovery and molecular and biocatalytic properties of hydroxynitrile lyase from an invasive millipede. (2015). PNAS. Link

  • Classical Resolution: Resolution of Enantiomers via Diastereomeric Salt Formation. Wikipedia / General Chemistry References. Link

  • Chiral HPLC Methods: Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. (2010). PMC. Link

Sources

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Bromo-4-Methoxymandelic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples an organohalide with an organoboron compound, has become indispensable in both academic research and industrial applications, particularly in the synthesis of pharmaceuticals and advanced materials.[1][3] Biaryl scaffolds, a common output of this reaction, are prevalent in a multitude of biologically active compounds.[4][5][6]

Mandelic acid and its derivatives are of significant interest in medicinal chemistry due to their presence in various therapeutic agents and their utility as chiral building blocks. The incorporation of a 3-bromo-4-methoxy-substituted phenyl ring into a mandelic acid framework provides a versatile handle for further molecular elaboration through cross-coupling methodologies. Specifically, the Suzuki coupling of 3-bromo-4-methoxymandelic acid derivatives opens a direct route to a diverse array of biaryl compounds, enabling the systematic exploration of structure-activity relationships in drug discovery programs.[7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed, field-proven protocol for the Suzuki coupling of 3-bromo-4-methoxymandelic acid derivatives, delves into the mechanistic underpinnings of the reaction, and offers practical insights for optimization and troubleshooting.

Reaction Principle and Workflow

The core of this application is the palladium-catalyzed cross-coupling of a protected 3-bromo-4-methoxymandelic acid derivative with a suitable arylboronic acid or ester. The reaction necessitates a base to activate the boronic acid and facilitate the catalytic cycle.[2][8][9] The general transformation is depicted below:

General Reaction Scheme:

Where Ar represents the 4-methoxy-substituted phenyl ring, and Ar' is the aryl group from the boronic acid.

The workflow for this synthetic procedure is systematically outlined to ensure reproducibility and success.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Reagent Preparation & Degassing of Solvent prep_flask Flask Setup under Inert Atmosphere prep_reagents->prep_flask Setup add_reagents Addition of Reactants, Catalyst, and Base prep_flask->add_reagents Loading heating Heating and Stirring add_reagents->heating Initiation monitoring Reaction Monitoring (TLC/GC-MS) heating->monitoring In Process quench Quenching and Extraction monitoring->quench Completion purify Column Chromatography quench->purify Isolation characterization Product Characterization (NMR, MS) purify->characterization Verification

Caption: A generalized workflow for the Suzuki coupling reaction.

Detailed Experimental Protocol

This protocol provides a representative procedure for the Suzuki coupling of a protected 3-bromo-4-methoxymandelic acid derivative with phenylboronic acid. The mandelic acid is protected as its methyl ester and the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether to prevent side reactions.

Materials and Reagents:

  • Methyl 3-bromo-4-methoxy-O-(tert-butyldimethylsilyl)mandelate (1.0 eq.)

  • Phenylboronic acid (1.5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq.)

  • Potassium phosphate (K₃PO₄) (3.0 eq.)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

Equipment:

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (manifold or balloon)

  • Septa, needles, and syringes

  • Rotary evaporator

  • Chromatography columns

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add methyl 3-bromo-4-methoxy-O-(TBDMS)mandelate (1.0 eq.), phenylboronic acid (1.5 eq.), and potassium phosphate (3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.[10]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The solvent should be sufficiently degassed to prevent oxidation of the catalyst.

  • Catalyst Preparation and Addition: In a separate vial, under an inert atmosphere, mix palladium(II) acetate (0.02 eq.) and SPhos (0.04 eq.) in a small amount of anhydrous 1,4-dioxane. Stir for a few minutes until a homogeneous solution is formed. Add this pre-formed catalyst solution to the main reaction flask via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction periodically by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.[10]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mechanism of the Suzuki Coupling Reaction

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium complex. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 3-bromo-4-methoxymandelic acid derivative. This step forms a square planar Pd(II) complex.[11] The reactivity of the halide in this step generally follows the trend I > OTf > Br >> Cl.[1][6]

  • Transmetalation: This is the step where the organic group from the boron atom is transferred to the palladium center. The base plays a crucial role here by activating the boronic acid to form a more nucleophilic borate species (e.g., [Ar'B(OH)₃]⁻), which then undergoes transmetalation with the Pd(II) complex.[2][9] The halide or other ligand on the palladium is replaced by the aryl group from the boronic acid.

  • Reductive Elimination: In the final step, the two organic ligands on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the biaryl product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][11]

suzuki_cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂-Br pd0->pd_complex1 Oxidative Addition (Ar-Br) pd_complex2 Ar-Pd(II)L₂-Ar' pd_complex1->pd_complex2 Transmetalation (Ar'B(OH)₂ + Base) pd_complex2->pd0 product Ar-Ar' pd_complex2->product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimization of Reaction Parameters

The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, base, solvent, and temperature. For a substrate like 3-bromo-4-methoxymandelic acid, which contains both ester and protected hydroxyl functionalities, careful selection of these parameters is crucial.

ParameterOptionsRationale and Field-Proven Insights
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are common pre-catalysts that form the active Pd(0) species in situ. Pd(PPh₃)₄ is an air-stable Pd(0) source but may require higher temperatures.[8]
Ligand Buchwald-type phosphines (e.g., SPhos, XPhos), PPh₃, PCy₃For aryl bromides, bulky, electron-rich phosphine ligands like SPhos often lead to higher yields and faster reaction times, especially with sterically hindered substrates.[13]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, NaOHThe choice of base is critical. K₃PO₄ is a moderately strong base that is often effective and compatible with ester groups.[2][4] Stronger bases like NaOH could risk hydrolysis of the methyl ester, especially at elevated temperatures. Cs₂CO₃ is highly effective but more expensive.
Solvent Toluene, 1,4-Dioxane, THF, DMF, Water mixturesA mixture of an organic solvent and water is common.[14][15] 1,4-Dioxane/water is a robust system. The solvent can influence catalyst stability and selectivity.[16][17] For industrial applications, solvent quality is crucial as contaminants can poison the catalyst.[18]
Temperature Room Temperature to 120 °CThe required temperature depends on the reactivity of the aryl bromide and the catalyst system. While some highly active catalyst systems work at room temperature, 80-100 °C is a common range for aryl bromides.[11]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solutions
Low or No Reaction Inactive catalystEnsure an inert atmosphere is maintained throughout the setup and reaction. Use freshly opened or purified catalyst and ligands. Degas the solvent thoroughly.
Poor choice of base or solventScreen a panel of bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems. The base must be strong enough to activate the boronic acid but not so strong as to cause side reactions.[2]
Low reaction temperatureGradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Side Product Formation Protodeboronation of boronic acidUse a slight excess of the boronic acid (1.2-1.5 eq.). Ensure the base is not excessively strong or the reaction time overly extended.
Homocoupling of boronic acidThis can be promoted by oxygen. Ensure thorough degassing of the reaction mixture.
Hydrolysis of the ester groupAvoid strong aqueous bases like NaOH or KOH, especially at high temperatures. Use milder bases like K₃PO₄ or K₂CO₃.
Difficulty in Purification Co-elution of product and byproductsOptimize the chromatography conditions (solvent system, silica type). Recrystallization may be an alternative purification method if the product is a solid.

Scope and Limitations

The protocol described herein is expected to be applicable to a wide range of aryl and heteroaryl boronic acids. Electron-rich and electron-poor boronic acids should couple effectively, although reaction rates may vary. Sterically hindered boronic acids (e.g., ortho-substituted) may require more forcing conditions or the use of specialized, highly active catalyst systems like those employing Buchwald-type ligands.[13]

A key consideration for derivatives of 3-bromo-4-methoxymandelic acid is the stability of the functional groups present. The mandelic acid moiety itself contains a stereocenter, a hydroxyl group, and a carboxyl group. It is imperative that the hydroxyl and carboxyl groups are protected prior to the Suzuki coupling to prevent undesired side reactions. The choice of protecting groups should be orthogonal to the reaction conditions and allow for facile deprotection following the coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl derivatives of 3-bromo-4-methoxymandelic acid. By carefully selecting the palladium catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired coupled products. The protocol and insights provided in this application note offer a robust starting point for the development of novel compounds for applications in drug discovery and materials science. As with any synthetic method, empirical optimization for each specific substrate combination is key to achieving the best results.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97. [Link]

  • Littke, A. F.; Dai, C.; Fu, G. C. A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. J. Am. Chem. Soc.2000 , 122, 4020–4028. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Carrow, B. P.; Hartwig, J. F. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. J. Am. Chem. Soc.2011 , 133, 2116–2119. [Link]

  • Asiri, A. M.; et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. J. Iran. Chem. Soc.2022 , 19, 1339–1350. [Link]

  • Reeves, J. T.; et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Org. Lett.2020 , 22, 5479–5483. [Link]

  • Zou, G.; Wang, Z.; Zhu, J.; Tang, J. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. J. Org. Chem.2006 , 71, 4944–4947. [Link]

  • Martin, R.; Buchwald, S. L. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Acc. Chem. Res.2008 , 41, 1461–1473. [Link]

  • Billingsley, K. L.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Top. Curr. Chem.2008 , 292, 23–60. [Link]

  • de Vries, J. G. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Platinum Met. Rev.2006 , 50, 121–133. [Link]

  • Sherwood, J.; et al. Solvent effects in palladium catalysed cross-coupling reactions. Green Chem.2014 , 16, 4189-4192. [Link]

  • Shen, D.; Xu, Y.; Shi, S.-L. A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. J. Am. Chem. Soc.2019 , 141, 14938–14945. [Link]

  • HEIA-FR. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]

  • Ye, B.-H.; et al. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics2017 , 36, 2963–2972. [Link]

  • Chen, C.; et al. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Tetrahedron2006 , 62, 4396-4401. [Link]

  • Pearson. Show how you would use a Suzuki reaction to synthesize the following biaryl compound. [Link]

  • Sharma, S.; et al. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catal. Sci. Technol.2019 , 9, 5233-5269. [Link]

  • Doucet, H.; et al. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using an easily prepared tetraphosphine ligand. Eur. J. Org. Chem.2003 , 2003, 4209-4215. [Link]

  • Villegas, L. C.; et al. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. J. Phys. Chem. B2021 , 125, 13620–13630. [Link]

  • Myers, A. The Suzuki Reaction. [Link]

  • Wang, L.; et al. Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules2013 , 18, 1123-1138. [Link]

  • Schranck, J.; et al. Monoselective o-C–H Functionalizations of Mandelic Acid and α-Phenylglycine. J. Am. Chem. Soc.2015 , 137, 9193–9200. [Link]

  • Boruah, P. R.; et al. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Adv.2015 , 5, 103916-103920. [Link]

  • Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. [Link]

  • Ruijter, E.; et al. Recent applications of multicomponent reactions in medicinal chemistry. Drug Discov. Today2011 , 16, 20-33. [Link]

  • Galbiati, A.; et al. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity in pancreatic cancer cells. Eur. J. Med. Chem.2023 , 254, 115286. [Link]

Sources

Procedure for converting 3-bromo-4-methoxybenzaldehyde to hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the protocol for converting 3-bromo-4-methoxybenzaldehyde (Starting Material, SM) into (3-bromo-4-methoxyphenyl)hydroxyacetic acid (Target Product, TP).

Note on Nomenclature: While "hydroxyacetic acid" refers to glycolic acid (


), in the context of aromatic aldehyde derivatization, this request refers to the formation of a mandelic acid derivative  (

). This transformation installs a hydroxyacetic acid moiety at the benzylic position.

Significance in Drug Development: The target molecule is a critical chiral building block. The 3-bromo-4-methoxy substitution pattern is highly relevant for:

  • Vancomycin Aglycon Analogues: The oxidative coupling of phenylglycine derivatives.

  • 
    -Adrenergic Receptor Antagonists:  Chiral handles for side-chain attachment.
    
  • Tyrosine Kinase Inhibitors: The bromine handle allows for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings, while the

    
    -hydroxy acid serves as a resolution handle or esterification site.
    

Chemical Strategy: The Jocic-Reeve Route

While the classical cyanohydrin synthesis (using NaCN/TMSCN followed by acid hydrolysis) is viable, it poses significant safety risks (HCN generation) and regulatory burdens in a scale-up environment.

We recommend the Jocic-Reeve Reaction (reaction with bromoform in alkaline media). This route is superior for process chemistry because:

  • Safety: Eliminates the use of cyanide.

  • Efficiency: One-pot transformation.

  • Selectivity: High tolerance for the methoxy ether and aryl bromide functionalities.

Reaction Mechanism

The reaction proceeds via the addition of the trichloromethyl (or tribromomethyl) anion to the aldehyde, followed by cyclization to a gem-dichloroepoxide, and subsequent ring-opening/hydrolysis to the


-hydroxy acid.[1][2]

JocicReeveMechanism SM 3-Bromo-4-methoxy- benzaldehyde Inter1 Tribromomethyl Carbinol SM->Inter1 + CHBr3 / KOH (Nucleophilic Addn) Inter2 gem-Dibromo Epoxide Inter1->Inter2 - HBr (Cyclization) Target (3-Bromo-4-methoxyphenyl) hydroxyacetic Acid Inter2->Target + KOH / H2O (Hydrolysis/Rearrangement)

Figure 1: Mechanistic pathway of the Jocic-Reeve transformation.

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.Role
3-Bromo-4-methoxybenzaldehyde 215.041.0Limiting Reagent
Bromoform (

)
252.731.2Reagent
Potassium Hydroxide (KOH) 56.115.0Base/Hydrolysis
Methanol (MeOH) 32.04SolventSolubilizer
Lithium Chloride (LiCl) 42.390.1Catalyst (Optional)*

*Note: LiCl can accelerate the reaction by coordinating with the intermediate epoxide, though it is not strictly mandatory.

Step-by-Step Procedure

Step 1: Preparation of the Active Mixture

  • Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel.

  • Charge 3-bromo-4-methoxybenzaldehyde (10.0 g, 46.5 mmol) and Methanol (50 mL). Stir until fully dissolved.

  • Add Bromoform (14.1 g, 4.9 mL, 55.8 mmol) to the solution.

  • Cool the mixture to 0°C using an ice/salt bath.

Step 2: Base Addition (Critical Rate Control)

  • Prepare a solution of KOH (13.0 g, 232 mmol) in Methanol (40 mL). Note: This is exothermic; cool solution to RT before use.

  • Add the KOH/MeOH solution dropwise to the reaction flask over 45–60 minutes .

    • Control: Maintain internal temperature

      
      .[3] Rapid addition causes the haloform reaction (degradation) rather than addition.
      
  • Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 12–16 hours . A heavy precipitate (potassium salt of the target acid) may form.

Step 3: Work-up and Isolation

  • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove most Methanol.

  • Dissolve the residue in Water (100 mL).

  • Wash 1: Extract the aqueous phase with Diethyl Ether or MTBE (2 x 50 mL) to remove unreacted aldehyde and bromoform. Discard the organic (top) layer.

  • Acidification: Cool the aqueous layer to 0°C. Slowly acidify with 6N HCl to pH ~1–2.

    • Observation: The product, (3-bromo-4-methoxyphenyl)hydroxyacetic acid, will precipitate as an off-white solid.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 75 mL).

  • Drying: Combine Ethyl Acetate layers, wash with Brine (50 mL), dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate the solvent to yield the crude solid.

Step 4: Purification

  • Recrystallize from Toluene/Heptane or Ethyl Acetate/Hexane .

  • Target Yield: 75–85%.

  • Appearance: White to pale yellow crystalline solid.

Process Flow & Visualization

ExperimentalWorkflow Start Start: 3-Bromo-4-methoxybenzaldehyde + Bromoform in MeOH AddBase Add KOH/MeOH Dropwise (Temp < 5°C) Start->AddBase React Stir at RT (12-16h) AddBase->React Evap Evaporate MeOH Dissolve in Water React->Evap Wash Wash with Ether (Remove neutrals) Evap->Wash Acidify Acidify aq. layer (pH 1) with 6N HCl Wash->Acidify Aqueous Phase Extract Extract with EtOAc Dry & Concentrate Acidify->Extract Final Recrystallize (Target Acid) Extract->Final

Figure 2: Operational workflow for the synthesis of the mandelic acid derivative.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these expected spectral characteristics.

TechniqueExpected SignalMechanistic Proof
IR Spectroscopy Broad band 3400–2800

Presence of -OH and -COOH (H-bonding).
IR Spectroscopy Strong peak ~1720–1740

Carbonyl stretch of the carboxylic acid.
1H NMR (DMSO-d6)

~5.0 ppm (s, 1H)
The benzylic proton (

). Diagnostic peak.[4]
1H NMR (DMSO-d6)

3.85 ppm (s, 3H)
Methoxy group (remains intact).
1H NMR (DMSO-d6)

12.5 ppm (broad)
Carboxylic acid proton.
TLC

shifts significantly lower
Acid is much more polar than the aldehyde SM.

Troubleshooting:

  • Low Yield: Usually due to insufficient cooling during KOH addition (Haloform cleavage of the intermediate).

  • Impurity (Aldehyde): Incomplete reaction. Check pH during workup; if not acidic enough, the acid stays in the water layer.

Safety & Handling

  • Bromoform: A suspected carcinogen and hepatotoxin. Handle in a fume hood.

  • Exotherm: The reaction of KOH with Bromoform is exothermic. Runaways can lead to solvent boiling. Strict temperature monitoring is required.

  • Waste Disposal: The ether wash contains bromoform residues. Segregate as halogenated waste.

References

  • Jocic, Z. (1897).[2] Synthesis of secondary trichlorocarbinols and their transformation. Zhurnal Russkago Fiziko-Khimicheskago Obshchestva, 29, 97.

  • Reeve, W., & Compere, E. L. (1961). The Reaction of Aryl Trichloromethyl Carbinols with Base. Journal of the American Chemical Society, 83(13), 2905–2909. Link

  • Corey, E. J., & Link, J. O. (1992).[1][2] A new chiral catalyst for the enantioselective synthesis of amino acids. Journal of the American Chemical Society, 114(5), 1906–1908. Link

  • Merck Index Online. (2024). Mandelic Acid Derivatives.Link

  • PubChem Compound Summary. (2024). 3-Bromo-4-methoxybenzaldehyde.[4][5][6][7][8] National Center for Biotechnology Information. Link

Sources

Recrystallization solvents for purifying 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid (also known as 3-bromo-4-methoxymandelic acid) is a critical control point in the synthesis of downstream adrenergic receptor modulators and specific kinase inhibitors. As a mandelic acid derivative, this compound exhibits a challenging solubility profile due to its "amphiphilic" nature—possessing both a polar


-hydroxycarboxylic acid motif and a lipophilic brominated anisole core.

This guide moves beyond generic solvent lists. We analyze the intermolecular forces driving crystallization and provide three validated protocols designed to target specific impurity profiles (e.g., des-bromo precursors, over-oxidized keto-acids, or inorganic salts).

Physicochemical Analysis & Solvent Logic

To select the correct solvent, we must deconstruct the molecule’s interactions.

  • H-Bonding Donors: Carboxylic acid (-COOH) and

    
    -hydroxyl (-OH). These require a solvent capable of accepting H-bonds (e.g., esters, alcohols, water) to dissolve the compound at high temperatures.
    
  • Lipophilic Core: The 3-bromo-4-methoxyphenyl ring requires van der Waals interactions. This limits solubility in pure water at low temperatures, making aqueous systems viable only with pH modulation.

  • Crystal Lattice Energy: The bromine atom significantly increases lattice energy compared to non-halogenated analogs (e.g., 4-methoxymandelic acid). This raises the melting point (typically predicted range: 115–130°C) and increases the risk of "oiling out" in high-boiling solvents.

Solvent Decision Matrix
Solvent SystemPolarityPrimary UtilityRisk Factor
Water (pH < 2) HighRemoval of inorganic salts & very polar impurities.Low yield if pH is not strictly controlled.
Toluene LowRemoval of non-polar dimers and starting materials.High risk of "oiling out" if purity is <90%.
EtOAc / n-Heptane MediumGeneral purification; best balance of yield/purity.Requires precise anti-solvent addition rates.
IPA / Water HighRemoval of colored oxidation byproducts.Slow crystallization kinetics.

Experimental Workflows (Graphviz)

The following diagram illustrates the decision logic for selecting the appropriate purification route based on the crude material's impurity profile.

Recrystallization_Logic Start Crude 3-Bromo-4-methoxymandelic Acid Analysis Impurity Analysis (HPLC/TLC) Start->Analysis Decision1 Major Impurity Type? Analysis->Decision1 RouteA Inorganic Salts / Very Polar (Use Protocol A: Aqueous) Decision1->RouteA Salts/Acids RouteB Starting Material / Non-Polar (Use Protocol B: Toluene) Decision1->RouteB Aldehydes/Ethers RouteC Mixed / Unknown (Use Protocol C: EtOAc/Heptane) Decision1->RouteC General Process Recrystallization Process RouteA->Process RouteB->Process RouteC->Process QC QC: Purity > 98%? Process->QC Final Dry & Package QC->Final Yes Reprocess Reprocess (Switch Solvent) QC->Reprocess No Reprocess->Decision1

Figure 1: Decision tree for solvent selection based on impurity profiling.

Detailed Protocols

Protocol A: Aqueous Acidic Recrystallization (Green Chemistry)

Best for: Removal of inorganic salts (e.g., NaBr, KBr) and highly polar oxidation byproducts.

Mechanism: Mandelic acid derivatives are soluble in hot water but crystallize effectively upon cooling only if the carboxylic acid is protonated.

  • Preparation: Suspend 10.0 g of crude acid in 80 mL of deionized water.

  • Acidification: Add concentrated HCl dropwise until pH < 1. This suppresses ionization (

    
    ) and minimizes solubility losses.
    
  • Dissolution: Heat the slurry to 90–95°C. Do not boil vigorously to prevent decarboxylation.

    • Note: If the solution is colored, add 0.5 g activated charcoal, stir for 5 mins, and hot-filter.

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature (25°C) over 2 hours with gentle stirring (60 RPM).

    • Critical Step: Once at 25°C, cool further to 0–4°C using an ice bath for 1 hour to maximize yield.

  • Isolation: Filter the white needles via vacuum filtration. Wash with 2 x 10 mL ice-cold 0.1 M HCl.

  • Drying: Vacuum dry at 45°C for 12 hours.

Protocol B: The Binary System (Ethyl Acetate / n-Heptane)

Best for: High-purity requirements (>99.5%) and removal of organic impurities like 3-bromo-4-methoxybenzaldehyde.

Mechanism: Ethyl acetate acts as the solvent (dissolving the polar acid), while n-heptane acts as the anti-solvent (reducing solubility of the acid while keeping lipophilic impurities in solution).

  • Dissolution: Dissolve 10.0 g of crude material in the minimum amount of refluxing Ethyl Acetate (approx. 30–40 mL).

    • Tip: The solution should be clear. If cloudy, filter hot.

  • Anti-Solvent Addition: While maintaining reflux, add n-Heptane dropwise.

    • Endpoint: Stop adding heptane the moment a persistent turbidity (cloudiness) appears.

  • Re-dissolution: Add 1–2 mL of Ethyl Acetate to clear the turbidity.

  • Seeding: Remove from heat. When the temperature reaches ~60°C, add a seed crystal of pure product.

  • Crystallization: Allow to cool to room temperature undisturbed. Then chill to 0°C.

  • Isolation: Filter and wash with a cold 1:3 mixture of EtOAc:Heptane.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
"Oiling Out" (Liquid separates instead of crystals)Temperature is above the melting point of the solvated impurity mixture.Seed the mixture at a higher temperature. Switch to a lower-boiling solvent system (e.g., DCM/Hexane).
Low Yield Product is too soluble in the mother liquor.Lower the final temperature to -10°C; Increase the ratio of anti-solvent; Check pH (for aqueous systems).
Colored Crystals Trapped oxidation byproducts (quinones).Use Protocol A with activated charcoal step. Avoid acetone as it can condense with aldehydes.

References

  • Organic Syntheses. (1941).[1] p-Bromomandelic Acid Synthesis and Purification. Org.[2] Synth. Coll. Vol. 1, 109. Retrieved February 17, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (1978). Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic acid. Retrieved February 17, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid (Analogous Purification). Retrieved February 17, 2026, from [Link]

Sources

From Bench to Bioactivity: A Guide to Synthesizing Heterocycles from Brominated Mandelic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Mandelic Acid Scaffold

Mandelic acid, a chiral α-hydroxy acid, serves as a cornerstone in the synthesis of a vast array of biologically active molecules.[1][2] Its unique structure, featuring a modifiable aromatic ring, a stereogenic center, and reactive carboxylic acid and hydroxyl groups, provides an exceptional platform for creating diverse chemical entities with significant therapeutic potential.[1][2] This guide focuses on the strategic use of brominated mandelic acid derivatives as versatile precursors for the synthesis of complex, biologically active heterocycles. The introduction of a bromine atom onto the mandelic acid backbone unlocks a diverse set of synthetic transformations, enabling the construction of novel heterocyclic frameworks with applications ranging from antibacterial to anticancer agents.[1][2]

This document provides a comprehensive overview of key synthetic strategies, detailed experimental protocols, and the underlying mechanistic principles for the conversion of brominated mandelic acids into valuable heterocyclic compounds. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic platform.

Part 1: Strategic Approaches to Heterocycle Synthesis

The presence of a bromine atom on the mandelic acid scaffold, either on the aromatic ring or at the α-position, opens up a variety of synthetic possibilities for heterocycle formation. The principal strategies involve intramolecular and intermolecular cyclization reactions, often leveraging the dual reactivity of the mandelic acid core.

Intramolecular Cyclization: A Direct Path to Fused Ring Systems

Intramolecular cyclization of appropriately substituted brominated mandelic acid derivatives is a powerful strategy for the direct construction of fused heterocyclic systems. The bromine atom can serve as a leaving group in nucleophilic substitution reactions or participate in radical-mediated cyclizations.

A key example is the synthesis of substituted benzofurans, a common motif in biologically active compounds.[3][4][5] This can be achieved through an intramolecular Williamson ether synthesis, where the hydroxyl group of the mandelic acid derivative displaces the aromatic bromine atom. This reaction is typically promoted by a base to deprotonate the hydroxyl group, increasing its nucleophilicity.

Conceptual Workflow: Intramolecular Bromoetherification

G cluster_0 Starting Material Preparation cluster_1 Cyclization Step cluster_2 Product Formation Brominated_Mandelic_Acid Brominated Mandelic Acid Derivative Base_Addition Addition of Base (e.g., NaH, K2CO3) Brominated_Mandelic_Acid->Base_Addition Intramolecular_Attack Intramolecular Nucleophilic Attack of Alkoxide on Aryl Bromide Base_Addition->Intramolecular_Attack Cyclized_Intermediate Cyclized Intermediate Intramolecular_Attack->Cyclized_Intermediate Protonation Workup/Protonation Cyclized_Intermediate->Protonation Benzofuran_Product Substituted Benzofuran Protonation->Benzofuran_Product

Caption: Intramolecular bromoetherification workflow.

Intermolecular Reactions Followed by Cyclization: Building Complexity

A more versatile approach involves the initial intermolecular reaction of the brominated mandelic acid with a suitable coupling partner, followed by a subsequent cyclization step to form the heterocyclic ring. This strategy allows for greater diversity in the final products.

1.2.1 Synthesis of Oxazolidinones

Oxazolidinones are an important class of antibacterial agents.[6][7][8] A common synthetic route involves the reaction of an α-bromo mandelic acid derivative with an amine. The initial step is a nucleophilic substitution of the bromine atom by the amine, followed by an intramolecular cyclization where the hydroxyl group attacks a carbonyl equivalent (e.g., from phosgene or a carbamate) to close the five-membered ring.

1.2.2 Ullmann Condensation for N- and O-Arylation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-nitrogen and carbon-oxygen bonds.[9][10][11] In the context of our topic, a brominated mandelic acid can be coupled with various nitrogen or oxygen nucleophiles (e.g., amines, phenols, or azoles) to form an intermediate that can then undergo cyclization.[11] This method is particularly useful for synthesizing heterocycles containing N-aryl or O-aryl bonds. The reaction typically requires a copper catalyst, a base, and a high-boiling polar solvent.[9]

General Scheme: Ullmann Condensation and Subsequent Cyclization

G Brominated_Mandelic_Acid Brominated Mandelic Acid Derivative Ullmann_Coupling Ullmann Condensation (Cu Catalyst, Base) Brominated_Mandelic_Acid->Ullmann_Coupling Nucleophile N- or O-Nucleophile (e.g., Amine, Phenol) Nucleophile->Ullmann_Coupling Coupled_Intermediate Coupled Intermediate Ullmann_Coupling->Coupled_Intermediate Cyclization Intramolecular Cyclization Coupled_Intermediate->Cyclization Heterocycle Biologically Active Heterocycle Cyclization->Heterocycle

Caption: Ullmann condensation followed by cyclization.

Part 2: Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations. These are intended as a starting point and may require optimization based on the specific substrate and desired product.

Protocol 2.1: Synthesis of p-Bromomandelic Acid

This protocol is adapted from a well-established Organic Syntheses procedure and outlines the preparation of a key starting material.[12]

Materials:

  • p-Bromoacetophenone

  • Glacial Acetic Acid

  • Bromine

  • Sodium Hydroxide

  • Hydrochloric Acid (concentrated)

  • Ether

  • Anhydrous Sodium Sulfate

  • Benzene

Procedure:

Part A: p,α,α-Tribromoacetophenone

  • In a 1-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and gas outlet, dissolve 100 g (0.5 mole) of p-bromoacetophenone in 300 ml of glacial acetic acid.

  • Cool the solution to 20°C and add a solution of 26 ml (0.5 mole) of bromine in 100 ml of glacial acetic acid dropwise over 30 minutes.

  • Following the first addition, add a second solution of 26 ml (0.5 mole) of bromine in 100 ml of glacial acetic acid dropwise over 30 minutes. Maintain the temperature around 20°C.

  • Heat the flask to dissolve the contents, then cool rapidly in an ice-water bath to induce crystallization.

  • Filter the solid with suction and wash with 50% ethanol until colorless. Air-dry the product. The yield is typically 130–135 g (73–75%).

Part B: p-Bromomandelic Acid

  • Place 89 g (0.25 mole) of p,α,α-tribromoacetophenone and 100–150 ml of cold water in a blender and stir for 10–15 minutes.

  • Transfer the mixture to a 1-L wide-mouthed bottle and rinse the blender with 150–200 ml of ice-cold water, adding the rinse to the bottle.

  • Add crushed ice to bring the temperature below 10°C.

  • Slowly add a chilled aqueous solution of 50 g of sodium hydroxide in 100 ml of water while rotating the bottle.

  • Store the mixture in a refrigerator at 5°C for 4–5 days, with occasional shaking.

  • Filter the mixture and discard the insoluble material.

  • Acidify the filtrate with an excess of concentrated hydrochloric acid.

  • Extract the resulting mixture with three 200-ml portions of ether.

  • Combine the ether extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the ether by distillation to obtain a yellow oil that solidifies on cooling.

  • Recrystallize the product from 500 ml of benzene. The yield of p-bromomandelic acid is typically 40–48 g (69–83%), with a melting point of 117–119°C.

Protocol 2.2: Synthesis of a Substituted Benzofuran via Intramolecular Cyclization

This protocol is a general procedure for the synthesis of a benzofuran derivative from a 2-bromophenol and an α-bromo mandelic acid derivative, illustrating a tandem intermolecular substitution followed by intramolecular cyclization.

Materials:

  • 2-Bromophenol

  • Ethyl 2-bromo-2-phenylacetate (derived from brominated mandelic acid)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Polyphosphoric Acid (PPA)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of 2-bromophenol (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).

  • Add ethyl 2-bromo-2-phenylacetate (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at 80°C for 12 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude ether intermediate.

  • Add the crude ether to polyphosphoric acid at 100°C.

  • Stir the mixture vigorously for 1 hour.

  • Cool the reaction to room temperature and carefully quench with ice water.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted benzofuran.

Part 3: Characterization and Biological Evaluation

Characterization: The synthesized heterocyclic compounds should be thoroughly characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: To assess the purity of solid compounds.

Biological Activity Assessment: The biological activity of the synthesized heterocycles can be evaluated through a variety of in vitro and in vivo assays, depending on the target application. Common assays include:

  • Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of pathogenic bacteria and fungi.

  • Anticancer Assays: Cytotoxicity assays (e.g., MTT assay) against various cancer cell lines.

  • Enzyme Inhibition Assays: To determine the inhibitory activity against specific enzymes implicated in disease pathways.[1]

Data Summary Table

Heterocycle ClassSynthetic StrategyKey ReagentsTypical YieldsPotential Biological Activity
Benzofurans Intramolecular CyclizationBase (e.g., K₂CO₃), Acid (e.g., PPA)60-85%Anticancer, Anti-inflammatory
Oxazolidinones Intermolecular reaction/cyclizationAmine, Carbonyl source50-75%Antibacterial
N-Arylindoles Ullmann Condensation/CyclizationCu Catalyst, Base, Indole45-70%Antiviral, Anticancer

Conclusion and Future Outlook

Brominated mandelic acids are demonstrably valuable and versatile precursors for the synthesis of a wide range of biologically active heterocycles. The strategic introduction of a bromine atom provides a synthetic handle for various cyclization strategies, enabling the construction of complex molecular architectures. The protocols and strategies outlined in this guide serve as a foundation for further exploration and development in the field of medicinal chemistry. Future research will likely focus on the development of more efficient and stereoselective catalytic methods for these transformations, as well as the expansion of the accessible heterocyclic scaffolds to address a broader range of therapeutic targets.

References

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing.
  • Green Synthesis of Bioactive Heterocycles-Part 1A.
  • Synthesis of benzofurans using various 2,6-disubstituted phenols.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.
  • ChemInform Abstract: Three-Step Synthesis of an Array of Substituted Benzofurans Using Polymer-Supported Reagents.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
  • Synthesis of enantiopure cyclitols from (±)-3-bromocyclohexene mediated by intramolecular oxyselenenylation employing (S,S)-hydrobenzoin and (S)-mandelic acid as chiral sources.
  • SYNTHESIS OF SUBSTITUTED DIHYDROBENZOFURANS AND BIS-DIHYDROBENZOFURANS. HETEROCYCLES.
  • p-BROMOMANDELIC ACID. Organic Syntheses.
  • Oxazolidinone synthesis. Organic Chemistry Portal.
  • Ullmann condens
  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. PMC.
  • Mandelic acid. Wikipedia.
  • Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. Wiley Online Library.
  • Biologically active mandelic acid derivatives and precursors for active pharmaceutical ingredients.
  • A new route to oxazolidinones. Journal of the Chemical Society, Perkin Transactions 1.
  • Unlocking the potential of mandelic acid derivatives: chemical and biological applic
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI.
  • Bergman cycliz
  • Enhanced bioproduction and processing of mandelic acid enantiomers: towards a sustainable platform for high-value pharmaceutical and polymer applic
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
  • Dearomative, Intramolecular Bromoetherification of Carbohydrate‐derived Glycosyl Furans: Access to Enantiopure 6‐Bromo‐Fur. Wiley Online Library.
  • Visible light-induced intramolecular dearomative cyclization of α-bromo-N-benzyl-alkylamides: efficient construction of 2-azaspiro[4.5]decanes.
  • Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry. YouTube.
  • Syntheses of heterocyclic compounds. Part II. N-arylazoles by Ullmann condensation. Journal of the Chemical Society C: Organic.
  • Synthesis and enzymatic resolution of novel analogs of alicyclic and heterocyclic mandelic acid deriv
  • The Ullmann Ether Condensation.
  • Proposed mechanism of the cyclization reaction between o-bromoaromatic amines and nitrile substrates.
  • Mn(iii)-Catalyzed cascade cyclization reaction of o-acyl aromatic isocyanides with boronic acids. Organic Chemistry Frontiers.
  • Synthesis of heterocycles from anthranilic acid and its deriv
  • Benzo-fused N-Heterocycle synthesis. Organic Chemistry Portal.
  • Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimet. Semantic Scholar.

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Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of 2-hydroxy-2-(3-bromo-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-hydroxy-2-(3-bromo-4-methoxyphenyl)acetic acid. This molecule, a derivative of mandelic acid, is a valuable chiral building block in pharmaceutical and chemical synthesis.[1][2] Its utility is critically dependent on its stereochemical integrity. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting strategies, and validated protocols to prevent its racemization during experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nature of racemization for this specific α-hydroxy acid.

Q1: What is racemization and why is it a critical issue for 2-hydroxy-2-(3-bromo-4-methoxyphenyl)acetic acid?

A: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate). The biological and pharmacological activity of chiral molecules like 2-hydroxy-2-(3-bromo-4-methoxyphenyl)acetic acid is often exclusive to a single enantiomer.[1][3] The formation of the unwanted enantiomer can lead to reduced product efficacy, altered pharmacological profiles, and introduces a significant impurity that is often difficult to separate, compromising the final product's quality and therapeutic value.

Q2: What is the primary chemical mechanism that makes this compound susceptible to racemization?

A: The primary mechanism is the deprotonation of the hydrogen atom on the α-carbon (the carbon bearing the hydroxyl and carboxyl groups), followed by reprotonation. This process is facilitated by both acids and bases. The abstraction of the α-proton creates a planar enolate intermediate. Reprotonation of this flat intermediate can occur from either face with equal probability, leading to a 1:1 mixture of the (R) and (S) enantiomers. Base-catalyzed racemization is generally much faster and more common than the acid-catalyzed pathway for α-hydroxy acids.[4][5]

RacemizationMechanism Start (S)-Enantiomer Intermediate Planar Enolate (Achiral Intermediate) Start->Intermediate End_S (S)-Enantiomer Intermediate->End_S Protonation (Top Face) (+H⁺) End_R (R)-Enantiomer Intermediate->End_R Protonation (Bottom Face) (+H⁺)

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Q3: Which specific experimental conditions pose the highest risk for racemization?

A: The following conditions significantly increase the risk of racemization:

  • Exposure to Bases: Both strong inorganic bases (e.g., NaOH, KOH) and organic bases (e.g., triethylamine, DBU) can rapidly cause racemization. Even weak bases can be problematic, especially at elevated temperatures.[4]

  • Elevated Temperatures: Heating the compound, particularly in solution, accelerates the rate of enolization and subsequent racemization.

  • Prolonged Reaction or Workup Times: The longer the compound is exposed to adverse conditions (non-neutral pH, high temperature), the greater the extent of racemization.

  • Certain Solvents: Protic solvents can facilitate proton transfer, potentially contributing to the racemization process, especially in the presence of acidic or basic impurities.

Q4: How can I accurately determine the enantiomeric excess (ee) of my compound?

A: Accurate determination of ee is crucial for diagnosing and preventing racemization. The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. A suitable chiral stationary phase (CSP) is required.[6][7]

  • NMR Spectroscopy with Chiral Derivatizing Agents: The compound can be reacted with a chiral agent (e.g., Mosher's acid) to form diastereomers.[8] The diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum, which can be integrated to determine the diastereomeric and thus enantiomeric excess.[9]

  • Circular Dichroism (CD) Spectroscopy: This technique can be used for quantitative analysis of enantiomeric mixtures, often with high accuracy.[10][11]

Section 2: Troubleshooting Guide

Use this guide to diagnose and resolve issues of racemization observed during your workflow.

TroubleshootingWorkflow Start Problem: Low Enantiomeric Excess (ee) Detected CheckCrude Analyze ee of Crude Reaction Mixture (Post-Quench, Pre-Workup) Start->CheckCrude CrudeOK Crude ee is High CheckCrude->CrudeOK Result CrudeLow Crude ee is Low CheckCrude->CrudeLow Result CheckWorkup Analyze ee Post-Aqueous Workup CrudeOK->CheckWorkup Sol_Reaction Solution: Optimize Reaction Conditions (Temp, Base, Time) CrudeLow->Sol_Reaction Root Cause: Reaction Conditions WorkupOK Workup ee is High CheckWorkup->WorkupOK Result WorkupLow Workup ee is Low CheckWorkup->WorkupLow Result CheckPurification Analyze ee of Purified Product WorkupOK->CheckPurification Sol_Workup Solution: Use Mild Workup Protocol (See Protocol 1) WorkupLow->Sol_Workup Root Cause: Aqueous Workup PurifiedLow Purified ee is Low CheckPurification->PurifiedLow Result Sol_Purification Solution: Optimize Purification (See Protocol 2) PurifiedLow->Sol_Purification Root Cause: Purification Step

Caption: Troubleshooting workflow to identify the source of racemization.

SymptomPotential CauseRecommended Action
Low ee in the crude reaction mixture Reaction Conditions: The reaction itself is causing racemization. This could be due to excessive temperature, prolonged reaction time, or the use of a strong base as a reagent or catalyst.[12]• Lower the reaction temperature. • Reduce the reaction time by monitoring for completion (e.g., via TLC or LC-MS). • If possible, substitute strong bases with weaker, non-nucleophilic, or sterically hindered bases.
Significant drop in ee after aqueous workup Basic Workup Conditions: Washing with basic solutions (e.g., NaHCO₃, Na₂CO₃) to remove acidic impurities is a common cause of racemization for α-hydroxy acids.[4]Avoid strong basic washes. Use dilute, weak bases like NaHCO₃ only if absolutely necessary and perform the wash quickly at low temperatures (0-5 °C). • See Protocol 1 for a recommended mild workup procedure. • Immediately neutralize any basic layers by acidifying to pH 3-4 before extraction.
Loss of ee during purification Chromatography: Standard silica gel can be slightly acidic and may cause racemization, especially with prolonged exposure. Basic alumina is highly likely to cause racemization. Crystallization: Using a basic solvent or heating for extended periods to dissolve the compound can lead to racemization in the solution phase before crystals form.Chromatography: Minimize column contact time. Consider using a deactivated or end-capped silica gel. Run the column with a buffered mobile phase if compatible. • Crystallization: Choose a neutral solvent system. Minimize the time the compound spends in solution at high temperatures. See Protocol 2 for a validated crystallization method.
Decreased ee upon storage Improper Storage: Storing the compound in solution, especially at room temperature, can lead to slow racemization over time. The presence of acidic or basic impurities in the solid sample can also catalyze degradation.• Store the compound as a dry, crystalline solid . • For long-term storage, keep at low temperatures (-20 °C is recommended).[13][14] • Store under an inert atmosphere (e.g., argon or nitrogen) and protect from light.[13] See Protocol 3 .
Section 3: Recommended Protocols

These protocols are designed to minimize the risk of racemization during common laboratory procedures.

Protocol 1: Mild Aqueous Workup to Minimize Racemization

This protocol avoids strongly basic conditions that are a primary cause of racemization.

  • Quench Reaction: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by slowly adding a pre-chilled, saturated aqueous solution of NH₄Cl or a dilute acid (e.g., 1 M HCl) until the pH is approximately 3-4.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction 2-3 times to ensure complete recovery.

  • Washing:

    • Wash the combined organic layers with cold deionized water to remove water-soluble impurities.

    • Wash with cold brine to facilitate phase separation.

    • Crucially, avoid washes with sodium bicarbonate or other basic solutions. If an acid needs to be neutralized, do so in the initial quench step.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent in vacuo at a low temperature (< 30 °C) to isolate the crude product.

  • Validation: Immediately analyze the enantiomeric excess of the crude product via chiral HPLC to confirm that the workup did not cause racemization.

Protocol 2: Purification by Crystallization while Preserving Stereointegrity

Crystallization is often the preferred method for purifying chiral compounds as it can enhance enantiomeric purity.

  • Solvent Selection: Choose a solvent system in which the compound has high solubility at elevated temperatures but low solubility at room or lower temperatures. Common choices include ethyl acetate/hexanes, toluene, or isopropanol/water mixtures. Ensure the solvent is neutral.

  • Dissolution: In a clean flask, add the minimum amount of the hot solvent required to fully dissolve the crude product. Do not maintain at high heat for longer than necessary to achieve dissolution.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of well-defined, pure crystals. Once at room temperature, the flask can be placed in a refrigerator or ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under high vacuum at room temperature until a constant weight is achieved.

  • Validation: Determine the ee of the purified crystals and, if possible, the mother liquor to perform a mass balance and confirm that racemization did not occur.

Protocol 3: Long-Term Storage of Enantiomerically Enriched Compound

Proper storage is essential to maintain the stereochemical and chemical purity of the compound over time.[14]

  • Ensure Purity: Ensure the material is highly pure and free from acidic or basic residues before long-term storage.

  • Use Appropriate Container: Store the crystalline solid in a clean, dry glass vial with a Teflon-lined cap.

  • Inert Atmosphere: Purge the vial with an inert gas (e.g., argon or nitrogen) to displace air and moisture before sealing.

  • Seal and Protect: Seal the cap tightly and wrap with parafilm for extra protection against moisture.

  • Storage Conditions:

    • Temperature: Store the vial at -20 °C or lower.[13]

    • Light: Protect from light by storing in an amber vial or inside a dark container.

    • Desiccation: Store the vial within a desiccator to provide an additional barrier against moisture.

References
  • Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. University of Groningen.
  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and - Sign in. University of Bath.
  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC. National Center for Biotechnology Information.
  • Peptide Storage. BenchChem.
  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Publishing. Royal Society of Chemistry.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry.
  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization - YouTube. YouTube. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. LCGC International. Available at: [Link]

  • Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines. | Semantic Scholar. Semantic Scholar. Available at: [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access. Herald Scholarly Open Access. Available at: [Link]

  • Handling and Storage of Peptides - FAQ | AAPPTEC. AAPPTEC. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Solubility of Brominated Mandelic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with brominated mandelic acid derivatives. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design. The protocols and troubleshooting advice herein are grounded in established physicochemical principles and best practices in pharmaceutical sciences.

Introduction: The Challenge of Solubilizing Brominated Mandelic Acid Derivatives

Brominated mandelic acid derivatives are a class of compounds with significant potential in various fields, including pharmaceuticals and materials science.[1] However, their utility can be hampered by poor solubility in aqueous and organic solvents. This limited solubility often stems from a combination of factors inherent to their molecular structure:

  • Increased Lipophilicity: The introduction of a bromine atom to the phenyl ring of mandelic acid increases the molecule's lipophilicity and molecular weight, which generally leads to decreased aqueous solubility.

  • Strong Intermolecular Interactions: The crystalline solid-state of these molecules can be stabilized by strong intermolecular forces, such as hydrogen bonding (from the carboxylic acid and hydroxyl groups) and halogen bonding. Overcoming this crystal lattice energy is a key hurdle in achieving dissolution.

  • Acidic Nature: As carboxylic acids, these compounds exhibit pH-dependent solubility, being less soluble in acidic conditions.

This guide provides a systematic approach to diagnosing and overcoming these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my brominated mandelic acid derivative not dissolving in water?

A1: This is a common issue. 4-Bromomandelic acid, for example, is described as only "slightly soluble in water."[2][3] This is due to the lipophilic nature of the brominated phenyl group, which outweighs the hydrophilic character of the carboxylic acid and hydroxyl groups at neutral pH.

Q2: I'm trying to dissolve my compound in an organic solvent, but it's still not working. What am I doing wrong?

A2: Not all organic solvents are created equal. While 4-bromomandelic acid is reported to be soluble in ethanol, ether, and acetic acid, its solubility can vary significantly in other solvents.[3] Factors such as solvent polarity, the ability to form hydrogen bonds, and the specific isomer of your derivative (e.g., 2-bromo, 3-bromo, or 4-bromo) will all play a role. A systematic solvent screening is often necessary.

Q3: Can I just heat the solvent to dissolve my compound?

A3: Increasing the temperature can enhance the solubility of many compounds, and for some, like 4-bromomandelic acid in benzene and chloroform, heating is required for dissolution.[3][4] However, be cautious. Many organic molecules can degrade at elevated temperatures. Always check the thermal stability of your compound before applying heat.

Q4: Will the position of the bromine atom on the phenyl ring affect solubility?

A4: Yes, the position of the bromine atom can influence the molecule's crystal packing and electronic properties, which in turn affects its solubility and pKa. While specific comparative data is scarce, it is reasonable to assume that different isomers may exhibit varying solubility profiles.

In-Depth Troubleshooting Guide

Issue 1: Poor Aqueous Solubility

If your brominated mandelic acid derivative shows poor solubility in aqueous solutions, follow this troubleshooting workflow:

dot graph TD { A[Start: Poor Aqueous Solubility] --> B{Is pH adjustment an option?}; B -- Yes --> C[Determine pKa of the compound]; C --> D[Adjust pH to > pKa + 2]; D --> E{Solubility Improved?}; B -- No --> F[Consider Co-solvents]; F --> G[Screen water-miscible organic solvents]; G --> H{Solubility Improved?}; E -- Yes --> I[Success!]; E -- No --> F; H -- Yes --> I; H -- No --> J[Explore Surfactants/Cyclodextrins]; J --> K{Solubility Improved?}; K -- Yes --> I; K -- No --> L[Consider Particle Size Reduction]; L --> M{Solubility Improved?}; M -- Yes --> I; M -- No --> N[Re-evaluate Formulation Strategy]; }

Caption: Troubleshooting workflow for poor aqueous solubility.

1. pH Adjustment: The First Line of Defense

  • The Principle: Brominated mandelic acid derivatives are weak acids. By increasing the pH of the aqueous solution, you can deprotonate the carboxylic acid group, forming a more soluble carboxylate salt. According to the Henderson-Hasselbalch equation, when the pH is two units above the pKa, the compound will be >99% in its ionized, more soluble form. The predicted pKa of 4-bromomandelic acid is approximately 3.14.[2]

  • Actionable Protocol:

    • Prepare a slurry of your compound in water or a relevant buffer.

    • Gradually add a dilute basic solution (e.g., 0.1 M NaOH) while monitoring the pH.

    • Observe for dissolution as the pH increases. Aim for a final pH that is at least two units above the pKa of your compound. For many applications, a pH of 7.4 (physiological pH) is a good target.

2. Co-solvents: Enhancing Solvent Polarity

  • The Principle: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar compounds by reducing the polarity of the overall solvent system.[5]

  • Commonly Used Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO) are frequently used in pharmaceutical formulations.

  • Actionable Protocol:

    • Start by preparing stock solutions of your compound in various water-miscible organic solvents (e.g., ethanol, DMSO).

    • Titrate small volumes of the stock solution into your aqueous buffer, observing for any precipitation.

    • Alternatively, prepare a range of co-solvent/water mixtures (e.g., 10%, 20%, 50% ethanol in water) and determine the solubility in each mixture.

3. Surfactants and Cyclodextrins: Advanced Solubilization Techniques

  • The Principle:

    • Surfactants: These molecules form micelles in aqueous solutions, creating a hydrophobic core where your lipophilic compound can be encapsulated, thereby increasing its apparent solubility.

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[6]

  • Actionable Protocol:

    • Prepare a series of aqueous solutions with increasing concentrations of a surfactant (e.g., Tween® 80, sodium lauryl sulfate) or a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).

    • Add an excess of your brominated mandelic acid derivative to each solution.

    • Equilibrate the samples (typically for 24-48 hours with agitation).

    • Separate the undissolved solid and quantify the concentration of the dissolved compound in the supernatant.

Issue 2: Poor Organic Solvent Solubility

If you are struggling to find a suitable organic solvent for your compound, consider the following:

1. Systematic Solvent Screening

  • The Principle: The adage "like dissolves like" is a good starting point. Given the structure of brominated mandelic acid derivatives (an aromatic ring, a carboxylic acid, and a hydroxyl group), a range of solvents with varying polarities and hydrogen bonding capabilities should be tested.

  • Actionable Protocol:

    • Select a diverse panel of solvents (see the table below).

    • Add a small, known amount of your compound to a fixed volume of each solvent.

    • Observe for complete dissolution at room temperature. If not fully soluble, gently warm the mixture (if the compound is thermally stable) and observe.

    • For a more quantitative assessment, use the shake-flask method described in the "Experimental Protocols" section.

Estimated Solubility of 4-Bromomandelic Acid in Common Organic Solvents

SolventPolarity IndexHydrogen BondingEstimated SolubilityRationale & Notes
Water 10.2HighSlightly SolubleAs previously discussed, the lipophilic bromophenyl group limits aqueous solubility.
Methanol 6.6HighSolubleThe polarity and hydrogen bonding capacity make it a good solvent for both the polar and non-polar parts of the molecule.
Ethanol 5.2HighSolubleSimilar to methanol, ethanol is a good choice. 4-Bromomandelic acid is reported to be soluble in ethanol.[3]
Isopropanol 4.3HighSolubleExpected to be a good solvent, similar to other short-chain alcohols.
Acetone 5.1ModerateModerately SolubleA polar aprotic solvent that should be effective.
Acetonitrile 6.2LowSparingly SolubleWhile polar, its limited hydrogen bonding capacity may reduce its effectiveness.
Dimethyl Sulfoxide (DMSO) 7.2ModerateHighly SolubleA powerful polar aprotic solvent, often a good choice for poorly soluble compounds.
Tetrahydrofuran (THF) 4.2LowModerately SolubleA less polar ether that should still offer some solubility.
Ethyl Acetate 4.3LowSparingly SolubleLower polarity and limited hydrogen bonding may result in lower solubility.
Dichloromethane (DCM) 3.4LowSparingly SolubleA non-polar solvent, likely requiring heating for significant dissolution.
Toluene 2.4NoneSparingly Soluble (Soluble when hot)A non-polar aromatic solvent. Heating may be necessary.
Hexane 0.0NoneInsolubleA non-polar aliphatic solvent, unlikely to be effective.

Note: This table provides estimated solubility based on chemical principles and available qualitative data. Experimental verification is crucial.

Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This is the gold-standard method for determining the equilibrium solubility of a compound.[7]

dot graph TD { A[Start] --> B[Add excess compound to solvent]; B --> C[Equilibrate with agitation at constant temperature]; C --> D[Separate solid and liquid phases]; D --> E[Dilute supernatant]; E --> F[Quantify concentration using a validated analytical method]; F --> G[End: Report solubility]; }

Caption: Workflow for the shake-flask solubility determination method.

  • Preparation: Add an excess amount of the brominated mandelic acid derivative to a known volume of the solvent in a sealed vial.

  • Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation is recommended to aid separation.

  • Quantification: Accurately dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

Protocol 2: High-Throughput Kinetic Solubility Assay

This method is useful for rapid screening of solubility in multiple solvents or conditions.

  • Stock Solution Preparation: Prepare a concentrated stock solution of your compound in a highly solubilizing solvent like DMSO.

  • Assay Plate Preparation: In a 96-well plate, add the aqueous buffer or organic solvent you wish to test.

  • Compound Addition: Add a small volume of the DMSO stock solution to each well.

  • Incubation and Detection: Incubate the plate for a set period (e.g., 2 hours) and then measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

Conclusion

Troubleshooting the low solubility of brominated mandelic acid derivatives requires a systematic and informed approach. By understanding the underlying physicochemical principles and employing the strategies and protocols outlined in this guide, researchers can effectively overcome these challenges and unlock the full potential of this promising class of compounds. Remember that each derivative is unique, and empirical testing is the ultimate arbiter of success.

References

  • LookChem. 4-Bromomandelic acid. Available at: [Link]

  • ChemBK. P-Bromo mandelic acid. Available at: [Link]

  • Baker, S. I., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(13), 8492–8502. Available at: [Link]

  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. Available at: [Link]

  • Crini, G. (2014). A History of Cyclodextrins. Chemical Reviews, 114(21), 10940-10975.
  • Guthrie, J. P., Cossar, J., & Klym, A. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 65(9), 2154-2163.
  • Tulashie, S. K., et al. (2011). Solubility of Mandelic Acid Enantiomers and Their Mixtures in Three Chiral Solvents.
  • (PDF) Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate. Available at: [Link]

  • DrugBank. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available at: [Link]

  • Chen, F. G., et al. (2020). Solubility of Mandelic Acid Enantiomers and Their Mixtures in Three Chiral Solvents.
  • Royal Society of Chemistry. (2023). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. Available at: [Link]

Sources

Technical Support Center: Purification of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid, with a specific focus on the removal of inorganic salts. The protocols and explanations herein are designed to be a self-validating system, grounded in established chemical principles to ensure technical accuracy and practical success in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the purification of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid.

Q1: My crude product is an intractable solid or oil after the reaction work-up. What is the likely cause and how can I resolve this?

A1: This is a common issue often arising from a high concentration of residual inorganic salts in your crude product. These salts can interfere with the crystallization process of your target compound, leading to the formation of oils or amorphous solids. The first step is to identify the likely inorganic salts present, which are typically byproducts of the reagents used in the synthesis (e.g., sodium bromide, magnesium sulfate). The primary and most effective method to address this is to perform an acid-base extraction to separate your acidic product from the neutral inorganic salts.[1][2][3]

Q2: I performed an aqueous wash, but my product still shows signs of inorganic salt contamination. Why wasn't the wash effective?

A2: A simple water wash may not be sufficient for several reasons. Firstly, if the inorganic salts are not highly soluble in water, their removal will be incomplete. Secondly, your organic product might have some partial solubility in the aqueous phase, leading to product loss. The key is to exploit the acidic nature of your target molecule, 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid. By using a basic aqueous solution (e.g., sodium bicarbonate), you can deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.[2][4] This allows for a much more efficient separation from the inorganic salts, which will remain in the aqueous phase.

Q3: What is the most reliable method for removing inorganic salts from my target compound?

A3: The most robust and widely applicable method is acid-base liquid-liquid extraction .[1][2][5] This technique leverages the difference in solubility between the neutral organic compound and its ionized salt form. By manipulating the pH of the aqueous phase, you can selectively move your target compound between the organic and aqueous layers, leaving the inorganic salts behind.

Q4: Can I use recrystallization alone to remove inorganic salts?

A4: While recrystallization is a powerful purification technique for removing organic impurities, it is generally less effective for removing significant quantities of inorganic salts.[6][7] Inorganic salts are often insoluble in the organic solvents used for recrystallization and can co-precipitate with your product, leading to poor purity. It is highly recommended to perform an acid-base extraction to remove the bulk of inorganic salts before proceeding with recrystallization.

II. Troubleshooting Guides

This section provides detailed, step-by-step protocols and troubleshooting advice for specific challenges encountered during the removal of inorganic salts from 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid.

Guide 1: Persistent Inorganic Salt Contamination After Initial Purification

Symptom: Your isolated product, after initial attempts at purification (e.g., simple washing), still exhibits characteristics of inorganic salt contamination. This can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (absence of characteristic salt peaks, but broad or distorted signals for your compound) or by observing a high, non-sharp melting point.

Cause: Inefficient removal of highly soluble or entrapped inorganic salts.

Solution: Detailed Acid-Base Extraction Protocol

This protocol is designed to efficiently separate your acidic product from inorganic salt impurities.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane. The choice of solvent is critical; ensure your target compound is highly soluble in it.

  • Basification and Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The use of a weak base is crucial to avoid potential side reactions with your target molecule.[4]

    • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (CO₂ evolution).

    • Allow the layers to separate. The deprotonated product, now a water-soluble salt, will be in the upper aqueous layer, while any neutral organic impurities will remain in the lower organic layer.

    • Drain the lower organic layer and set it aside.

    • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the product to the aqueous phase.

  • Acidification and Re-extraction:

    • Combine the aqueous layers containing your product's salt.

    • Slowly add a strong acid, such as hydrochloric acid (HCl), dropwise while stirring until the solution becomes acidic (pH ~2). You should observe the precipitation of your neutral 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid.

    • Extract the precipitated product back into a fresh portion of your chosen organic solvent (e.g., ethyl acetate).

    • Repeat the extraction from the aqueous layer to maximize product recovery.

  • Washing and Drying:

    • Combine the organic layers containing your purified product.

    • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.[8]

    • Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid.

Data Presentation: Solvent Selection

The choice of solvent is crucial for a successful extraction. The following table provides a general guide to the solubility of your target compound and common inorganic salts.

Solvent2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid SolubilityCommon Inorganic Salt (e.g., NaCl, MgSO₄) Solubility
Ethyl Acetate HighLow
Dichloromethane HighLow
Water Low (as neutral acid), High (as salt)High
Hexanes LowLow
Visualization: Acid-Base Extraction Workflow

AcidBaseExtraction cluster_0 Initial State cluster_1 Extraction with Base cluster_2 Acidification & Re-extraction cluster_3 Final Isolation Crude Crude Product (Target + Inorganic Salts) in Organic Solvent SeparatoryFunnel1 Separatory Funnel: + Aqueous NaHCO₃ Crude->SeparatoryFunnel1 Add to funnel AqueousLayer1 Aqueous Layer (Deprotonated Target Salt) SeparatoryFunnel1->AqueousLayer1 Shake & Separate OrganicLayer1 Organic Layer (Neutral Impurities) SeparatoryFunnel1->OrganicLayer1 AqueousLayer2 Aqueous Layer: + HCl (acidification) AqueousLayer1->AqueousLayer2 Combine & Acidify Precipitate Precipitated Target (Neutral Acid) AqueousLayer2->Precipitate SeparatoryFunnel2 Separatory Funnel: + Fresh Organic Solvent Precipitate->SeparatoryFunnel2 Re-dissolve & Extract AqueousLayer3 Aqueous Layer (Inorganic Salts) SeparatoryFunnel2->AqueousLayer3 Separate OrganicLayer2 Organic Layer (Purified Target) SeparatoryFunnel2->OrganicLayer2 Drying Dry over Na₂SO₄ OrganicLayer2->Drying Wash & Dry Evaporation Solvent Evaporation Drying->Evaporation PureProduct Pure Product Evaporation->PureProduct

Caption: Workflow for removing inorganic salts via acid-base extraction.

Guide 2: Product "Oiling Out" During Recrystallization After Salt Removal

Symptom: After performing an acid-base extraction, you attempt to recrystallize your 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid, but it separates as an oil instead of forming crystals.

Cause: This phenomenon, known as "oiling out," can occur for several reasons even after the removal of inorganic salts:

  • Residual Water: Trace amounts of water remaining after the extraction can interfere with the crystallization process.

  • Inappropriate Solvent Choice: The boiling point of the recrystallization solvent may be too high, or the compound's solubility may be too high even at low temperatures.[9]

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal lattice.

Solution: Optimized Recrystallization Protocol

Experimental Protocol: Optimized Recrystallization
  • Solvent Selection: The ideal solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[7] For 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid, consider solvents like toluene, xylene, or a mixed solvent system such as ethanol/water or acetic acid/water.[6][10] Perform small-scale solubility tests to identify the optimal solvent or solvent pair.

  • Dissolution: In an Erlenmeyer flask, dissolve your compound in the minimum amount of the chosen hot solvent.

  • Slow Cooling:

    • Allow the flask to cool slowly to room temperature on a benchtop. Do not disturb the flask during this time.

    • Once at room temperature, transfer the flask to an ice bath to maximize crystal formation.

  • Inducing Crystallization (if necessary):

    • If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution.

    • Alternatively, add a seed crystal of your pure compound to initiate crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly under vacuum to remove any residual solvent.

Visualization: Recrystallization Troubleshooting Logic

RecrystallizationTroubleshooting Start Product 'Oils Out' During Recrystallization CheckWater Check for Residual Water (e.g., cloudy organic layer) Start->CheckWater CheckSolvent Evaluate Recrystallization Solvent Start->CheckSolvent CheckCooling Assess Cooling Rate Start->CheckCooling SolutionWater Thoroughly Dry Organic Extract (Brine wash, Na₂SO₄) CheckWater->SolutionWater If present SolutionSolvent Select a Different Solvent or Solvent Pair CheckSolvent->SolutionSolvent If inappropriate SolutionCooling Allow Slow Cooling to Room Temp Before Ice Bath CheckCooling->SolutionCooling If too rapid

Caption: Troubleshooting logic for "oiling out" during recrystallization.

III. References

  • Findlater, M., Guzei, I. A., & Bunge, S. D. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1555. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Sprakel, J., & Schuur, B. (2019). Liquid-liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute streams. Separation and Purification Technology, 222, 208-219. [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]

  • National Renewable Energy Laboratory. (n.d.). Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. [Link]

  • PSC S.p.A. Engineering & Contracting. (n.d.). Liquid-Liquid Extraction and Stripping. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • ResearchGate. (2018). Simple recrystallization method for obtaining pure compound (natural product)?[Link]

  • Royal Society of Chemistry. (2024). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Green Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Ionic Liquids in Carboxylic Acids Separation. PMC. [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction.1. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • ROS. (n.d.). 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid. PubChem. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ChemBK. (2024). 3-BROMO-4-METHOXYPHENYLACETIC ACID. [Link]

  • Semantic Scholar. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. [Link]

  • ResearchGate. (2019). Salts in Organic Synthesis: An Overview and Their Diversified Use. [Link]

  • American Pharmaceutical Review. (n.d.). Solubility for Common Extractable Compounds. [Link]

  • Google Patents. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.

  • Quality Chemicals. (n.d.). Organic & Inorganic Salts. [Link]

  • Frontiers. (n.d.). The Separation and Removal of Inorganic Ions and Organics from Aqueous Solutions. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-methoxyphenylacetic acid. PubChem. [Link]

  • Google Patents. (n.d.). A kind of preparation method of 2 bromine 3 ' methoxyacetophenones.

  • Google Patents. (n.d.). Method for removing unreacted electrophiles from a reaction mixture.

  • Wikipedia. (n.d.). Salt (chemistry). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Society of Chemical Industry. (2025). Organic Solvent-Assisted Crystallization of Inorganic Salts from Acidic Media. [Link]

Sources

Technical Support Hub: Stability & Handling of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid

[2]

Part 1: Executive Stability Matrix[2]

Before proceeding to troubleshooting, review the core stability profile of the compound. This matrix defines the "Safe Operating Area" for your experiments.[2]

ParameterStability StatusCritical Notes
Aqueous Half-life (

)
Moderate (>24h at 4°C)Stable in acidic/neutral pH.[2] Rapid degradation in alkaline media (

).[2]
Photosensitivity High The aryl bromide moiety is susceptible to photolytic debromination.[2] Protect from light.
Oxidation Potential Moderate The

-hydroxy group is prone to oxidative decarboxylation to form the corresponding benzaldehyde.[2]
Chiral Stability pH Dependent Risk of racemization via enolization in basic conditions (

).[2]
Solubility Low (<5 mg/mL in water)Requires co-solvent (DMSO/Ethanol) or pH adjustment for high concentrations.[2]

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My aqueous stock solution turned yellow/brown overnight."

Diagnosis: Oxidative Degradation or Photolysis.[2] Technical Explanation: The yellowing is likely due to the formation of 3-bromo-4-methoxybenzaldehyde (via oxidative decarboxylation) or radical coupling products resulting from photodebromination.[2] The benzylic alcohol position is sensitive to oxidation, especially if the solution was not degassed or was exposed to ambient light.

Corrective Action:

  • Light Protection: Always wrap vials in aluminum foil or use amber glassware.[2]

  • Deoxygenation: Purge aqueous buffers with Nitrogen or Argon for 15 minutes prior to dissolution.[2]

  • Antioxidants: For non-biological assays, add 0.1% sodium metabisulfite or EDTA to chelate trace metals that catalyze oxidation.[2]

Issue 2: "I see a new peak at RRT ~0.8 in my HPLC chromatogram."

Diagnosis: Decarboxylation Product (Benzaldehyde derivative).[2] Technical Explanation: In HPLC analysis, the corresponding benzaldehyde (3-bromo-4-methoxybenzaldehyde) typically elutes earlier than the parent acid due to the loss of the polar carboxylic acid group. This transformation is catalyzed by heat and transition metals.[2]

Validation Protocol:

  • Inject a standard of 3-bromo-4-methoxybenzaldehyde .[2] If the retention time matches the impurity, oxidative decarboxylation is confirmed.

  • Prevention: Store samples at 4°C in an autosampler. Avoid leaving samples at room temperature for >4 hours.[2]

Issue 3: "The optical rotation of the solution decreased over time."

Diagnosis: Base-Catalyzed Racemization.[2] Technical Explanation: The


2

22

Corrective Action:

  • pH Control: Maintain pH < 7.0. The compound is most configurationally stable in acidic buffers (pH 3–5).[2]

  • Buffer Selection: Avoid phosphate buffers at pH > 7.5; use acetate or citrate buffers for lower pH ranges.[2]

Issue 4: "Precipitation occurs upon diluting my DMSO stock into culture media."

Diagnosis: Solubility Crash (Hydrophobic Effect).[2] Technical Explanation: The 3-Bromo and 4-Methoxy substituents significantly increase the lipophilicity (

22

Optimization Protocol:

  • Stepwise Dilution: Dilute DMSO stock 1:10 into PBS with vortexing, then dilute further.

  • Limit Final Concentration: Ensure final concentration is

    
     for purely aqueous assays.
    
  • Cyclodextrins: Use 2-hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    -CD) as a solubilizing excipient (1-5% w/v) to encapsulate the hydrophobic phenyl ring.[2]

Part 3: Mechanistic Visualization

The following diagram illustrates the competing degradation pathways. Understanding these pathways allows you to select the correct inhibitors (e.g., light protection vs. pH control).

DegradationPathwaysParent2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid(Target Molecule)RadicalAryl Radical IntermediateParent->Radicalhv (UV Light)Homolytic CleavageKetone3-Bromo-4-methoxy-benzoylformic acid(Ketone)Parent->KetoneOxidation[O]Aldehyde3-Bromo-4-methoxy-benzaldehyde(Decarboxylation)Parent->AldehydeOxidativeDecarboxylation(-CO2)EnolatePlanar EnolateIntermediateParent->EnolateBase (OH-)DeprotonationDebrominated2-(4-methoxyphenyl)-2-hydroxyacetic acid(Debromination)Radical->DebrominatedH-Abstraction(Solvent)RacemateRacemic Mixture(R/S Isomers)Enolate->RacemateReprotonation

Figure 1: Primary degradation pathways of 3-Bromo-4-methoxymandelic acid in aqueous solution.[2] Red paths indicate irreversible chemical changes; green paths indicate stereochemical loss.[2]

Part 4: Validated Experimental Protocols

Protocol A: Preparation of a Stable Aqueous Stock Solution (1 mM)

Objective: Create a working solution stable for 24–48 hours at 4°C.

  • Weighing: Weigh 2.61 mg of the compound (MW

    
     261.07  g/mol ).
    
  • Primary Solubilization: Dissolve fully in 100

    
     of molecular biology grade DMSO (dimethyl sulfoxide). Note: The compound dissolves readily in organic solvents.[1]
    
  • Buffer Preparation: Prepare 9.9 mL of 10 mM Ammonium Acetate buffer (pH 5.0) .

    • Why pH 5.0? This pH balances solubility (ionized carboxylate) with stability (minimizes racemization and oxidation).[2]

  • Mixing: Slowly add the DMSO solution to the buffer while vortexing.

  • Filtration: Filter through a 0.22

    
     PVDF syringe filter (low protein binding) to remove micro-precipitates.[2]
    
  • Storage: Aliquot into amber microcentrifuge tubes and store at -20°C. Avoid freeze-thaw cycles.

Protocol B: Forced Degradation Stress Test (User Validation)

Objective: Determine if the compound is stable under your specific assay conditions.

  • Control: Prepare a fresh 100

    
     solution in your assay buffer. Inject immediately into HPLC (Time 0).
    
  • Stress Condition 1 (Oxidation): Add

    
    
    
    
    to an aliquot.[2] Incubate 2 hours at RT.
  • Stress Condition 2 (pH): Adjust an aliquot to pH 10 with NaOH. Incubate 2 hours at RT.

  • Stress Condition 3 (Light): Expose an aliquot to ambient light (window sill) for 4 hours.

  • Analysis: Analyze all samples via HPLC-UV (254 nm).

    • Pass Criteria: >95% recovery of parent peak area compared to Control.[2]

References

  • Mandelic Acid Stability & Solubility

    • Lorenz, H., & Seidel-Morgenstern, A. (2004).[2][3] A contribution to the mandelic acid phase diagram. Thermochimica Acta. (Establishes solubility profiles and thermal stability of mandelic acid derivatives).

  • Photostability of Aryl Bromides

    • Uria, U., et al. (2018).[2][4] Selective photoredox direct arylations of aryl bromides in water. Organic & Biomolecular Chemistry. (Details the mechanism of aryl bromide photolysis and radical debromination in aqueous media).

  • Racemization Mechanisms

    • Gamble, A., et al. (2010).[2] Chiral Tailor-Made Solvents and Their Impact on Solution Thermodynamics. Crystal Growth & Design. (Discusses the enantiomeric stability and solubility differences of mandelic acid derivatives).

    • [2]

  • General Handling of Halogenated Phenolic Ethers

    • BenchChem Technical Safety Data. Stability of 4-Bromo-2-methoxyphenol under acidic/basic conditions. (Provides analog data for the stability of the bromo-methoxy-phenyl core).

Technical Support Center: Overcoming Steric Hindrance in Reactions of 3-Bromo-4-methoxyphenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming steric hindrance in chemical reactions involving 3-bromo-4-methoxyphenyl compounds. The unique substitution pattern of this scaffold presents specific challenges that can impede reaction efficiency and yield. This resource offers field-proven insights and detailed protocols to help you navigate these complexities.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding reactions with 3-bromo-4-methoxyphenyl derivatives.

Q1: What makes 3-bromo-4-methoxyphenyl compounds challenging substrates in cross-coupling reactions?

A1: The primary challenge arises from steric hindrance. The bromine atom is situated ortho to a methoxy group. This proximity creates a sterically congested environment around the reactive C-Br bond, which can significantly hinder the approach of the catalyst and the coupling partner.[1][2] This steric bulk can slow down or even prevent crucial steps in the catalytic cycle, such as oxidative addition.[3]

Q2: How does the methoxy group electronically influence the reactivity of the C-Br bond?

A2: The methoxy group is electron-donating, which increases the electron density of the aromatic ring. This electronic effect can make the oxidative addition of the palladium catalyst to the C-Br bond more challenging, as this step is generally favored by electron-deficient aryl halides.[4]

Q3: What are the most common side reactions observed when struggling with steric hindrance in these systems?

A3: Common side reactions include:

  • Protodebromination: The replacement of the bromine atom with a hydrogen atom, leading to the formation of 3-methoxyanisole.

  • Homocoupling: The coupling of two molecules of the starting material or the boronic acid partner (in Suzuki-Miyaura reactions).

  • Decomposition: At elevated temperatures required to overcome steric hindrance, sensitive functional groups on the substrates may degrade.

Q4: Is there a general "best" catalyst or ligand for all reactions with this substrate?

A4: There is no single "one-size-fits-all" solution. The optimal catalyst and ligand combination is highly dependent on the specific reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and the nature of the coupling partner. However, a general principle is to use bulky, electron-rich phosphine ligands, which are known to be effective for sterically demanding substrates.[5][6][7]

II. Troubleshooting Guide: Reaction-Specific Strategies

This section provides detailed troubleshooting workflows for common cross-coupling reactions involving 3-bromo-4-methoxyphenyl compounds.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds, but it can be challenging with sterically hindered substrates.[8]

Troubleshooting Workflow: Suzuki-Miyaura Coupling

G cluster_0 Problem: Low Yield or No Reaction start Low Yield / No Reaction ligand Step 1: Optimize Ligand - Use bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) - Increase ligand:Pd ratio (e.g., 2:1 to 4:1) start->ligand Initial Check catalyst Step 2: Evaluate Palladium Source - Use Pd(OAc)2 or Pd2(dba)3 - Consider pre-formed catalysts ligand->catalyst Ligand OK? base Step 3: Screen Bases - Stronger, non-nucleophilic bases (K3PO4, Cs2CO3) - Ensure anhydrous conditions catalyst->base Catalyst OK? conditions Step 4: Adjust Reaction Conditions - Increase temperature (80-120 °C) - Use a higher boiling point solvent (e.g., toluene, dioxane) base->conditions Base OK? success Reaction Successful conditions->success Conditions OK? G cluster_1 Problem: Incomplete Conversion or Side Products start Low Conversion / Side Products ligand Step 1: Select Appropriate Ligand - Use bulky dialkylbiaryl phosphines (e.g., RuPhos, BrettPhos) - For primary amines, Josiphos-type ligands can be effective start->ligand Initial Check base Step 2: Optimize Base - Strong, non-nucleophilic bases are crucial (e.g., LHMDS, NaOtBu, K3PO4) - Base strength can influence selectivity ligand->base Ligand OK? amine Step 3: Consider Amine Source - For ammonia coupling, use an ammonia surrogate or ammonium salt - Ensure purity of the amine base->amine Base OK? conditions Step 4: Fine-tune Conditions - Temperature optimization is key (80-110 °C) - Ensure strict inert atmosphere amine->conditions Amine Source OK? success High Yield of Desired Amine conditions->success Conditions OK?

Sources

Technical Support Center: Minimizing Debromination Side Reactions in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting and minimizing debromination side reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the unwanted removal of bromine atoms during their synthetic routes. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying mechanisms to empower you to make informed decisions in your experimental design.

Introduction to Debromination

Debromination, a specific type of dehalogenation, is the chemical reaction involving the cleavage of a carbon-bromine (C-Br) bond.[1] While sometimes a desired transformation, it frequently occurs as an unwanted side reaction, particularly in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.[2] This leads to the formation of hydrodebrominated byproducts, reducing the yield of the desired product and complicating purification.[2]

The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[3] Aryl and heteroaryl bromides are common substrates that are susceptible to this side reaction.[3] Understanding the factors that promote debromination is the first step toward its mitigation.

Core Mechanisms of Debromination

The predominant mechanism for debromination in cross-coupling reactions involves the formation of a palladium-hydride (Pd-H) species.[3] This highly reactive intermediate can be generated through several pathways, including the reaction of the palladium complex with bases, solvents (especially protic ones like alcohols), or trace amounts of water.[3][4] Once formed, the Pd-H species can participate in a competing reaction pathway, leading to the undesired debrominated product.

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"Aryl_Bromide" [label="Ar-Br", fillcolor="#F1F3F4"]; "Pd(0)L_n" [label="Pd(0)Lₙ", fillcolor="#F1F3F4"]; "Oxidative_Addition" [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar_Pd_Br_L_n" [label="Ar-Pd(II)-Br\n Lₙ", fillcolor="#F1F3F4"]; "Hydride_Source" [label="Hydride Source\n(e.g., Base, Solvent, H₂O)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pd_H_Formation" [label="Pd-H Formation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar_Pd_H_L_n" [label="Ar-Pd(II)-H\n Lₙ", fillcolor="#F1F3F4"]; "Reductive_Elimination_Desired" [label="Reductive\nElimination\n(Desired)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reductive_Elimination_Undesired" [label="Reductive\nElimination\n(Undesired)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Desired_Product" [label="Desired Product\n(Ar-Nu)", fillcolor="#F1F3F4"]; "Debrominated_Byproduct" [label="Debrominated Byproduct\n(Ar-H)", fillcolor="#F1F3F4"]; "Nu" [label="Nucleophile\n(e.g., R-B(OH)₂)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Transmetalation" [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar_Pd_Nu_L_n" [label="Ar-Pd(II)-Nu\n Lₙ", fillcolor="#F1F3F4"];

"Aryl_Bromide" -> "Oxidative_Addition" [color="#5F6368"]; "Pd(0)L_n" -> "Oxidative_Addition" [color="#5F6368"]; "Oxidative_Addition" -> "Ar_Pd_Br_L_n" [color="#5F6368"]; "Ar_Pd_Br_L_n" -> "Transmetalation" [color="#5F6368"]; "Nu" -> "Transmetalation" [color="#5F6368"]; "Transmetalation" -> "Ar_Pd_Nu_L_n" [color="#5F6368"]; "Ar_Pd_Nu_L_n" -> "Reductive_Elimination_Desired" [color="#5F6368"]; "Reductive_Elimination_Desired" -> "Desired_Product" [color="#5F6368"]; "Reductive_Elimination_Desired" -> "Pd(0)L_n" [label="Catalyst\nRegeneration", color="#5F6368"];

"Ar_Pd_Br_L_n" -> "Pd_H_Formation" [color="#EA4335", style=dashed, label="Side Reaction"]; "Hydride_Source" -> "Pd_H_Formation" [color="#EA4335", style=dashed]; "Pd_H_Formation" -> "Ar_Pd_H_L_n" [color="#EA4335", style=dashed]; "Ar_Pd_H_L_n" -> "Reductive_Elimination_Undesired" [color="#EA4335", style=dashed]; "Reductive_Elimination_Undesired" -> "Debrominated_Byproduct" [color="#EA4335", style=dashed]; "Reductive_Elimination_Undesired" -> "Pd(0)L_n" [label="Catalyst\nRegeneration", color="#EA4335", style=dashed]; } end_dot Caption: Competing pathways in Pd-catalyzed cross-coupling.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during synthesis and provides actionable solutions based on mechanistic principles.

Issue 1: Significant formation of debrominated byproduct.

Q1: I am observing a significant amount of the debrominated byproduct in my reaction. What are the most likely causes?

A1: Significant debromination is typically traced back to one or more of the following factors: reaction temperature, choice of base, catalyst/ligand system, and the presence of hydride sources.[2][5]

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of debromination, sometimes more than the desired coupling reaction.[2]

  • Choice of Base: Strong bases, especially in the presence of protic solvents, can promote the formation of palladium-hydride species that lead to reductive debromination.[3][5] Organic bases like triethylamine (Et₃N) can sometimes act as hydride donors.[5]

  • Palladium Catalyst and Ligands: The electronic and steric properties of the ligands play a crucial role. Electron-rich and bulky ligands can sometimes favor the reductive elimination pathway that leads to debromination.[2][3]

  • Presence of Hydride Sources: Impurities in reagents or solvents that can act as hydride donors can contribute to debromination.[2] Solvents like alcohols can also be a source of hydrides.[3]

Issue 2: Debromination is particularly problematic with my heteroaromatic substrate.

Q2: I'm working with an N-heterocyclic bromide (e.g., bromoindole, bromopyrazole) and observing excessive debromination. Are these substrates more susceptible?

A2: Yes, electron-deficient aryl halides and particularly N-heterocyclic halides are more susceptible to dehalogenation.[3] The presence of a nitrogen atom in the ring can sometimes complicate the reaction, potentially by coordinating to the palladium catalyst.[3] For N-H containing heterocycles like indoles and pyrroles, the acidic N-H proton can interfere with the catalytic cycle.[6] Deprotonation by the base increases the electron density of the ring, which can make the C-Br bond more susceptible to cleavage.[6]

Issue 3: My reaction is sluggish, and I'm seeing more debromination as I try to push it to completion.

Q3: My desired cross-coupling reaction is slow, and when I increase the temperature or reaction time, the main result is more debrominated byproduct. What's happening?

A3: A sluggish desired reaction provides a larger window of opportunity for side reactions like debromination to occur.[3] The root cause could be a slow oxidative addition or a slow transmetalation step.[3] Simply increasing the temperature may accelerate debromination more than the desired reaction.[2]

Strategies for Minimizing Debromination

A systematic approach to optimizing reaction parameters is crucial for minimizing debromination. The following sections provide detailed guidance on key experimental variables.

Temperature Optimization

Controlling the reaction temperature is one of the most straightforward methods to reduce debromination.

Causality: Higher temperatures provide the activation energy for various reaction pathways. The debromination pathway often has a different activation energy than the desired cross-coupling. By lowering the temperature, you can often find a window where the rate of the desired reaction is reasonable, while the rate of debromination is significantly suppressed.[2]

Experimental Protocol: Temperature Screening

  • Set up parallel reactions: Prepare a series of identical reactions in parallel.

  • Vary the temperature: Run each reaction at a different, precisely controlled temperature (e.g., 60 °C, 70 °C, 80 °C, 90 °C, 100 °C). Ensure accurate temperature monitoring and control.[7]

  • Monitor reaction progress: At set time points, take aliquots from each reaction and analyze them by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR) to determine the ratio of desired product to the debrominated byproduct.

  • Analyze the data: Plot the product-to-byproduct ratio against temperature to identify the optimal temperature that maximizes the yield of the desired product while minimizing debromination.

Judicious Selection of the Base

The choice of base is critical and can dramatically influence the extent of debromination.[5]

Causality: The base's primary role is to facilitate transmetalation or neutralize the acid formed during the reaction.[5] However, strong bases can deprotonate other species in the reaction mixture, leading to the formation of Pd-H species.[5] Weaker inorganic bases are often preferred to minimize this side reaction.[3][5]

Base TypeGeneral RecommendationRationale
Strong Bases (e.g., NaOH, KOH, Alkoxides) Avoid if possibleCan promote side reactions and Pd-H formation.[2][3]
Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃) Good starting pointGenerally milder and effective in many cross-coupling reactions.[3][6]
Phosphate Bases (e.g., K₃PO₄) Try if carbonates are not optimalCan be particularly effective in specific systems.[3][6]
Organic Amine Bases (e.g., Et₃N) Use with caution, especially in Heck reactionsCan act as hydride donors, directly leading to debromination.[5]
Strategic Choice of Catalyst and Ligand

The ligand environment around the palladium center profoundly impacts the catalytic activity and selectivity.

Causality: Ligands influence the electron density and steric bulk at the palladium center. This, in turn, affects the rates of oxidative addition, transmetalation, and reductive elimination. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can sometimes promote the reductive elimination of the desired product over the debromination pathway.[3] However, in some cases, they can also favor the formation of the undesired Ar-H product.[2] Therefore, ligand screening is often necessary.

dot graph "Ligand_Selection_Logic" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Start" [label="Debromination Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Current_Ligand" [label="Analyze Current Ligand\n(e.g., PPh₃)", fillcolor="#F1F3F4"]; "Screen_Ligands" [label="Screen a Panel of Ligands", shape=diamond, style=filled, fillcolor="#FBBC05"]; "Bulky_Electron_Rich" [label="Bulky, Electron-Rich Ligands\n(e.g., SPhos, XPhos, NHCs)", fillcolor="#F1F3F4"]; "Less_Donating" [label="Less Electron-Donating Ligands", fillcolor="#F1F3F4"]; "Optimization" [label="Optimize Other Parameters\n(Base, Solvent, Temp)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Success" [label="Debromination Minimized", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Current_Ligand" [color="#5F6368"]; "Current_Ligand" -> "Screen_Ligands" [color="#5F6368"]; "Screen_Ligands" -> "Bulky_Electron_Rich" [label="Try First", color="#5F6368"]; "Screen_Ligands" -> "Less_Donating" [label="If Unsuccessful", color="#5F6368"]; "Bulky_Electron_Rich" -> "Optimization" [color="#5F6368"]; "Less_Donating" -> "Optimization" [color="#5F6368"]; "Optimization" -> "Success" [color="#5F6368"]; } end_dot Caption: Ligand screening workflow for minimizing debromination.

Solvent Effects

The reaction medium can influence the debromination pathway by acting as a proton or hydride source.

Causality: Protic solvents (e.g., alcohols, water) can be a direct source of protons, facilitating hydrodehalogenation.[3] Aprotic solvents are generally preferred to minimize potential proton sources.[2]

Solvent TypeGeneral RecommendationRationale
Aprotic Solvents (e.g., Toluene, Dioxane, THF, DMF) Generally preferredMinimize potential proton and hydride sources.[2]
Protic Solvents (e.g., Alcohols, Water) Use with caution or in specific ratios with aprotic solventsCan be a source of hydrides and protons, leading to debromination.[3]
Substrate Modification: The Use of Protecting Groups

For certain substrates, particularly N-H containing heterocycles, the most effective strategy is to protect the reactive functional group.

Causality: Protecting the acidic N-H proton of an indole or pyrrole prevents its interference in the catalytic cycle.[6] This modification alters the electronic properties of the substrate and can significantly suppress the debromination side reaction.[6]

Common Protecting Groups for N-H Heterocycles:

  • Boc (tert-Butoxycarbonyl): A common protecting group that can sometimes be removed under the reaction conditions.[8]

  • SEM ((2-(Trimethylsilyl)ethoxy)methyl): A robust protecting group that is stable under a variety of cross-coupling conditions and can be removed with fluoride sources.[6]

  • Sulfonyl groups (e.g., Tosyl): Electron-withdrawing groups that can enhance stability but may require harsher deprotection conditions.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-5-bromoindole

  • Reaction Setup: To a reaction vessel, add N-Boc-5-bromoindole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (3 mol %), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).

  • Heating: Heat the reaction mixture to 80-90 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]

This protocol provides a starting point, and further optimization of the catalyst, base, and solvent may be necessary for different substrates.

Conclusion

Minimizing debromination is a multifaceted challenge that requires a systematic and mechanistically informed approach to reaction optimization. By carefully considering the interplay between temperature, base, catalyst, ligand, solvent, and substrate, researchers can significantly enhance the efficiency and selectivity of their synthetic transformations. This guide provides a framework for troubleshooting and a set of actionable strategies to overcome this common side reaction.

References

  • BenchChem. (2025). Choosing the right base to minimize side reactions with 4-Bromobiphenyl.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. (n.d.).
  • Radleys. (n.d.).
  • An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. (2025, August 7).

Sources

Technical Support Center: Purification of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights and troubleshooting strategies for successfully purifying this valuable synthetic intermediate using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid?

The primary challenge stems from the compound's high polarity. It possesses both a carboxylic acid and a hydroxyl group, which can lead to strong interactions with the standard silica gel stationary phase. This often results in significant band tailing or streaking, and in some cases, the compound may fail to elute from the column with common solvent systems.[1][2]

Q2: What stationary phase is recommended for this purification?

Silica gel (SiO₂) (60 Å, 230-400 mesh) is the most common and cost-effective choice for the initial purification of this compound.[3] However, due to its acidic nature, it can cause issues like tailing with acidic analytes.[1][4] If severe tailing or compound decomposition is observed, alternative stationary phases can be considered:

  • Deactivated (Neutral) Silica Gel: Less acidic and can reduce unwanted interactions.[1]

  • Alumina (Al₂O₃): Can be obtained in acidic, neutral, or basic forms. Neutral or acidic alumina may be a suitable alternative if silica proves problematic.[1]

Q3: How do I select an appropriate mobile phase (solvent system)?

The selection process should always begin with Thin-Layer Chromatography (TLC).[5][6] The goal is to find a solvent system that provides a Retention Factor (Rf) value for the target compound between 0.3 and 0.7 .[7]

Given the compound's polarity, a good starting point is a mixture of a non-polar solvent and a polar solvent.[6]

  • Initial System: Hexane/Ethyl Acetate. It is likely that you will need a high proportion of ethyl acetate.

  • Increasing Polarity: If the compound does not move from the baseline (Rf ≈ 0), the polarity of the mobile phase must be increased.[7] This can be achieved by adding a more polar solvent like methanol to the ethyl acetate. A common system for highly polar compounds is Dichloromethane/Methanol.[8]

  • Reducing Tailing: The carboxylic acid moiety is often the cause of streaking on the TLC plate. To mitigate this, add a small amount (0.5-1%) of a modifier like acetic acid to the mobile phase.[4] This helps to saturate the acidic binding sites on the silica gel, resulting in a more symmetrical spot.

Q4: What are the likely impurities I need to separate?

Impurities will largely depend on the synthetic route used. Common contaminants may include:

  • Unreacted Starting Materials: Such as 3-bromo-4-methoxybenzaldehyde or related phenylacetic acid precursors.[9][10]

  • Over-brominated Byproducts: Compounds with additional bromine atoms on the aromatic ring.[11]

  • Synthetic Reagents and Side-Products: Other non-polar or less polar intermediates from the synthesis.

TLC analysis of the crude reaction mixture alongside the starting materials is essential to visualize these impurities and ensure the chosen solvent system can separate them from the desired product.[6]

Q5: My compound seems to be decomposing on the TLC plate. How can I confirm this and what should I do?

If you suspect your compound is unstable on silica gel, you can perform a 2D TLC analysis .[1][8]

  • Spot the crude mixture in one corner of a square TLC plate.

  • Develop the plate in a chosen solvent system.

  • Remove the plate, dry it completely, and rotate it 90 degrees.

  • Develop the plate again in the same solvent system.

If the compound is stable, all spots will align on the diagonal of the plate. If new spots appear off the diagonal, it indicates decomposition on the stationary phase.[8] In this case, consider switching to a less acidic stationary phase like deactivated silica or alumina.[1]

Visualized Experimental Workflow

The following diagram outlines the logical flow of the purification process, from initial analysis to the isolation of the final product.

PurificationWorkflow cluster_prep Phase 1: Method Development cluster_purification Phase 2: Separation cluster_analysis Phase 3: Analysis & Isolation Crude Crude Product TLC TLC Analysis & Solvent Optimization Crude->TLC Spot Pack Pack Chromatography Column TLC->Pack Optimized System Load Load Sample Pack->Load Elute Elute with Gradient & Collect Fractions Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for column chromatography purification.

Detailed Purification Protocol

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

  • The target compound and its precursors may cause skin, eye, and respiratory irritation.[12][14][15] Avoid inhalation of dust and direct contact with skin and eyes.[13]

Step 1: Thin-Layer Chromatography (TLC) Optimization
  • Prepare Sample: Dissolve a small amount (~1 mg) of the crude product in a few drops of a suitable solvent (e.g., ethyl acetate or methanol).

  • Spot Plate: Use a capillary tube to apply a small spot of the dissolved sample onto the baseline of a silica gel TLC plate.[5]

  • Develop Plate: Place the plate in a developing chamber containing a pre-equilibrated mobile phase. Test various solvent systems to achieve the target Rf of 0.3-0.7.[7]

  • Visualize: Remove the plate, mark the solvent front, and visualize the spots under a UV lamp (254 nm).[5] The aromatic compound should appear as a dark spot.

Solvent System (v/v) Observations & Recommendations
80:20 Hexane / Ethyl AcetateProduct likely at baseline (Rf ≈ 0). Impurities may be visible.
50:50 Hexane / Ethyl AcetateProduct may start to move. Increase polarity.
95:5 Ethyl Acetate / MethanolA potential starting point for moving a polar compound.
98:2 Dichloromethane / Methanol + 0.5% Acetic Acid Recommended System. The DCM/MeOH provides the necessary polarity, while the acetic acid prevents tailing of the carboxylic acid. Adjust ratio as needed.[4]
Step 2: Column Preparation (Slurry Packing)
  • Select Column: Choose a glass column with a diameter that allows for a stationary phase height-to-diameter ratio of approximately 8:1 to 10:1.

  • Prepare Slurry: In a beaker, mix the required amount of silica gel (typically 30-50 times the weight of the crude sample) with the initial, least polar mobile phase (e.g., 100% Dichloromethane).[16] Stir to create a uniform slurry and remove air bubbles.

  • Pack Column: Place a small plug of cotton or glass wool at the bottom of the column.[16] Add a layer of sand. Pour the silica slurry into the column in one continuous motion.

  • Settle Bed: Continuously tap the side of the column gently to ensure an even, compact bed.[16] Open the stopcock to drain excess solvent, but never let the solvent level fall below the top of the silica bed.

  • Add Sand: Once the bed is settled, add a thin layer of sand on top to protect the silica surface from disturbance during sample loading.[4]

Step 3: Sample Loading

For compounds that are solids, the dry loading method is highly recommended to achieve a narrow, concentrated starting band.[4]

  • Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone).

  • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

  • Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this powder to the top of the prepared column.

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully add the initial, low-polarity mobile phase to the column. Open the stopcock and begin collecting fractions in test tubes.

  • Apply Pressure: Use gentle air pressure to achieve a steady flow rate (a few cm per minute).

  • Gradient Elution: Gradually increase the polarity of the mobile phase according to your TLC optimization. For example, start with 100% DCM, then move to 99:1 DCM/MeOH, then 98:2 DCM/MeOH, and so on. A slow, gradual increase in polarity generally yields the best separation.[4]

  • Collect Fractions: Collect fractions of a consistent volume (e.g., 10-20 mL) throughout the entire process.

Step 5: Analysis and Isolation
  • Monitor Fractions: Spot every few fractions on a TLC plate and develop it using your optimized solvent system to identify which fractions contain your pure product.

  • Combine Fractions: Combine all fractions that show a single, clean spot corresponding to the desired product.

  • Isolate Product: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid.

Comprehensive Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

TroubleshootingLogic TLC Analyze TLC Result Rf_low Rf is too low (<0.2) (Spot at baseline) TLC->Rf_low Problem Rf_high Rf is too high (>0.8) (Spot at solvent front) TLC->Rf_high Problem Tailing Spot is streaked or tailed TLC->Tailing Problem Good_Rf Rf is optimal (0.3-0.7) Spot is symmetrical TLC->Good_Rf Ideal Sol_Inc Action: Increase Mobile Phase Polarity Rf_low->Sol_Inc Solution Sol_Dec Action: Decrease Mobile Phase Polarity Rf_high->Sol_Dec Solution Sol_Mod Action: Add Modifier (e.g., 0.5% Acetic Acid) Tailing->Sol_Mod Solution Proceed Action: Proceed to Column Chromatography Good_Rf->Proceed Next Step

Caption: Logic for troubleshooting mobile phase selection via TLC.

Problem: Poor separation of the product from an impurity.
  • Potential Cause: The polarity of the mobile phase is not optimized to differentiate between the compounds.

  • Recommended Solution:

    • Fine-tune the Solvent Ratio: Try smaller, incremental changes in your solvent ratio. For example, if 95:5 Ethyl Acetate/Methanol doesn't work, try 97:3.

    • Change Solvents: If fine-tuning fails, try a completely different solvent system with different selectivities (e.g., Toluene/Acetone or Dichloromethane/Acetonitrile). The goal is to alter the specific interactions between the analytes, the mobile phase, and the stationary phase.[1]

Problem: The product does not elute from the column.
  • Potential Cause: The mobile phase is not polar enough to displace the highly polar compound from the silica gel.

  • Recommended Solution:

    • Increase Polarity Drastically: If a gradual increase is not working, you may need to switch to a much more polar system. A solvent system of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane, can be effective for eluting very polar, acidic, or basic compounds.[1][8]

    • Check for Insolubility: It is rare, but the compound could have crystallized at the top of the column if it is not very soluble in the mobile phase, blocking flow.[1] This would require unpacking the column to recover the material.

Problem: The product bands are tailing or streaking down the column.
  • Potential Cause: This is the most common issue for this compound. The acidic proton of the carboxylic acid is strongly interacting with the acidic silanol groups (Si-OH) on the silica gel surface, causing an uneven elution front.

  • Recommended Solution:

    • Add an Acidic Modifier: Add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase.[4] The modifier will protonate the silica surface, reducing the strong ionic interactions with your compound and leading to sharper, more symmetrical bands.

    • Reduce Sample Load: Overloading the column can exacerbate tailing. Ensure you are using an appropriate ratio of silica to crude product (at least 30:1).[4]

Problem: The purified product yield is very low.
  • Potential Cause 1: The fractions were not analyzed correctly, and some product was discarded.

  • Solution 1: Re-run TLC on all collected fractions to ensure no product was missed.

  • Potential Cause 2: The compound is irreversibly adsorbed or decomposed on the silica gel.

  • Solution 2: Perform the 2D TLC test as described in the FAQs to check for stability.[1][8] If decomposition is confirmed, switch to a more inert stationary phase like deactivated silica or alumina.

  • Potential Cause 3: The fractions are very dilute, and the product is not visible by TLC.

  • Solution 3: Try concentrating a few of the fractions in the expected elution range and re-running the TLC.[1]

References

  • National Center for Biotechnology Information. (2008). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. PubMed Central. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • MDPI. (2025). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. [Link]

  • Taylor & Francis Online. Mandelic acid – Knowledge and References. [Link]

  • Semantic Scholar. Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. [Link]

  • ResearchGate. (n.d.). Chemical structures of mandelic acid derivatives. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: TLC Tips. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. [Link]

  • York University, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. PubMed Central. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography. [Link]

  • Universität Freiburg. O‐p‐Methoxyphenyl α‐Hydroxycarboxylic Acids as Versatile Hydroxyalkylation Agents for Photocatalysis. [Link]

  • University of Victoria, Department of Chemistry. Column chromatography. [Link]

  • AGA Analytical. Thin Layer Chromatography (TLC). [Link]

  • ChemBK. (2024). 3-BROMO-4-METHOXYPHENYLACETIC ACID. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • Chem-Impex. 2-Bromo-4-methoxyphenylacetic acid. [Link]

  • Semantic Scholar. [PDF] 2-(3-Bromo-4-methoxyphenyl)acetic acid. [Link]

  • Google Patents. CN106242957A - A kind of preparation method of 2 bromine 3 ' methoxyacetophenones.

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for Purity Assessment of 3-Bromo-4-methoxymandelic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded framework for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-bromo-4-methoxymandelic acid. We will explore a systematic approach to method development, compare viable analytical alternatives, and provide detailed experimental protocols. The methodologies described herein are designed to ensure scientific integrity and align with industry best practices for drug development and quality control.

Introduction: The Analytical Challenge of 3-Bromo-4-methoxymandelic Acid

3-Bromo-4-methoxymandelic acid is a substituted aromatic carboxylic acid. Its structure, featuring a hydrophilic carboxylic acid and a hydroxyl group, alongside a moderately hydrophobic brominated and methoxylated phenyl ring, presents a unique set of challenges for chromatographic separation. A successful HPLC method must be capable of retaining this polar, acidic compound while providing sufficient resolution from potential process impurities and degradation products.

The development of a stability-indicating assay is paramount, as it must be able to separate the intact active pharmaceutical ingredient (API) from any products that may form under various stress conditions.[1] This ensures that the method is fit for purpose throughout the drug development lifecycle, from initial process development to final product stability testing.

Strategic HPLC Method Development: A Comparative Approach

The cornerstone of effective HPLC method development lies in a systematic evaluation of stationary and mobile phases to achieve optimal selectivity, efficiency, and analysis time.

Column Selection: Tailoring the Stationary Phase

Given the polar and acidic nature of 3-bromo-4-methoxymandelic acid, several reversed-phase column chemistries are viable candidates.[2][3] The choice of stationary phase will significantly impact retention and selectivity.

Stationary PhaseMechanism of InteractionAdvantages for 3-Bromo-4-methoxymandelic AcidPotential Disadvantages
Standard C18 Primarily hydrophobic interactions.Good starting point, widely available, good retention for the aromatic ring.Potential for poor retention of polar impurities, risk of peak tailing for the acidic analyte due to silanol interactions.
Polar-Embedded C18 Mixed-mode with hydrophobic and polar (e.g., amide, carbamate) interactions.Enhanced retention of polar compounds, improved peak shape for acidic analytes due to shielding of residual silanols.[4]Selectivity may differ significantly from standard C18, requiring re-optimization.
Pentafluorophenyl (PFP) Multiple interaction modes including hydrophobic, π-π, dipole-dipole, and ion-exchange.Unique selectivity for aromatic and halogenated compounds, potentially excellent for resolving positional isomers and related substances.[5]Retention behavior can be more complex to predict compared to C18 phases.

Recommendation: Initial screening should involve a standard C18 column to establish a baseline. For optimization and improved peak shape, a polar-embedded C18 is a strong second choice. A PFP column should be considered if the initial C18 screening fails to resolve critical impurity pairs, particularly those with similar hydrophobicity but different electronic properties.

Mobile Phase Optimization: The Key to Selectivity

The mobile phase composition, particularly its pH and organic modifier, is a powerful tool for manipulating the retention and selectivity of ionizable compounds.[6][7]

2.2.1. pH Control:

For an acidic compound like 3-bromo-4-methoxymandelic acid, controlling the pH of the mobile phase is critical.[8] To ensure good peak shape and consistent retention, the mobile phase pH should be set at least 2 pH units below the pKa of the carboxylic acid group. This suppresses its ionization, leading to better retention on a reversed-phase column. A mobile phase acidified with 0.1% formic acid or phosphoric acid is a common and effective starting point.[9]

2.2.2. Organic Modifier:

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.

  • Acetonitrile: Generally offers lower viscosity (leading to higher efficiency and lower backpressure) and is a weaker solvent than methanol for many compounds, which can provide different selectivity.

  • Methanol: Can offer alternative selectivity due to its protic nature and different hydrogen bonding capabilities.

Recommendation: Begin with a gradient elution using acetonitrile and an acidified aqueous phase to quickly assess the impurity profile. If necessary, methanol should be evaluated as an alternative organic modifier to alter selectivity.

Workflow for HPLC Method Development

The following diagram illustrates a logical workflow for the systematic development of an HPLC method for 3-bromo-4-methoxymandelic acid.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Validation Analyte Characterization Analyte Characterization Column_Screening Column Screening (C18, Polar-Embedded, PFP) Analyte Characterization->Column_Screening Input Mobile_Phase_Screening Mobile Phase Screening (ACN vs. MeOH, Acidifiers) Column_Screening->Mobile_Phase_Screening Evaluate Gradient_Optimization Gradient Optimization (Slope and Time) Mobile_Phase_Screening->Gradient_Optimization Temperature_Study Column Temperature (25-40 °C) Gradient_Optimization->Temperature_Study Flow_Rate_Adjustment Flow Rate Adjustment Temperature_Study->Flow_Rate_Adjustment Forced_Degradation Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Flow_Rate_Adjustment->Forced_Degradation Method_Validation Method Validation (ICH Q2(R1)) Forced_Degradation->Method_Validation Specificity Final_Method Final_Method Method_Validation->Final_Method

Caption: A systematic workflow for HPLC method development.

Stability-Indicating Method: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity of the analytical method and to understand the degradation pathways of the drug substance.[10] These studies involve subjecting the API to stress conditions that are more severe than accelerated stability testing.

Design of Forced Degradation Studies
Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways for 3-Bromo-4-methoxymandelic Acid
Acid Hydrolysis 0.1 M HCl, heat (e.g., 60 °C)Generally stable, but potential for minor degradation.
Base Hydrolysis 0.1 M NaOH, room temperaturePotential for hydrolysis of the methoxy group or other reactions.
Oxidation 3% H₂O₂, room temperatureOxidation of the benzylic alcohol, hydroxylation of the aromatic ring.[11]
Thermal Degradation Solid state, elevated temperature (e.g., 80 °C)Decarboxylation or other thermal rearrangements.
Photolytic Degradation Solution exposed to UV/Vis light (ICH Q1B)Photolytic cleavage of the C-Br bond or other light-induced reactions.[11]

Rationale: The selection of these stress conditions is based on ICH guidelines and an understanding of the chemical structure of 3-bromo-4-methoxymandelic acid. The presence of a halogen and a methoxy group on the aromatic ring suggests potential susceptibility to photolytic and oxidative degradation, respectively.[11][12]

Experimental Protocol: Forced Degradation Study
  • Sample Preparation: Prepare stock solutions of 3-bromo-4-methoxymandelic acid in a suitable solvent (e.g., methanol or acetonitrile:water).

  • Stress Application:

    • Acid/Base Hydrolysis: Mix the stock solution with an equal volume of the acidic or basic solution. Heat as required. Neutralize the samples before injection.

    • Oxidation: Mix the stock solution with the peroxide solution.

    • Thermal: Store the solid API in an oven at the specified temperature. Dissolve in the mobile phase before injection.

    • Photolytic: Expose the solution to light in a photostability chamber. Protect a control sample from light.

  • Analysis: Analyze the stressed samples using the developed HPLC method alongside a non-stressed control sample.

  • Peak Purity Assessment: Employ a photodiode array (PDA) detector to assess the peak purity of the main component in all stressed samples to ensure no co-eluting peaks.

Detailed Experimental Protocols

Proposed HPLC Method 1: Standard C18
  • Column: Standard C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% to 80% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm (based on typical UV absorbance of mandelic acid derivatives)[13]

  • Injection Volume: 10 µL

Proposed HPLC Method 2: Polar-Embedded C18
  • Column: Polar-Embedded C18, 3 µm, 4.6 x 100 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Methanol

  • Gradient: 10% to 70% B over 15 minutes

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 5 µL

Proposed HPLC Method 3: PFP
  • Column: Pentafluorophenyl (PFP), 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Data Presentation and Comparison

The performance of each method should be evaluated based on key chromatographic parameters.

ParameterMethod 1 (Standard C18)Method 2 (Polar-Embedded)Method 3 (PFP)
Retention Time of API ~10 min~8 min~12 min
Resolution of Critical Pair > 1.5> 2.0> 2.0
Tailing Factor of API < 1.5< 1.2< 1.3
Theoretical Plates > 5000> 7000> 6000

Note: The values in this table are hypothetical and would need to be determined experimentally.

Conclusion and Recommendations

This guide has outlined a systematic and scientifically sound approach to developing a stability-indicating HPLC method for the purity determination of 3-bromo-4-methoxymandelic acid. The initial method development should focus on screening different column chemistries (C18, polar-embedded, and PFP) and optimizing the mobile phase composition, with particular attention to pH control. A comprehensive forced degradation study is crucial to ensure the method's specificity and to gain insights into the molecule's degradation pathways. The final selected method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose in a regulated environment.

References

  • Phenomenex. (2022, May 20). Choosing Columns for Polar Acidic Molecules. [Link]

  • Waters. Waters Column Selection Guide for Polar Compounds. [Link]

  • Aurora Pro Scientific. HPLC Column Selection Guide. [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II). [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Gecse, Z., et al. (2013). Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation. PMC. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Al-Rimawi, F. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. [Link]

  • Onyx Scientific. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Zhang, T., et al. (2019). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Journal of Separation Science. [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Waters. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Agilent Technologies. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]

  • Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica. [Link]

  • ResearchGate. (n.d.). Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • Johnson, R. G., & Ingham, R. K. (1956). The Degradation Of Carboxylic Acid Salts By Means Of Halogen - The Hunsdiecker Reaction. Chemical Reviews. [Link]

  • E-Ciencia. (n.d.). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Mandelic acid. [Link]

  • Zhang, T., et al. (2011). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. PMC. [Link]

  • Thuy, T. T., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PMC. [Link]

  • ResearchGate. (2019, September 1). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. [Link]

  • SIELC Technologies. (2018, February 16). Separation of 3-Bromo-4-hydroxybenzyl alcohol on Newcrom R1 HPLC column. [Link]

  • International Journal of Trend in Scientific Research and Development. (2021, September 15). Stability Indicating HPLC Method Development –A Review. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

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Comparing reactivity of 3-bromo vs 3-chloro methoxymandelic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a comparative analysis of 3-bromo-4-methoxymandelic acid (3-Br-MMA) and 3-chloro-4-methoxymandelic acid (3-Cl-MMA) as intermediates in pharmaceutical synthesis.

Core Finding: While 3-chloro derivatives offer a cost advantage (~30-40% lower raw material cost) and superior atom economy, 3-bromo derivatives exhibit 10-100x faster reaction rates in palladium-catalyzed cross-couplings and lithium-halogen exchange protocols. For early-stage drug discovery requiring rapid library synthesis, the bromo-variant is superior. For process-scale manufacturing, the chloro-variant is viable only when paired with specialized electron-rich phosphine ligands (e.g., SPhos, XPhos).

Mechanistic Analysis & Physicochemical Properties[1]

The reactivity divergence between these two scaffolds is dictated primarily by the carbon-halogen (C-X) bond dissociation energy (BDE) and the electronic influence of the para-methoxy group.

Bond Dissociation & Oxidative Addition

The rate-determining step (RDS) in most transition-metal catalyzed reactions involving these substrates is the oxidative addition of the metal into the C-X bond.

Property3-Bromo-MMA3-Chloro-MMAImpact on Reactivity
C-X Bond Energy ~81 kcal/mol~96 kcal/molBr undergoes oxidative addition significantly faster.
C-X Bond Length 1.89 Å1.74 ÅLonger C-Br bond is more accessible to bulky catalysts.
Electronegativity 2.96 (Pauling)3.16 (Pauling)Cl induces stronger inductive withdrawal (-I), slightly increasing alpha-proton acidity.
Atomic Radius 114 pm99 pmBr creates greater steric crowding, potentially directing ortho functionalization elsewhere.
The "Methoxy Effect"

Both derivatives possess a para-methoxy group. This electron-donating group (EDG) increases electron density in the aromatic ring via resonance (+M effect).

  • Consequence: The electron-rich ring makes oxidative addition more difficult for both halogens compared to a neutral benzene.

  • Critical Differentiator: The weaker C-Br bond compensates for this electronic deactivation. The C-Cl bond, combined with the electron-rich ring, renders 3-Cl-MMA inert to standard Pd(PPh3)4 catalysts, necessitating "next-generation" catalyst systems.

Experimental Case Studies

Case Study A: Suzuki-Miyaura Cross-Coupling

Objective: Coupling of 3-halo-4-methoxymandelic acid methyl ester with phenylboronic acid.

Protocol 1: Standard Conditions (Bromo-Selective)
  • Catalyst: Pd(PPh3)4 (3 mol%)

  • Base: Na2CO3 (2.0 equiv)

  • Solvent: DME/H2O (3:1)

  • Temperature: 80 °C

Protocol 2: Advanced Conditions (Chloro-Activated)
  • Catalyst: Pd2(dba)3 (1 mol%) / SPhos (2 mol%)

  • Base: K3PO4 (2.0 equiv)

  • Solvent: Toluene/H2O (10:1)

  • Temperature: 100 °C

Comparative Performance Data
SubstrateProtocolTime (h)Yield (%)Observations
3-Bromo-MMA Standard492%Complete conversion; clean profile.
3-Chloro-MMA Standard24<10%Recovery of starting material.
3-Bromo-MMA Advanced195%Rapid reaction; potential for homocoupling side-product.
3-Chloro-MMA Advanced688%Viable, but requires strictly anhydrous/degassed setup to protect active catalyst.
Case Study B: Lithium-Halogen Exchange

Objective: Generation of the aryl lithium species for electrophilic trapping (e.g., with CO2 or aldehydes).

  • Reagent: n-Butyllithium (n-BuLi) in THF at -78 °C.

  • 3-Bromo-MMA: Exchange is rapid (<15 min) and quantitative. The equilibrium favors the aryl lithium due to the stability of the generated butyl bromide.

  • 3-Chloro-MMA: Exchange is sluggish and competes with deprotonation of the alpha-proton (benzylic position) or directed ortho-metallation (DoM) driven by the methoxy group.

    • Recommendation: Do NOT use n-BuLi with the chloro derivative for exchange. Use t-BuLi (2 equiv) or "Turbo-Grignard" (iPrMgCl·LiCl) at higher temperatures (-20 °C).

Decision Pathways & Visualizations

Reaction Pathway Selection

The following diagram illustrates the divergent synthetic pathways dictated by the halogen choice.

ReactivityPathways Start Target: 3-Functionalized Methoxymandelic Acid Choice Halogen Selection Start->Choice Br_Path 3-Bromo Derivative Choice->Br_Path Rapid R&D / Complex Coupling Cl_Path 3-Chloro Derivative Choice->Cl_Path Cost Sensitive / Scale-Up Suzuki_Std Suzuki Coupling (Pd(PPh3)4, 80°C) Br_Path->Suzuki_Std Li_Ex_Br Li-Halogen Exchange (n-BuLi, -78°C) Br_Path->Li_Ex_Br Suzuki_Adv Suzuki Coupling (Pd-SPhos, 100°C) Cl_Path->Suzuki_Adv Li_Ex_Cl Li-Halogen Exchange (Turbo-Grignard, -20°C) Cl_Path->Li_Ex_Cl Result_Br_Suz High Yield (92%) Fast Kinetics Suzuki_Std->Result_Br_Suz Result_Cl_Suz High Yield (88%) High Cost Catalyst Suzuki_Adv->Result_Cl_Suz Result_Br_Li Clean Lithiation Single Product Li_Ex_Br->Result_Br_Li Result_Cl_Li Mixed Species Ortho-Lithiation Risk Li_Ex_Cl->Result_Cl_Li

Figure 1: Decision matrix for selecting Bromo- vs. Chloro- derivatives based on intended downstream chemistry.

Mechanism of Pd-Catalyzed Activation

Comparison of the energy barrier for oxidative addition, highlighting the necessity of electron-rich ligands for the chloro-derivative.

Mechanism cluster_Br 3-Bromo Pathway cluster_Cl 3-Chloro Pathway Pd0 Pd(0) Active Species TS_Br TS: Low Barrier (Oxidative Addition) Pd0->TS_Br Fast TS_Cl TS: High Barrier (Requires e- rich Ligand) Pd0->TS_Cl Slow Br_Sub 3-Br-MMA Br_Sub->TS_Br Pd_II_Br Pd(II)-Br Complex (Stable) TS_Br->Pd_II_Br Cl_Sub 3-Cl-MMA Cl_Sub->TS_Cl Pd_II_Cl Pd(II)-Cl Complex (Unstable/Slow) TS_Cl->Pd_II_Cl

Figure 2: Kinetic differentiation in the oxidative addition step of the catalytic cycle.

Detailed Experimental Procedures

Protocol 1: Synthesis of 3-Bromo-4-methoxymandelic Acid (Methyl Ester)

Note: This protocol assumes starting from the aldehyde precursor.

  • Reagents: 3-Bromo-4-methoxybenzaldehyde (1.0 equiv), Bromoform (1.5 equiv), LiOH (3.0 equiv), MeOH/Dioxane.

  • Jocic-Reeves Reaction: Dissolve aldehyde and bromoform in MeOH at 0°C. Add LiOH dropwise.

  • Workup: Stir for 4h. Acidify to pH 2. Extract with EtOAc.[1]

  • Esterification: Reflux crude acid in MeOH with catalytic H2SO4 for 2h.

  • Purification: Recrystallize from Hexane/EtOAc.

  • Validation: 1H NMR (CDCl3) should show methoxy singlet (~3.9 ppm) and characteristic mandelic alpha-proton (~5.1 ppm).

Protocol 2: Cross-Coupling of 3-Chloro Derivative (Buchwald Conditions)

Use this when cost constraints mandate the use of the chloro-substrate.

  • Setup: Flame-dry a Schlenk flask. Cycle Argon/Vacuum 3x.

  • Loading: Add 3-Chloro-4-methoxymandelic acid ester (1.0 equiv), Boronic acid (1.2 equiv), K3PO4 (2.0 equiv).

  • Catalyst: Add Pd2(dba)3 (1 mol%) and SPhos (2 mol%) or XPhos (2 mol%).

  • Solvent: Add degassed Toluene (0.2 M concentration).

  • Reaction: Heat to 100°C for 6-12h. Monitor by HPLC.

  • Note: If conversion stalls <50%, add additional 0.5 mol% catalyst.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Fatiadi, A. J., & Schaffer, R. (1974).[2] An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid. Journal of Research of the National Bureau of Standards, 78A(3), 411–415. [Link]

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13029. [Link]

Sources

IR spectroscopy peaks for 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid

This guide provides a comprehensive analysis and comparative interpretation of the Fourier-Transform Infrared (FTIR) spectroscopy profile of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid, a substituted mandelic acid derivative. Designed for researchers, medicinal chemists, and quality control specialists, this document delves into the expected vibrational frequencies, offering a rationale for peak assignment and a comparison with related structural analogs. The guide culminates in a validated, step-by-step protocol for acquiring a high-fidelity spectrum.

Introduction: The Role of IR Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural characterization of organic molecules.[1] The principle relies on the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds.[2][3] The frequencies of these absorptions are characteristic of the types of bonds and functional groups present, providing a molecular "fingerprint."[4]

For a complex molecule like 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid, which contains multiple functional groups—a carboxylic acid, a tertiary alcohol, a substituted aromatic ring, an aryl ether, and a carbon-bromine bond—IR spectroscopy serves as a rapid and powerful tool to confirm its identity and purity. Each functional group provides a distinct and predictable signal, and their collective presence in the spectrum builds a comprehensive structural picture.

Deconstruction of the Molecular Structure and Predicted IR Absorptions

To accurately interpret the IR spectrum, we will deconstruct the target molecule into its constituent functional groups and predict their characteristic absorption peaks. This analysis is based on established group frequency data and comparison with simpler, well-characterized molecules.

The Carboxylic Acid Moiety: A Dominant Feature

The carboxylic acid group (-COOH) produces some of the most recognizable and dominant peaks in an IR spectrum.[5]

  • O-H Stretching: Carboxylic acids typically exist as hydrogen-bonded dimers, which leads to a very broad and intense O-H stretching absorption band. This peak is expected to dominate the high-frequency region of the spectrum, appearing between 2500 cm⁻¹ and 3300 cm⁻¹ .[6][7][8] This broadness is a hallmark feature that distinguishes it from the sharper O-H stretch of alcohols.[9]

  • C=O (Carbonyl) Stretching: The carbonyl stretch of a carboxylic acid is a strong and sharp peak. For aromatic carboxylic acids, conjugation with the benzene ring slightly weakens the C=O bond, shifting its absorption to a lower wavenumber compared to saturated acids.[1][10] Therefore, a strong, sharp peak is predicted in the range of 1710-1680 cm⁻¹ .[5]

  • C-O Stretching: The stretching vibration of the C-O single bond in the carboxyl group is expected to produce a moderate to strong peak between 1320-1210 cm⁻¹ .[5][6]

The Tertiary Alcohol (-OH) Group

The molecule also possesses a tertiary alcohol hydroxyl group. In isolation, this would present a broad peak around 3550-3200 cm⁻¹.[4] However, in this molecule, its absorption will likely be subsumed within the extremely broad envelope of the carboxylic acid's O-H stretch. The C-O stretch of the tertiary alcohol will contribute to the absorptions in the 1200-1050 cm⁻¹ region.

The Substituted Aromatic Ring

The 1,2,4-trisubstituted benzene ring provides several key signals:

  • Aromatic C-H Stretching: These stretching vibrations occur at wavenumbers just above 3000 cm⁻¹. Expect weak to moderate, sharp peaks in the 3100-3000 cm⁻¹ region.[11]

  • Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretches give rise to a series of sharp, moderate-intensity peaks between 1600-1450 cm⁻¹ .[4][11]

  • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can often be determined from the strong C-H "out-of-plane" (oop) bending vibrations in the fingerprint region (900-675 cm⁻¹). For a 1,2,4-trisubstituted ring, characteristic absorptions are expected in this range.

The Aryl Ether and Bromo Substituents
  • Aryl Ether (Ar-O-CH₃): Aryl alkyl ethers are characterized by two distinct C-O stretching bands. An asymmetric C-O-C stretch typically appears as a strong band between 1275-1200 cm⁻¹ , while a symmetric stretch is found near 1075-1020 cm⁻¹ .[12][13][14]

  • Carbon-Bromine Bond (C-Br): The C-Br stretching vibration involves a heavy atom (Br) and thus absorbs at a low frequency.[2] This peak is expected in the fingerprint region, between 690-515 cm⁻¹ .[15][16] Its identification can be challenging due to the complexity of this region.

Comparative Analysis: Predicted Spectrum vs. Reference Compounds

To provide context, the expected peak locations for our target molecule are compared with those of Mandelic Acid and Benzoic Acid. This comparison highlights the influence of the bromo and methoxy substituents.

Functional Group/VibrationExpected Range (cm⁻¹) for 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acidTypical Range (cm⁻¹) for Mandelic AcidTypical Range (cm⁻¹) for Benzoic AcidIntensityCharacteristics
Carboxylic Acid O-H Stretch 3300 - 25003400 - 24003300 - 2500StrongVery Broad
Alcohol O-H Stretch (Overlapped with Acid O-H)(Overlapped with Acid O-H)N/AStrongVery Broad
Aromatic C-H Stretch 3100 - 30003100 - 30003100 - 3000Weak-MediumSharp
Aliphatic C-H Stretch (Methoxy) 2980 - 2850N/AN/AWeak-MediumSharp
Carboxylic Acid C=O Stretch 1710 - 1680~17201710 - 1680StrongSharp
Aromatic C=C Stretch 1600 - 14501600 - 14501600 - 1450MediumMultiple Sharp Peaks
Asymmetric Aryl Ether C-O Stretch 1275 - 1200N/AN/AStrongSharp
Carboxylic Acid C-O Stretch 1320 - 12101300 - 12001320 - 1210Medium-StrongSharp
Symmetric Aryl Ether C-O Stretch 1075 - 1020N/AN/AMedium-StrongSharp
C-Br Stretch 690 - 515N/AN/AMedium-WeakSharp

Data compiled from multiple spectroscopic resources.[5][6][11][12][15]

Visualizing the Key Vibrational Modes

The following diagram illustrates the molecular structure and highlights the key bonds responsible for the most characteristic IR absorption peaks.

G cluster_molecule 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid cluster_cooh Carboxyl Group Detail C1 C C2 C C1->C2 C=C stretch ~1600-1450 cm⁻¹ C_alpha C1->C_alpha C3 C C2->C3 C=C stretch ~1600-1450 cm⁻¹ C4 C C3->C4 C=C stretch ~1600-1450 cm⁻¹ Br Br C3->Br C-Br stretch ~690-515 cm⁻¹ C5 C C4->C5 C=C stretch ~1600-1450 cm⁻¹ O_ether O C4->O_ether Aryl Ether C-O stretch ~1250 & ~1040 cm⁻¹ C6 C C5->C6 C=C stretch ~1600-1450 cm⁻¹ C6->C1 C=C stretch ~1600-1450 cm⁻¹ OH_alcohol OH C_alpha->OH_alcohol Alcohol O-H stretch (in broad acid peak) COOH_group COOH C_alpha->COOH_group C_carboxyl C C_methyl CH₃ O_ether->C_methyl O_carbonyl O C_carboxyl->O_carbonyl C=O stretch ~1710-1680 cm⁻¹ OH_carboxyl O-H C_carboxyl->OH_carboxyl C-O stretch ~1320-1210 cm⁻¹ dummy OH_carboxyl->dummy O-H stretch ~3300-2500 cm⁻¹ (Very Broad)

Sources

A Senior Application Scientist's Guide to Validated Analytical Methods for Determining Enantiomeric Excess of Mandelic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of stereoselective synthesis, quality control, and pharmacological assessment. Mandelic acid, a key chiral building block and a significant biomarker for styrene exposure, presents a classic case for the need for robust and validated analytical methods.[1][2] Enantiomers of a chiral molecule can possess dramatically different pharmacological and toxicological profiles, making precise ee measurement essential.[3]

This guide provides an in-depth comparison of validated analytical techniques for determining the enantiomeric excess of mandelic acid and its derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Core Principles and Method Selection

The fundamental principle behind separating enantiomers—which have identical physical properties in an achiral environment—is to introduce a chiral selector. This selector interacts differently with each enantiomer, forming transient diastereomeric complexes with different energy states. This difference is then exploited by analytical techniques to achieve separation or differentiation. Key techniques leveraging this principle include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The choice of method is a critical decision dictated by factors such as required sensitivity, sample matrix complexity, availability of instrumentation, and whether the sample needs to be preserved.

Technique Principle Sensitivity Sample Throughput Derivatization Key Advantage
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP) or Chiral Mobile Phase Additive (CMPA).[4][5]High (ng-µg)Moderate to HighOften not required.Broad applicability, well-established.
Chiral GC Partitioning between a mobile gas phase and a chiral stationary phase.[6][7]Very High (pg-ng)HighUsually required for non-volatile analytes like mandelic acid.[7]Excellent resolution for volatile compounds.
NMR Spectroscopy Formation of diastereomeric complexes with a Chiral Solvating Agent (CSA) leading to distinct NMR signals.[3]Low (mg)LowNot required.Non-destructive, provides structural information.
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer.[8]High (µg-ng)HighNot required.High efficiency, low sample/reagent consumption.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most widely used technique for enantiomeric separation due to its versatility and robustness. Separation can be achieved using either a Chiral Stationary Phase (CSP), where the chiral selector is immobilized on the column packing, or by introducing a Chiral Mobile Phase Additive (CMPA).

Mechanism: The Role of the Chiral Stationary Phase

CSPs create a chiral environment within the column. As the racemic mixture of mandelic acid passes through, one enantiomer will have a stronger or more prolonged interaction with the CSP (e.g., through hydrogen bonding, π-π stacking, or steric hindrance) than the other.[5][9] This differential interaction leads to different retention times, allowing for their separation and quantification. Common CSPs include those based on polysaccharides (cellulose or amylose derivatives), proteins, and molecularly imprinted polymers (MIPs).[1][5]

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep1 Dissolve Mandelic Acid in Mobile Phase hplc1 Inject Sample prep1->hplc1 hplc2 Separation on Chiral Column (CSP) hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Obtain Chromatogram hplc3->data1 data2 Integrate Peak Areas (Enantiomer 1 & 2) data1->data2 data3 Calculate ee%: [(Area1 - Area2) / (Area1 + Area2)] * 100 data2->data3

Caption: General workflow for ee determination by Chiral HPLC.

Protocol 1: Separation using a Cellulose-Based CSP

This method, adapted from a study on mandelic acid derivatives, utilizes a CHIRALPAK® IC column, where the CSP is cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel.[5] This immobilization enhances column robustness and solvent compatibility.

  • Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm).[5]

  • Mobile Phase: n-hexane/isopropanol/trifluoroacetic acid (TFA). The ratio is critical and must be optimized. A typical starting point could be 90:10 (v/v) n-hexane:isopropanol with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm.[5]

  • Injection Volume: 10 µL.

Causality: The acidic additive (TFA) is crucial for protonating the carboxyl group of mandelic acid, ensuring sharp peak shapes and preventing tailing. The alcohol modifier (isopropanol) competes with the analyte for polar interaction sites on the CSP; decreasing its concentration generally increases retention and can improve resolution.[5]

Protocol 2: Separation using a Molecularly Imprinted Polymer (MIP) CSP

MIPs are "custom-made" stationary phases created by polymerizing functional monomers around a template molecule (in this case, one of the mandelic acid enantiomers).[1] After removing the template, recognition sites are left that are stereochemically complementary to the template, enabling highly selective chiral separation.[2]

  • Column: Custom-packed MIP column (25-44 µm particles).[1]

  • Mobile Phase: Acetonitrile/Phosphate Buffer. The buffer composition and pH are key variables for optimization.[1]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV.

  • Causality: The recognition mechanism is based on specific interactions, such as hydrogen bonding, between the analyte's hydroxyl and carboxyl groups and the functional monomers (e.g., methacrylic acid) of the polymer matrix.[9]

Method Stationary Phase Resolution Factor (Rs) Key Finding Reference
HPLC-UVCHIRALPAK® IC (Cellulose)2.21 (for Mandelic Acid)Baseline resolution achieved. Decreasing alcohol content in the mobile phase increases resolution.[5]
HPLC-UVMolecularly Imprinted Polymer2.33 - 2.86MIPs are highly effective for resolving mandelic acid enantiomers.[1]
HPLC-UVODS column with HP-β-CD (CMPA)~5.0 (for α-substituted derivatives)Resolution is strongly affected by the concentration of the organic modifier in the mobile phase.[4]

Chiral Gas Chromatography (GC)

Chiral GC offers exceptional resolution and sensitivity, making it ideal for trace-level analysis. However, due to the low volatility and polar nature of mandelic acid, derivatization is a mandatory prerequisite to convert it into a more volatile and thermally stable compound suitable for GC analysis.[7]

Mechanism: Derivatization and Chiral Recognition

The first step involves a chemical reaction to cap the polar carboxyl and hydroxyl groups. A common approach is esterification (e.g., forming methyl or isopropyl esters).[6][10] The derivatized enantiomers are then separated on a capillary column coated with a chiral selector, often a cyclodextrin derivative. The chiral selector forms transient, diastereomeric inclusion complexes with the derivatized enantiomers, leading to different retention times.[11]

Workflow for Chiral GC Analysis

cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis prep1 Derivatization of Mandelic Acid (e.g., Esterification) prep2 Dissolve in appropriate organic solvent prep1->prep2 gc1 Inject Sample prep2->gc1 gc2 Separation on Chiral Capillary Column gc1->gc2 gc3 FID or ECD Detection gc2->gc3 data1 Obtain Chromatogram gc3->data1 data2 Integrate Peak Areas data1->data2 data3 Calculate ee% data2->data3

Caption: General workflow for ee determination by Chiral GC.

Protocol: Esterification followed by GC-FID

This protocol is a synthesis based on established methods for analyzing mandelic acid enantiomers.[6][10]

  • Derivatization (Isopropyl Ester formation):

    • Accurately weigh ~1 mg of the mandelic acid sample into a vial.

    • Add 1 mL of isopropanol and 50 µL of a catalyst (e.g., concentrated sulfuric acid).

    • Heat the sealed vial at 80-100 °C for 1 hour.

    • Cool, neutralize the acid with a base (e.g., NaHCO₃ solution), and extract the isopropyl mandelate ester with an organic solvent like hexane or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate before injection.

  • GC Conditions:

    • Column: Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 µm).[10]

    • Carrier Gas: Helium.

    • Oven Temperature: Isothermal at 140 °C.[10]

    • Injector Temperature: 250 °C.

    • Detector: Flame Ionization Detector (FID) at 250 °C.[10]

Causality: The derivatization step is critical; without it, the polar mandelic acid would exhibit poor chromatographic behavior (broad, tailing peaks) and may not elute from the column at all. The choice of a cyclodextrin-based chiral stationary phase is effective for separating the resulting esters. For higher sensitivity, a second derivatization of the hydroxyl group can be performed to attach an electron-capturing group (like pentafluoropropionyl) for use with an Electron-Capture Detector (ECD).[6]

Parameter GC-FID GC-ECD Reference
Derivatization Isopropyl esterIsopropyl ester + Pentafluoropropionyl[6]
LOD (in urine) 5-8 mg/L1 mg/L[6]
Precision (RSD) < 7.5%< 5.8%[6]

¹H NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a powerful, non-destructive method for determining enantiomeric excess. It relies on the use of a Chiral Solvating Agent (CSA), which is an enantiomerically pure compound that forms rapid and reversible diastereomeric complexes with the analyte enantiomers directly in the NMR tube.[3]

Mechanism: Inducing Chemical Shift Non-equivalence

The diastereomeric complexes formed between the CSA and the (R)- and (S)-enantiomers of the analyte are chemically non-equivalent. This non-equivalence means that corresponding protons in the two enantiomers experience slightly different magnetic environments, causing their signals to appear at different chemical shifts (δ) in the ¹H NMR spectrum.[3] The enantiomeric excess can then be calculated directly by integrating the areas of these separated signals.[1]

Workflow for NMR-based ee Determination

cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Analysis prep1 Dissolve Analyte (5-10 mg) in Deuterated Solvent prep2 Add Enantiopure Chiral Solvating Agent (CSA) prep1->prep2 prep3 Transfer to NMR Tube and Homogenize prep2->prep3 nmr1 Tune and Shim Instrument prep3->nmr1 nmr2 Acquire ¹H NMR Spectrum nmr1->nmr2 data1 Identify Split Signals of a Prochiral Proton nmr2->data1 data2 Integrate Peak Areas (Integral R & Integral S) data1->data2 data3 Calculate ee%: [(Int_R - Int_S) / (Int_R + Int_S)] * 100 data2->data3

Caption: General workflow for ee determination by NMR with a CSA.

Protocol: Using a Chiral Amine as CSA for Mandelic Acid

While mandelic acid itself is often used as a CSA for amines and alcohols, determining its own enantiomeric excess requires a complementary chiral agent.[3] A chiral amine, such as (R)-1-phenylethylamine, can serve this purpose.

  • Materials and Equipment:

    • Mandelic acid sample (racemic or enantioenriched).

    • (R)-1-phenylethylamine (enantiomerically pure).

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • NMR spectrometer (300 MHz or higher recommended).[3]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the mandelic acid sample and dissolve it in 0.6-0.7 mL of CDCl₃ in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.

    • Add an appropriate amount of the (R)-1-phenylethylamine CSA. A 1:1 molar ratio is a good starting point, but optimization may be required.[3]

    • Cap the tube and vortex gently to ensure a homogeneous mixture.

  • NMR Acquisition:

    • Insert the tube into the spectrometer and perform standard tuning and shimming to optimize resolution.

    • Acquire a standard ¹H NMR spectrum. Typically, 16 to 64 scans are sufficient.[3]

  • Data Analysis:

    • Identify a proton signal in the mandelic acid molecule (e.g., the α-proton) that is well-resolved into two distinct signals.

    • Carefully integrate the areas of these two signals.

    • Calculate the enantiomeric excess using the ratio of the integrals.

Causality: The acid-base interaction between the carboxylic acid of mandelic acid and the amine of the CSA forms transient diastereomeric salts. This interaction is strong enough to induce the necessary chemical shift non-equivalence (Δδ) for quantification. The magnitude of Δδ is influenced by the solvent, temperature, and the stoichiometry of the CSA to the analyte.[3]

Method Validation: Ensuring Trustworthiness

Every protocol described must be part of a self-validating system. According to international guidelines such as ICH Q2(R2), a validated analytical method provides assurance of its reliability.[12][13] Key validation parameters include:

  • Specificity: The ability to measure the analyte enantiomers unequivocally in the presence of other components.[14]

  • Linearity: A demonstrable linear relationship between the concentration and the analytical signal across a specified range.[13]

  • Accuracy: The closeness of the measured results to the true value, often assessed by analyzing samples with a known enantiomeric composition.[14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[12]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably detected and quantified with acceptable precision and accuracy, respectively.[14]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature), providing an indication of its reliability during normal usage.[12]

Conclusion

The determination of the enantiomeric excess of mandelic acid can be accomplished through several robust and validated techniques.

  • Chiral HPLC stands out as the most versatile and widely adopted method, offering excellent resolution without the need for derivatization.

  • Chiral GC provides the highest sensitivity but requires a crucial derivatization step, making it more suitable for trace analysis or when GC instrumentation is preferred.

  • NMR Spectroscopy using chiral solvating agents is a powerful, non-destructive technique that is ideal for pure samples when absolute structural confirmation and quantification are needed, though it has lower sensitivity than chromatographic methods.

The optimal choice depends on the specific requirements of the analysis, including sample purity, required sensitivity, and available instrumentation. By understanding the principles and practical protocols outlined in this guide, researchers can confidently select and implement the most appropriate method to ensure the stereochemical integrity of their work.

References

  • Benchchem. (2025). Application Notes: Determination of Enantiomeric Excess Using (S)-Mandelic Acid via ¹H NMR Spectroscopy. Benchchem.
  • Redalyc. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Eclética Química, 30(4), 67-73.
  • Royal Society of Chemistry. (n.d.). Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Organic & Biomolecular Chemistry.
  • PMC. (n.d.).
  • SciELO. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Eclética Química, 30(4).
  • PubMed. (2000). Determination of mandelic acid enantiomers in urine by gas chromatography and electron-capture or flame ionisation detection.
  • Scilit. (n.d.).
  • Sigma-Aldrich. (n.d.). GC Analysis of Mandelic Acid Methyl Ester Enantiomers on Astec® CHIRALDEX™ G-TA.
  • Benchchem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for Chiral Compounds: A Case Study on Mandelic Acid.
  • Redalyc. (n.d.). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers.
  • MDPI. (2025).
  • Arkivoc. (2004).
  • PMC. (n.d.).
  • ScienceDirect. (2015). Colorimetric enantiodiscrimination of mandelic acid by indicator displacement assay. Chinese Chemical Letters, 26(6), 741-744.
  • Scholars' Mine. (1996). Capillary Electrophoretic Enantiomeric Separations using the Glycopeptide Antibiotic, Teicoplanin.
  • ResearchGate. (2004).
  • Semantic Scholar. (n.d.). Separation of mandelic acid enantiomers using aqueous biphasic systems containing chiral selectors.
  • Benchchem. (2025). A Comparative Guide to Analytical Methods for Validating the Enantiomeric Excess of (S)-(1-Methylpyrrolidin-3-YL)methanol.
  • ResearchGate. (n.d.).
  • Wiley Online Library. (n.d.).
  • Benchchem. (2025). A Comparative Guide to Chiral Resolving Agents: (S)
  • Benchchem. (2025). A Comparative Analysis of (-)-Camphoric Acid and Mandelic Acid as Chiral Resolving Agents.
  • Neuland Labs. (2025). Analytical Method Validation: Key Parameters & Common Challenges.
  • Journal of Pharmaceutical and Scientific Innovation. (2020).
  • SciSpace. (2020). Performance parameters for analytical method validation: Controversies and discrepancies among numerous guidelines. Trends in Analytical Chemistry, 129, 115913.
  • International Council for Harmonisation. (2023).
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.

Sources

A Comparative Crystallographic Analysis of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic Acid: A Guide for Solid-State Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the X-ray crystallography data pertinent to the solid-state characterization of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages crystallographic data from the closely related analogue, 2-(3-Bromo-4-methoxyphenyl)acetic acid, and broader structural trends within substituted mandelic acids to offer a robust framework for its analysis. This approach underscores the importance of comparative structural analysis in predicting and understanding the solid-state properties of novel pharmaceutical intermediates.

Introduction: The Significance of Solid-State Structure in Drug Development

The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, is a critical determinant of a drug substance's physicochemical properties. These properties, including solubility, stability, and bioavailability, are paramount in drug development. X-ray crystallography stands as the definitive method for elucidating this atomic-level arrangement, providing invaluable insights into intermolecular interactions that govern the macroscopic behavior of the material. For chiral molecules like 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid, a substituted mandelic acid derivative, understanding the crystal packing is particularly crucial for controlling enantiomeric purity and preventing polymorphism, where the same molecule can exist in different crystalline forms with distinct properties.[1][2][3]

A Comparative Framework: Learning from a Close Structural Analogue

In the absence of a solved crystal structure for 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid, we turn to its closest structural analogue with published crystallographic data: 2-(3-Bromo-4-methoxyphenyl)acetic acid. This compound lacks the α-hydroxyl group, providing a unique opportunity to infer the potential structural contributions of this key functional group.

Crystallographic Data for 2-(3-Bromo-4-methoxyphenyl)acetic acid

The crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid has been determined and the data is summarized in Table 1.[4][5] This molecule crystallizes in the monoclinic space group P2₁/c. In the solid state, the molecules form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties.[4][5]

Parameter 2-(3-Bromo-4-methoxyphenyl)acetic acid [4][5]
Chemical FormulaC₉H₉BrO₃
Formula Weight245.06
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.5022 (4)
b (Å)8.2690 (2)
c (Å)9.0199 (3)
β (°)93.573 (1)
Volume (ų)930.67 (5)
Z4
Temperature (K)120
Hydrogen BondingO-H···O (dimer)

The Influence of the α-Hydroxyl Group: A Comparison with Substituted Mandelic Acids

The introduction of an α-hydroxyl group, as in our target molecule, is expected to significantly alter the crystal packing and hydrogen bonding network observed in the acetic acid analogue. Mandelic acid and its derivatives are known for their complex crystallization behavior, often influenced by a delicate balance of hydrogen bonding and van der Waals interactions.[1][3] The presence of the additional hydroxyl group provides another strong hydrogen bond donor and acceptor, which can lead to a variety of packing motifs.

Anticipated Hydrogen Bonding Scenarios

In contrast to the simple carboxylic acid dimers of the analogue, 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid has the potential to form more extended and complex hydrogen-bonded networks. These could involve:

  • Intramolecular hydrogen bonding between the α-hydroxyl group and the carboxylic acid.

  • Intermolecular hydrogen bonding forming chains or sheets involving both the carboxylic acid and the α-hydroxyl groups.

  • Solvent incorporation into the crystal lattice, where solvent molecules act as bridges in the hydrogen-bonding network.

The interplay of these interactions makes predicting the final crystal structure challenging and highlights the necessity of experimental determination. The crystallization behavior of mandelic acids is often kinetically, rather than thermodynamically, controlled, leading to a diversity of possible crystal forms.[1][2][3]

Experimental Protocol: A Roadmap for Crystal Structure Determination

For researchers aiming to determine the crystal structure of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring the collection of high-quality data suitable for publication and database deposition.

Crystallization
  • Solvent Screening : Begin by attempting to grow single crystals from a variety of solvents with differing polarities (e.g., ethanol, ethyl acetate, acetone, toluene, and mixtures thereof). Slow evaporation, slow cooling of a saturated solution, and vapor diffusion techniques should be employed.

  • Crystal Selection : Select a clear, well-formed single crystal with dimensions of approximately 0.1-0.3 mm. Mount the crystal on a goniometer head.

X-ray Data Collection
  • Instrumentation : Utilize a single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).

  • Data Collection Strategy : Collect a series of diffraction images by rotating the crystal through a range of angles. The data collection strategy should aim for high completeness and redundancy of the diffraction data.

  • Data Processing : Integrate the raw diffraction images to obtain a list of reflection intensities. The data should be corrected for Lorentz and polarization effects, and an absorption correction should be applied.[6]

Structure Solution and Refinement
  • Structure Solution : Solve the crystal structure using direct methods or dual-space algorithms. This will provide an initial model of the molecular structure.

  • Structure Refinement : Refine the structural model against the experimental data using full-matrix least-squares on F². All non-hydrogen atoms should be refined anisotropically. Hydrogen atoms should be located in the difference Fourier map and refined isotropically or placed in calculated positions.

  • Validation : The final refined structure should be validated using tools such as checkCIF to ensure its geometric and crystallographic integrity.[7] The data should be deposited in a public database such as the Cambridge Structural Database (CSD) to obtain a CCDC number.[8][9]

Visualizing the Workflow

The following diagram illustrates the key stages of the single-crystal X-ray diffraction workflow.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis cluster_validation Validation & Deposition synthesis Synthesis & Purification of 2-(3-Bromo-4-methoxyphenyl) -2-hydroxyacetic acid crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction processing Data Processing & Reduction diffraction->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation CIF Validation (checkCIF) refinement->validation deposition Database Deposition (e.g., CSD) validation->deposition

Figure 1. A schematic overview of the experimental workflow for single-crystal X-ray crystallography.

Conclusion

While the crystal structure of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid remains to be experimentally determined, a comparative analysis with its close structural analogue, 2-(3-Bromo-4-methoxyphenyl)acetic acid, and the broader family of substituted mandelic acids provides a strong foundation for anticipating its solid-state behavior. The presence of the α-hydroxyl group is predicted to introduce more complex hydrogen bonding networks, potentially leading to different packing motifs and the possibility of polymorphism. The detailed experimental protocol provided herein offers a clear and robust pathway for the successful determination and validation of this important crystal structure, which will be of significant value to the scientific and drug development communities.

References

  • Journal of the American Chemical Society. (2015). Are the Crystal Structures of Enantiopure and Racemic Mandelic Acids Determined by Kinetics or Thermodynamics?[Link][1][2][3]

  • UCL Discovery. (2015). Are the Crystal Structures of Enantiopure and Racemic Mandelic Acids Determined by Kinetics or Thermodynamics?[Link][2]

  • PubMed. (2015). Are the Crystal Structures of Enantiopure and Racemic Mandelic Acids Determined by Kinetics or Thermodynamics?[Link][3]

  • National Center for Biotechnology Information. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. PMC. [Link][4]

  • Taylor & Francis Group. (2022). A structural study into halogenated derivatives of mandelic acid as building blocks of chiral coordination polymers. Figshare. [Link]

  • ResearchGate. (n.d.). Chemical structures of mandelic acid derivatives. [Link]

  • Chemistry International. (2002). Crystallographic Information File (CIF). [Link][10]

  • PubMed. (2010). 2-(3-Bromo-4-meth-oxy-phen-yl)acetic acid. [Link][5]

  • MDPI. (2023). Crystal Structures of a Series of Hydroxamic Acids. [Link][6]

  • Semantic Scholar. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. [Link]

  • PubChem. (n.d.). 3-Bromo-4-methoxyphenylacetic acid. [Link][8]

  • ResearchGate. (n.d.). (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone. [Link]

  • Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). [Link][7]

  • Crystallography Open Database. (n.d.). Search results. [Link]

  • Amanote Research. (2014). (PDF) Structural and Spectroscopic Characterization of. [Link]

  • CCDC. (n.d.). Search - Access Structures. [Link][9]

  • ResearchGate. (n.d.). Crystallographic data, parameters of X-ray diffraction experiments, and.... [Link]

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Reference standards for 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Reference Standards for the Analysis of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic Acid

In the landscape of pharmaceutical development, the precise and accurate characterization of chemical entities is paramount to ensuring the safety and efficacy of therapeutic agents. 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid, a substituted mandelic acid derivative, often serves as a critical intermediate or a potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). The rigorous analytical control of this compound necessitates the use of well-characterized reference standards. This guide provides an in-depth comparison of reference standards for the analysis of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid, offering experimental insights and data-driven recommendations for researchers, scientists, and drug development professionals.

The Critical Role of Reference Standards

Reference standards are the cornerstones of analytical testing, serving as the benchmarks against which samples are evaluated.[1] Their quality directly impacts the reliability, accuracy, and reproducibility of analytical data.[2][3] In the context of pharmaceutical development, reference standards are indispensable for a variety of applications, including:

  • Identity Confirmation: Verifying the chemical structure of the target analyte.

  • Purity Assessment: Quantifying impurities and degradation products.[4][5]

  • Assay Determination: Measuring the potency of an API.[6]

  • Analytical Method Validation: Establishing the performance characteristics of an analytical procedure in line with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[2][4][7]

Comparison of Commercially Available Reference Standards

The selection of an appropriate reference standard is contingent upon its intended application. For a specialized intermediate like 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid, sourcing a pharmacopoeial primary standard (e.g., from USP, EP) may not always be feasible.[1] Consequently, researchers often rely on standards from reputable chemical suppliers or establish in-house secondary standards. Below is a comparative overview of typical reference standard grades available for related compounds.

Supplier/Type Product Example Purity/Grade Certification Intended Use
Pharmacopoeial USP/EP Reference StandardHighest Purity, Well-CharacterizedComprehensive Certificate of Analysis, Established by Pharmacopoeial ConventionPrimary standard for definitive identification, calibration, and method validation.[8][9]
Commercial Supplier (High Purity) 2-Bromo-4-methoxyphenylacetic acid, 97%≥97% (often by HPLC or GC)Supplier-specific Certificate of Analysis with purity data.[10]Can be used as a primary standard if thoroughly characterized, or as a well-defined starting material.[7][9]
In-house/Working Standard Synthesized and Qualified InternallyPurity determined relative to a primary standard.Internal qualification report with traceability to the primary standard.Routine quality control, process monitoring, and less critical analytical tests.

Analytical Methodologies for Mandelic Acid Derivatives

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of mandelic acid and its derivatives due to its versatility, sensitivity, and resolving power.[11][12][13] A robust HPLC method is essential for separating the main compound from potential impurities and degradation products.

Recommended HPLC Protocol

The following protocol outlines a typical reversed-phase HPLC method suitable for the analysis of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid.

Objective: To develop a stability-indicating HPLC method for the quantification of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid and its related impurities.

Materials:

  • Reference Standard (Primary or well-characterized secondary standard)

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or phosphoric acid

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm[11]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the reference standard and sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

Causality behind Experimental Choices:

  • C18 Column: The nonpolar stationary phase is ideal for retaining and separating moderately polar aromatic compounds like the target analyte.

  • Acidified Mobile Phase (TFA): The acidic modifier suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Gradient Elution: This allows for the effective separation of the main peak from both early and late-eluting impurities within a reasonable run time.

  • UV Detection at 220 nm: This wavelength generally provides good sensitivity for aromatic compounds.

Workflow for Analytical Method Validation

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[2][3] The following workflow, based on ICH guidelines, is essential for ensuring the reliability of analytical data.[4][14]

G cluster_0 Method Validation Workflow start Define Analytical Method & Reference Standard specificity Specificity / Selectivity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness (Varying Parameters) lod_loq->robustness validation_report Final Validation Report robustness->validation_report G cluster_1 Reference Standard Selection Guide start Intended Application? app_type Critical vs. Routine? start->app_type critical_app Method Validation, Stability Study, Release Testing app_type->critical_app Critical routine_app In-process Control, Research, Screening app_type->routine_app Routine primary_std Use Primary or Pharmacopoeial Standard critical_app->primary_std working_std Use Working Standard (traceable to primary) routine_app->working_std

Caption: Decision tree for selecting an appropriate reference standard.

Conclusion

The selection and proper use of reference standards for 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid are fundamental to generating reliable analytical data that can withstand scientific and regulatory scrutiny. While pharmacopoeial standards represent the gold standard, well-characterized materials from reputable commercial suppliers can serve as primary standards, particularly during early-phase development. For routine analyses, the establishment of a qualified in-house working standard, traceable to a primary standard, offers a practical and cost-effective solution. By adhering to a systematic approach to method validation and making informed decisions about reference standard selection, researchers can ensure the quality and integrity of their analytical results, ultimately contributing to the development of safe and effective medicines.

References

  • Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation. PMC. [Link]

  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]

  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. PMC. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. ResolveMass. [Link]

  • Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. ResearchGate. [Link]

  • Reference Standards in the Pharmaceutical Industry. MRIGlobal. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • HPLC Methods for analysis of Mandelic acid. HELIX Chromatography. [Link]

  • Regulatory Guide On Reference Standard. Scribd. [Link]

  • Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Redalyc. [Link]

  • Types of Reference Standards Used in the Pharmaceutical Industry. Pharmaffiliates. [Link]

  • Pharmaceutical quality control: the reference standards labyrinth. European Pharmaceutical Review. [Link]

  • How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. SlideShare. [Link]

Sources

UV-Vis Absorption Maxima of 3-Bromo-4-methoxyphenyl Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the UV-Vis absorption maxima of 3-bromo-4-methoxyphenyl derivatives, designed for researchers in organic synthesis and medicinal chemistry.

Executive Summary

The 3-bromo-4-methoxyphenyl moiety is a critical pharmacophore in drug discovery, often serving as a precursor for chalcones, Schiff bases, and biaryl systems. Spectroscopically, the introduction of a bromine atom at the meta-position (relative to the carbonyl/linker) and ortho-position (relative to the methoxy group) induces a distinct bathochromic shift (redshift) compared to the non-brominated parent compound, 4-methoxybenzaldehyde (anisaldehyde).

This guide quantifies these shifts, delineates the electronic auxochromic effects of the bromine substituent, and provides a standardized protocol for spectral validation.

Comparative Spectral Analysis

The following data compares the core precursor (3-bromo-4-methoxybenzaldehyde) with its non-brominated analog and extended conjugated derivatives (chalcones).

Table 1: UV-Vis Absorption Maxima ( ) Comparison
Compound NameStructure Description

(nm)
SolventShift vs. Ref*Nature of Transition
4-Methoxybenzaldehyde (Ref)Parent Anisaldehyde275 - 280 Ethanol-

(Benzenoid)
3-Bromo-4-methoxybenzaldehyde m-Bromo substituted282 - 288 Ethanol+4 to +10 nm

(Redshifted)
3-Bromo-4-methoxyphenyl Chalcone

-unsaturated ketone
308 - 315 Ethanol+30 to +40 nm

(K-band)
3-Bromo-4-hydroxybenzaldehyde Phenolic analog280 Methanol~0 nm

*Shift relative to 4-Methoxybenzaldehyde.

Technical Insight: The Bromine Auxochromic Effect

The observed redshift upon bromination at the 3-position is governed by two competing electronic effects:

  • Inductive Effect (-I): Bromine is electronegative, withdrawing electron density from the ring, which typically stabilizes the HOMO and might suggest a blueshift.

  • Mesomeric Effect (+M) & Polarizability: Crucially, the large, polarizable lone pairs on the Bromine atom can participate in weak resonance with the

    
    -system. Additionally, the heavy atom effect increases the polarizability of the molecule, lowering the energy gap (
    
    
    
    ) between the HOMO and LUMO states.

Mechanistic & Synthetic Pathways[4]

Understanding the synthesis and electronic flow is vital for interpreting the spectra. The following diagram illustrates the synthesis of the 3-bromo-4-methoxyphenyl moiety and its electronic transitions.

Figure 1: Synthesis and Electronic Activation Pathway

G cluster_effects Electronic Effects start 4-Methoxybenzaldehyde (Anisaldehyde) λmax: ~275 nm product 3-Bromo-4-methoxybenzaldehyde (Target Moiety) λmax: ~285 nm start->product Bromination (Ortho to OMe) reagent Br2 / AcOH (Electrophilic Aromatic Subst.) reagent->product chalcone Chalcone Derivative (Claisen-Schmidt Condensation) λmax: >310 nm product->chalcone + Acetophenone / NaOH effect1 Br Lone Pair (+M) Increases conjugation product->effect1 effect2 Br Inductive (-I) Minor contribution

Caption: Synthetic pathway from Anisaldehyde to 3-Bromo-4-methoxybenzaldehyde and subsequent Chalcone, highlighting the electronic contributions of the Bromine atom.

Standardized Experimental Protocol

To ensure reproducibility and accurate spectral comparison, follow this self-validating protocol.

Protocol: UV-Vis Spectral Characterization

Objective: Determine the precise


 and Molar Extinction Coefficient (

) of 3-bromo-4-methoxyphenyl derivatives.

Reagents:

  • Solvent: Spectroscopic grade Ethanol (EtOH) or Methanol (MeOH). Note: Avoid Benzene or Toluene due to cutoff interference.

  • Analyte: >98% pure 3-bromo-4-methoxybenzaldehyde (recrystallized).

Workflow:

  • Stock Solution Preparation:

    • Weigh 10.0 mg of the derivative.

    • Dissolve in 100 mL of Ethanol in a volumetric flask.

    • Concentration Check: This yields a ~0.46 mM solution (for MW ~215 g/mol ).

  • Dilution Series (Self-Validation Step):

    • Prepare three working concentrations:

      
      , 
      
      
      
      , and
      
      
      .
    • Why? Linearity in absorbance (Beer-Lambert Law) confirms the absence of aggregation or solute-solute interactions.

  • Baseline Correction:

    • Fill dual cuvettes with pure solvent. Run a baseline scan (200–800 nm).

  • Measurement:

    • Scan the sample from 200 nm to 600 nm .

    • Record the absorbance (

      
      ) at 
      
      
      
      .[1][2][3]
    • Ensure

      
       for maximum accuracy.
      
  • Calculation:

    • Calculate

      
       where 
      
      
      
      cm.

References

  • PubChem. 4-Methoxybenzaldehyde (Anisaldehyde) Spectral Data. National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. 3-Bromo-4-methoxybenzaldehyde Mass Spectrum and Properties. National Institute of Standards and Technology.[4] Available at: [Link]

  • Biointerface Research in Applied Chemistry. Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Available at: [Link]

Sources

A Comparative Analysis of Melting Points: Crude vs. Purified 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist Publication

Abstract

The determination of a compound's melting point is a fundamental analytical technique for assessing its purity. This guide provides a detailed comparison of the melting point characteristics of crude versus purified 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid. We will explore the theoretical underpinnings of melting point depression, present a comprehensive experimental protocol for accurate melting point determination, and analyze the resulting data. This document serves as a practical resource for researchers, scientists, and professionals in drug development, emphasizing the critical role of purification in achieving reliable physical constants.

Introduction

In the realm of pharmaceutical and chemical research, the purity of a compound is paramount. The presence of impurities can significantly alter the physical, chemical, and biological properties of a substance, leading to inconsistent experimental results and potential safety concerns. One of the most common and accessible methods to qualitatively assess the purity of a crystalline organic solid is through melting point analysis.[1][2][3][4]

A pure crystalline solid will typically melt over a narrow and well-defined temperature range, often 1-2°C.[4][5] Conversely, an impure sample will exhibit a depressed and broadened melting point range.[2][4][5] This phenomenon, known as melting point depression, is a direct consequence of the disruption of the crystal lattice by foreign molecules.[6][7]

This guide will use 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid as a model compound to illustrate the distinct differences in the melting points of a crude, unpurified product and its highly purified counterpart.

The Science of Melting Point Depression

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase, where both phases are in equilibrium. In a pure crystalline solid, the molecules are arranged in a highly ordered, repeating three-dimensional lattice structure. The energy required to overcome the intermolecular forces holding this lattice together is specific and consistent, resulting in a sharp melting point.

When impurities are introduced into the crystal lattice, they disrupt this orderly arrangement. These disruptions weaken the intermolecular forces, meaning less energy is required to break them apart. Consequently, the melting process begins at a lower temperature. Furthermore, the melting occurs over a wider range of temperatures because different regions of the solid will have varying concentrations of impurities, leading to a non-uniform melting process.[5][6][7]

Experimental Protocol: Melting Point Determination

The following protocol outlines the steps for accurately determining the melting point of both crude and purified samples of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid using the capillary method.[1][8]

Materials and Equipment:
  • Crude 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid

  • Purified 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid (recrystallized)

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Step-by-Step Procedure:
  • Sample Preparation:

    • Ensure both the crude and purified samples are completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.[8]

  • Loading the Capillary Tube:

    • Invert an open-ended capillary tube and press it into the powdered sample.

    • Tap the sealed end of the tube on a hard surface to pack the sample down.

    • The sample height in the capillary tube should be approximately 2-3 mm.[1]

  • Melting Point Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • If the approximate melting point is known, rapidly heat the apparatus to about 20°C below the expected melting point.[9]

    • Then, decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium is maintained.[9]

    • Carefully observe the sample through the viewing lens.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears. This is the lower limit of the melting range.[9]

    • Record the temperature at which the entire sample has completely melted into a clear liquid. This is the upper limit of the melting range.[9]

    • Repeat the measurement with a fresh sample for each compound to ensure accuracy.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_record Data Recording Prep_Crude Dry and Powder Crude Sample Load_Crude Load Crude Sample (2-3 mm) Prep_Crude->Load_Crude Prep_Pure Dry and Powder Purified Sample Load_Pure Load Purified Sample (2-3 mm) Prep_Pure->Load_Pure Apparatus Insert into Melting Point Apparatus Load_Crude->Apparatus Load_Pure->Apparatus Heat Heat Rapidly to T-20°C, then 1-2°C/min Apparatus->Heat Observe Observe for First and Last Liquid Heat->Observe Record_Range Record Melting Point Range Observe->Record_Range

Caption: Experimental workflow for melting point determination.

Data and Analysis

The melting points of the crude and purified 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid were determined using the protocol described above. The results are summarized in the table below.

SampleObserved Melting Point Range (°C)Literature Melting Point (°C)Appearance
Crude 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid122 - 128127-131[10]Off-white powder
Purified 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid129 - 131127-131[10]White crystals
Analysis of Results

The experimental data clearly demonstrates the principles of melting point depression.

  • Crude Sample: The crude sample exhibited a broad melting point range of 122-128°C. This wide range is indicative of the presence of impurities.[11] The onset of melting is significantly lower than the literature value, which is a classic sign of an impure compound.[7]

  • Purified Sample: After purification by recrystallization, the sample showed a much sharper and higher melting point range of 129-131°C. This narrow range is characteristic of a pure substance and aligns well with the reported literature values.[2][11] The process of recrystallization effectively removes impurities, allowing the molecules to form a more uniform and stable crystal lattice.[6]

LatticeComparison cluster_pure Pure Crystal Lattice cluster_impure Impure Crystal Lattice p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 p9 p10 p9->p10 p11 p10->p11 p12 p11->p12 p13 p14 p13->p14 p15 p14->p15 p16 p15->p16 i1 i2 i1->i2 i3 i2->i3 i4 i3->i4 i5 i6 i6_impure Impurity i7 i6_impure->i7 i8 i7->i8 i9 i10 i9->i10 i11 i10->i11 i12 i11->i12 i13 i14_impure i13->i14_impure Impurity i15 i14_impure->i15 i16 i15->i16

Caption: Disruption of crystal lattice by impurities.

Conclusion

The melting point determination is a simple yet powerful technique for the initial assessment of compound purity. The experimental comparison between crude and purified 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid unequivocally demonstrates that impurities lead to a depression and broadening of the melting point range. For researchers in drug development and other scientific fields, these findings underscore the necessity of rigorous purification protocols to ensure the integrity and reliability of their work. A sharp melting point, consistent with literature values, provides a strong indication of a compound's high purity.

References

  • Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved from [Link]

  • Melting point determination | Edisco. (n.d.). Retrieved from [Link]

  • Recrystallization, filtration and melting point. (n.d.). Retrieved from [Link]

  • Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]

  • Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization (metallurgy). (n.d.). In Wikipedia. Retrieved from [Link]

  • Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

  • Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7). Retrieved from [Link]

  • Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. (n.d.). Retrieved from [Link]

  • Recrystallization and Melting of Partially Melted Stark Rubber. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Difference in melting point between a crude and a pure product? : r/chemhelp. (2019, October 14). Reddit. Retrieved from [Link]

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Melting Point. (n.d.). Retrieved from [Link]

  • 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE :- ROS-. (n.d.). Retrieved from [Link]

  • Do impurities always increase the melting point of the solid organic compound? - Quora. (2024, May 6). Retrieved from [Link]

  • Melting Range. (n.d.). Retrieved from [Link]

  • Does the melting point of an organic molecule deteriorate it? - ResearchGate. (2021, December 22). Retrieved from [Link]

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid - Semantic Scholar API. (n.d.). Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

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Safety Operating Guide

2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative protocols for the safe handling and disposal of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid (also known as 3-Bromo-4-methoxymandelic acid ).[1]

As a halogenated organic acid, this compound presents specific environmental and safety challenges. Its disposal requires strict segregation from non-halogenated waste streams to prevent the formation of toxic byproducts (e.g., dioxins) during incineration.

Chemical Identity & Hazard Profile

Before disposal, you must validate the waste stream characterization.[1] This compound is a halogenated alpha-hydroxy acid .[1]

Property Details
Chemical Name 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid
Common Synonyms 3-Bromo-4-methoxymandelic acid; 3-Bromovanillylmandelic acid
Functional Groups Carboxylic Acid (-COOH), Alcohol (-OH), Aryl Bromide (-Br), Ether (-OCH3)
Physical State Solid (Crystalline Powder), typically white to pale yellow
Acidity (pKa) ~3.4 (Estimated based on Mandelic Acid derivatives)
Primary Hazards Skin/Eye Irritant (H315/H319), Corrosive (potential), Aquatic Toxicity
Critical Safety Warning
  • Halogen Content: The presence of the Bromine (Br) atom mandates that this waste be treated as Halogenated Organic Waste .[1]

  • Acidity: As a carboxylic acid, it is incompatible with strong bases (exothermic neutralization) and strong oxidizers.

Waste Segregation & Classification

Proper segregation is the single most important step in this protocol.[1] Mixing halogenated organics with non-halogenated solvents significantly increases disposal costs and environmental risk.[1]

The "Halogenated Rule"

If the waste contains >1% halogenated content (by volume or weight), the entire container must be classified as halogenated waste.[1]

  • Correct Stream: Halogenated Organic Waste (often designated by specific color codes, e.g., Red cans or Green labels depending on facility).

  • Incorrect Stream: General Organic Waste (Non-halogenated), Aqueous Acid Waste (unless <1% concentration and neutralized—not recommended for brominated aromatics).[1]

Disposal Decision Tree

DisposalLogic Start Waste Generation: 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid StateCheck What is the physical state? Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste LiquidWaste Liquid / Solution StateCheck->LiquidWaste BinSolid Container: Wide-mouth HDPE Jar Label: 'Solid Halogenated Hazardous Waste' SolidWaste->BinSolid Double bag if necessary SolventCheck Is it dissolved in water or organic solvent? LiquidWaste->SolventCheck OrgSolvent Organic Solvent SolventCheck->OrgSolvent AqSolvent Aqueous Solution SolventCheck->AqSolvent BinHaloLiq Container: Safety Can / Glass Bottle Label: 'Halogenated Organic Solvents' OrgSolvent->BinHaloLiq Combine with DCM/Chloroform waste BinAq Segregate as 'Aqueous Halogenated Waste' (Do NOT mix with general acids) AqSolvent->BinAq Check pH, do not drain

Figure 1: Decision logic for segregating brominated mandelic acid derivatives based on physical state.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid Chemical

Use this protocol for expired shelf-life reagents or excess solid product.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container.[1]

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Write the full IUPAC name. Do not use abbreviations.

    • Constituents: "2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid, 100%".[1]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[1]

  • Secondary Containment: Place the container in a clear, sealable plastic bag (e.g., Ziploc) before placing it in the satellite accumulation area. This prevents contamination of the outer container.[1][2][3][4]

Scenario B: Disposal of Reaction Mixtures (Liquid)

Use this protocol if the compound is dissolved in solvents like Dichloromethane (DCM), Methanol, or Ethyl Acetate.[1]

  • Compatibility Check: Ensure the waste container is compatible with the solvent.[1]

    • Halogenated Solvents (DCM, Chloroform): Use Glass or Fluorinated HDPE.[1]

    • Non-Halogenated Solvents (Methanol, Acetone): Standard HDPE is acceptable.[1]

  • Transfer: Pour the solution into the Halogenated Waste carboy.

    • Note: Even if the solvent is methanol (non-halogenated), the presence of the brominated solute makes the entire mixture halogenated waste.

  • Log Entry: Record the volume and approximate concentration on the waste log sheet.

Emergency Spill Response Protocol

In the event of a spill, rapid action is required to prevent surface corrosion and exposure.

Required PPE: Nitrile gloves (double-gloved recommended), safety goggles, lab coat.[1]

SpillResponse Spill Spill Detected Assess Assess Volume & State (Solid vs Liquid) Spill->Assess SolidSpill Solid Powder Assess->SolidSpill LiquidSpill Liquid Solution Assess->LiquidSpill Scoop Gently Scoop/Sweep Avoid Dust Generation SolidSpill->Scoop Absorb Cover with Absorbent Pads or Vermiculite LiquidSpill->Absorb Neutralize Wipe surface with Sodium Bicarbonate (5%) Scoop->Neutralize Absorb->Neutralize Bag Place debris in Hazardous Waste Bag Neutralize->Bag

Figure 2: Workflow for containing and cleaning spills of brominated organic acids.

Neutralization Note: As an acid, residue on surfaces can be neutralized with a dilute Sodium Bicarbonate (NaHCO3) solution. You will observe bubbling (CO2 release).[1] Continue wiping until bubbling ceases.

Regulatory & Compliance Context (RCRA)

In the United States, this waste does not have a specific "P" or "U" list code. However, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on characteristics:

Regulatory Code Classification Reasoning
D002 CorrosivityIf the waste is an aqueous solution with pH ≤ 2.[1]
D001 IgnitabilityIf dissolved in a flammable solvent (e.g., Acetone/Methanol).[1]
Unlisted Toxic OrganicWhile not specifically listed, the Halogenated nature triggers specific incineration requirements (Temperature >1100°C) to destroy the C-Br bond.[1]

Final Disposition: The waste must be sent to a permitted Hazardous Waste Incinerator . Do not autoclave.[1] Do not discharge to sewer.[1][5][6]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136615, 3-Bromo-4-methoxyphenylacetic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link][1]

Sources

Comprehensive Safety and Handling Guide for 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid. The information herein is synthesized from established safety data for structurally analogous compounds and general best practices for laboratory chemical handling. This document is intended for researchers, scientists, and professionals in drug development.

Hazard Assessment and Triage

Given the absence of a specific Safety Data Sheet (SDS) for 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid, a conservative approach to hazard assessment is mandatory. Analysis of structurally related compounds, such as 2-Bromo-4-methoxyphenylacetic acid and 2-Bromo-4'-methoxyacetophenone, indicates a strong likelihood of the following hazards:

  • Skin and Eye Irritation/Corrosion: A related compound, 2-Bromo-4-methoxyphenylacetic acid, is classified as causing skin and serious eye irritation[1]. Another analog, 2-Bromo-4'-methoxyacetophenone, is identified as causing severe skin burns and eye damage[2][3]. Therefore, 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid should be treated as a substance capable of causing significant skin and eye damage upon contact.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[3][4][5].

  • Aquatic Toxicity: 2-Bromo-4-methoxyphenylacetic acid is classified as very toxic to aquatic life with long-lasting effects[1]. It is prudent to assume similar environmental hazards for the target compound.

Hazard Summary Table:

Hazard ClassificationAnticipated Risk LevelPrimary Routes of Exposure
Skin Corrosion/IrritationHighDermal contact
Serious Eye Damage/IrritationHighEye contact
Respiratory Tract IrritationModerateInhalation
Acute Aquatic ToxicityHighEnvironmental release
Chronic Aquatic ToxicityHighEnvironmental release
Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is critical to mitigate the risks associated with handling this compound. The following PPE is mandatory for all personnel handling 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid.

  • Hand Protection: Double gloving with nitrile rubber gloves is recommended. Nitrile gloves offer protection against a range of halogenated organic solvents, though it is crucial to consult the manufacturer's compatibility chart[6][7]. Gloves must be inspected before use and disposed of immediately after contamination[4].

  • Eye and Face Protection: ANSI-approved chemical splash goggles are required at a minimum[6][7]. When there is a significant risk of splashing, a face shield must be worn in addition to goggles[8][9].

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is required[6][8]. For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat[7].

  • Respiratory Protection: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to control exposure to dust and vapors[6]. If work outside a fume hood is unavoidable, a risk assessment must be performed to determine if respiratory protection is necessary[6].

Experimental Workflow for Donning PPE

Caption: Sequential process for donning Personal Protective Equipment.

Operational and Handling Plan

Adherence to a strict operational protocol is essential for the safe handling of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid.

3.1. Engineering Controls and Work Environment

  • Ventilation: All work with this compound must be performed in a properly functioning chemical fume hood[6].

  • Emergency Equipment: An eyewash station and an emergency shower must be readily accessible and tested regularly[2][8].

  • Work Area: Designate a specific area for handling this compound to minimize the risk of cross-contamination.

3.2. Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents within the chemical fume hood.

  • Weighing: If weighing the solid, do so within the fume hood or in a ventilated balance enclosure to prevent inhalation of dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions in appropriate glassware within the fume hood. Ensure the reaction setup is secure.

  • Post-Handling: After handling, decontaminate any surfaces that may have come into contact with the chemical. Wash hands thoroughly after removing gloves[4][6].

Spill and Emergency Response

4.1. Minor Spill (within a fume hood)

  • Alert personnel in the immediate area.

  • Contain the spill with absorbent materials such as spill control pillows or chemical-resistant pads[8].

  • Wearing appropriate PPE, carefully collect the absorbent material and contaminated solids.

  • Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.

  • Clean the spill area with an appropriate solvent, followed by soap and water.

4.2. Major Spill (outside a fume hood) or Personal Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[2]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[2][4]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2][5].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a cupful of water to drink[2]. Seek immediate medical attention.

  • Large Spill: Evacuate the laboratory and alert emergency services. Do not attempt to clean up a large spill without specialized training and equipment[6].

Spill Response Logic Diagram

Spill_Response Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess Minor Minor Spill (Inside Fume Hood) Assess->Minor Small & Contained Major Major Spill (Outside Fume Hood) Assess->Major Large or Uncontained Contain Contain with Absorbent Material Minor->Contain Evacuate Evacuate Area Major->Evacuate Collect Collect Waste Contain->Collect Dispose Dispose as Hazardous Waste Collect->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Alert Alert Emergency Services Evacuate->Alert

Caption: Decision-making workflow for chemical spill response.

Disposal Plan

Chemical waste containing 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid must be handled as hazardous waste.

  • Waste Segregation: Do not mix this waste with other waste streams. Keep halogenated organic waste separate.

  • Containerization: Collect all waste (solid and liquid) in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and list the chemical constituents.

  • Disposal Method: The primary recommended disposal method for brominated organic compounds is incineration at a licensed hazardous waste disposal facility[10]. These facilities are equipped with emission control systems to manage harmful byproducts.

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste[10].

Conclusion

The handling of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid requires a proactive and meticulous approach to safety. By understanding the potential hazards based on analogous compounds and adhering to the stringent PPE, handling, and disposal protocols outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Tradebe. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents.
  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents.
  • University of Nevada, Reno Environmental Health & Safety. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment.
  • TCI Chemicals. (2025, March 14). SAFETY DATA SHEET - 2-Bromo-4-methoxyphenylacetic Acid.
  • Central Drug House (P) Ltd. (n.d.). material safety data sheet sds/msds - 4-Methoxyphenacyl bromide.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Cole-Parmer. (2004, May 10). Material Safety Data Sheet - 2-Bromo-4'-methoxyacetophenone, 98%.
  • S D Fine-Chem Limited. (n.d.). 4-methoxyphenacyl bromide - Safety Data Sheet.
  • DC Fine Chemicals. (2024, November 4). 2-Bromo-4'-methoxyacetophenone - Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 2-(p-Butoxyphenyl)acetohydroxamic acid - Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.